Product packaging for Repaglinide-ethyl-d5(Cat. No.:CAS No. 1217709-85-7)

Repaglinide-ethyl-d5

Cat. No.: B1140431
CAS No.: 1217709-85-7
M. Wt: 457.6 g/mol
InChI Key: FAEKWTJYAYMJKF-NTSVIFQKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Repaglinide-ethyl-d5 is a stable, deuterated isotope of Repaglinide, a well-characterized meglitinide class medication used in the management of type 2 diabetes mellitus. Its primary research value lies in its application as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Repaglinide concentrations in biological matrices during pharmacokinetic and drug metabolism studies . The mechanism of action for the parent compound, Repaglinide, involves its function as an insulin secretagogue. It stimulates the release of insulin from pancreatic beta-cells by binding to and closing ATP-sensitive potassium (K_ATP) channels on the cell surface . This action leads to membrane depolarization, an influx of calcium ions, and the subsequent exocytosis of insulin granules . Repaglinide is known for its rapid absorption and short duration of activity, making it particularly effective at controlling postprandial blood glucose spikes . From a research perspective, Repaglinide's metabolism is a subject of significant interest, as it is primarily hepatically eliminated via the cytochrome P450 enzymes CYP2C8 and CYP3A4, and it is also a substrate for the hepatic uptake transporter OATP1B1 . This profile makes it a valuable probe drug in clinical studies investigating drug-drug interactions (DDIs) involving these key metabolic and transport pathways . Consequently, this compound serves as a critical tool for researchers aiming to achieve accurate data in complex studies examining the pharmacokinetics, bioavailability, and interaction potential of this antidiabetic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36N2O4 B1140431 Repaglinide-ethyl-d5 CAS No. 1217709-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKWTJYAYMJKF-NTSVIFQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662187
Record name 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217709-85-7
Record name 2-[(~2~H_5_)Ethyloxy]-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Repaglinide-ethyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Repaglinide-ethyl-d5, an isotopically labeled analog of the antidiabetic drug Repaglinide. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualization of key processes.

Introduction

Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used for the treatment of type 2 diabetes. It lowers blood glucose by stimulating the release of insulin from the pancreas. The ethyl-d5 labeled version of Repaglinide serves as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This guide outlines a proposed synthetic route and the expected characterization of this stable isotope-labeled compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1.

PropertyValueReference
Chemical Name 2-(ethoxy-d5)-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acidN/A
CAS Number 1217709-85-7[1][2]
Molecular Formula C₂₇H₃₁D₅N₂O₄[1][2]
Molecular Weight 457.62 g/mol [1][2]
Purity (HPLC) >95%[1]
Appearance White to off-white solidAssumed
Solubility Soluble in DMF, DMSO, Ethanol[1]

Proposed Synthesis of this compound

The overall synthesis can be divided into three main stages:

  • Synthesis of the key intermediate (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine.

  • Synthesis of the deuterated intermediate, 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid.

  • Coupling of the two intermediates followed by hydrolysis to yield this compound.

A workflow diagram for the proposed synthesis is presented below.

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis (Deuterated) cluster_final_synthesis Final Synthesis and Purification start1 2-Fluorobenzonitrile step1_1 Reaction with Piperidine start1->step1_1 step1_2 Grignard Reaction with Isobutylmagnesium Bromide step1_1->step1_2 step1_3 Reductive Amination step1_2->step1_3 intermediate1 (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine step1_3->intermediate1 coupling Coupling of Intermediates intermediate1->coupling start2 3-Hydroxy-4-methylbenzoic acid step2_1 Esterification start2->step2_1 step2_2 Ethoxylation with Ethyl-d5 Bromide step2_1->step2_2 step2_3 Side-chain Bromination step2_2->step2_3 step2_4 Cyanation step2_3->step2_4 step2_5 Hydrolysis step2_4->step2_5 intermediate2 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid step2_5->intermediate2 intermediate2->coupling hydrolysis Ester Hydrolysis coupling->hydrolysis purification Purification (Recrystallization) hydrolysis->purification final_product This compound purification->final_product

Caption: Proposed synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine

This intermediate is synthesized according to established literature procedures. A common route involves the reaction of 2-fluorobenzonitrile with piperidine, followed by a Grignard reaction with isobutylmagnesium bromide, and subsequent stereoselective reductive amination.

Step 2: Synthesis of 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid

  • Materials: 3-Hydroxy-4-methylbenzoic acid, ethanol, sulfuric acid, ethyl-d5 bromide, potassium carbonate, N-bromosuccinimide (NBS), benzoyl peroxide, sodium cyanide, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Esterification: 3-Hydroxy-4-methylbenzoic acid is esterified by refluxing with ethanol and a catalytic amount of sulfuric acid to protect the carboxylic acid group.

    • Ethoxylation: The resulting ester is then O-alkylated using ethyl-d5 bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF.

    • Side-chain Bromination: The methyl group on the benzene ring is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride under reflux.

    • Cyanation: The benzylic bromide is converted to a nitrile by reacting with sodium cyanide in a polar aprotic solvent.

    • Hydrolysis: The nitrile and the ester groups are hydrolyzed using a strong acid (e.g., HCl) or base (e.g., NaOH) to yield 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid.

Step 3: Coupling, Hydrolysis, and Purification

  • Materials: (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid, a coupling agent (e.g., DCC, EDC), a suitable solvent (e.g., dichloromethane), sodium hydroxide, ethanol, water.

  • Procedure:

    • Coupling: The two intermediates are coupled using a standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert solvent like dichloromethane.

    • Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid, this compound, by treatment with sodium hydroxide in a mixture of ethanol and water.

    • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Characterization

A thorough characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A summary of typical HPLC conditions for Repaglinide analysis is provided in Table 2.

ParameterCondition 1Condition 2
Column C18 (250 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Ammonium formate (65:35 v/v)Methanol:0.1% Triethylamine (pH 7) (50:50 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 245 nmUV at 235 nm
Retention Time ~4.2 min~6.1 min
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic labeling of this compound.

  • Expected Molecular Ion: For the [M+H]⁺ ion, the expected m/z would be approximately 458.6, which is 5 mass units higher than the non-deuterated Repaglinide (m/z ≈ 453.6).

  • Fragmentation Pattern: The fragmentation pattern in MS/MS would be similar to that of Repaglinide, but fragments containing the ethyl-d5 group would show a corresponding mass shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.

  • ¹H NMR: The proton spectrum would be similar to that of Repaglinide, with the key difference being the absence of signals corresponding to the ethyl group protons. The characteristic triplet and quartet of the ethoxy group would be absent.

  • ¹³C NMR: The carbon spectrum would show signals for all carbon atoms. The signals for the carbons in the ethyl-d5 group would be observed as multiplets due to C-D coupling.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the ethyl group, confirming the location of the isotopic label.

A summary of expected and reported characterization data is presented in Table 3.

TechniqueParameterExpected/Reported Value for this compound
HPLC Purity≥98%
Mass Spec. [M+H]⁺458.3
¹H NMR ConformationShould conform to the structure, with absence of ethyl proton signals
¹³C NMR ConformationShould conform to the structure, with characteristic C-D coupling for the ethyl-d5 carbons

Mechanism of Action and Signaling Pathway

Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. The mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.

The signaling pathway is as follows:

  • Repaglinide binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.

  • This binding leads to the closure of the K-ATP channel.

  • Closure of the K-ATP channel prevents potassium ion efflux, leading to depolarization of the β-cell membrane.

  • Depolarization opens voltage-gated calcium channels.

  • The influx of calcium ions into the β-cell triggers the exocytosis of insulin-containing granules.

  • The released insulin enters the bloodstream and acts on target tissues to lower blood glucose levels.

A diagram of the signaling pathway is presented below.

Signaling_Pathway repaglinide This compound sur1 SUR1 Subunit repaglinide->sur1 binds to katp K-ATP Channel sur1->katp inhibits depolarization Membrane Depolarization katp->depolarization leads to ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel opens ca_influx Ca²⁺ Influx ca_channel->ca_influx allows insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis triggers insulin_release Insulin Release into Bloodstream insulin_exocytosis->insulin_release glucose_lowering Lowering of Blood Glucose insulin_release->glucose_lowering

Caption: Signaling pathway of Repaglinide in pancreatic β-cells.

Conclusion

This technical guide provides a detailed overview of the proposed synthesis and characterization of this compound. While a specific, published protocol for the deuterated analog is not available, the outlined synthetic strategy, based on established methods for Repaglinide, offers a reliable approach for its preparation. The characterization techniques described are essential for verifying the successful synthesis, purity, and isotopic labeling of the final product. The provided information on the mechanism of action and the signaling pathway of Repaglinide further enhances the understanding of its pharmacological role. This guide serves as a valuable resource for researchers and professionals involved in the development and use of isotopically labeled compounds for drug metabolism and pharmacokinetic studies.

References

Repaglinide-ethyl-d5: A Comprehensive Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of Repaglinide-ethyl-d5, an isotopically labeled derivative of the antidiabetic drug Repaglinide. This document is intended to serve as a critical resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of analytical methods.

Core Chemical Properties

This compound is a deuterated analog of Repaglinide, where five hydrogen atoms on the ethyl group of the ethoxy moiety have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis of Repaglinide in biological matrices by mass spectrometry.

PropertyValueSource(s)
Chemical Name 2-(ethoxy-1,1,2,2,2-d5)-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]-benzoic acid[1][2]
Synonyms Novonorm-d5, Prandin-d5, Repaglinide-d5[3]
CAS Number 1217709-85-7[1][3][4][5][6]
Molecular Formula C₂₇H₃₁D₅N₂O₄[1][3][4]
Molecular Weight 457.62 g/mol [2][3][4][5]
Accurate Mass 457.2989[5]
Appearance White to Off-White Solid[3]

Solubility Data

The solubility of this compound has been reported in several common organic solvents.

SolventSolubilitySource(s)
DMF30 mg/mL[1]
DMSO30 mg/mL[1]
Ethanol25 mg/mL[1]
MethanolSoluble[6]

Stability Profile

Long-Term Stability and Storage

This compound is a stable compound when stored under appropriate conditions. Commercial suppliers recommend the following storage conditions to ensure its integrity over time.

| Condition | Stability | Recommended Storage | Source(s) | |---|---|---| | Long-term | ≥ 4 years | -20°C |[1] | | Shipping | Room temperature in continental US; may vary elsewhere | Ambient |[1][3] | | Recommended | 2-8°C Refrigerator | |[3][6] |

Forced Degradation and Stability-Indicating Studies

While specific forced degradation studies on this compound are not extensively published, the stability of the parent compound, Repaglinide, has been thoroughly investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The degradation pathways of this compound are expected to be analogous to those of Repaglinide, as the deuteration of the ethyl group is unlikely to influence the primary sites of chemical degradation.

Studies on Repaglinide have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions[7][8].

Summary of Repaglinide Degradation:

Stress ConditionObserved DegradationKey FindingsSource(s)
Acidic Hydrolysis Significant degradationDegradation increases with increasing acid concentration and time.[8] One study showed no degradation in 0.1 N HCl after 8 hours at 80°C, but degradation with a stronger acid (1.0 N HCl).[9][8][9]
Alkaline Hydrolysis Susceptible to degradation[8][9]
Oxidative Degradation Significant degradationSensitive to oxidative conditions, with degradation observed in the presence of hydrogen peroxide.[7][8][7][8]
Thermal Degradation Relatively stableSome degradation observed at elevated temperatures.[9]
Photolytic Degradation Relatively stableFound to be almost stable under photolytic conditions.[1]

These findings underscore the importance of developing and employing stability-indicating analytical methods for the accurate quantification of Repaglinide and its deuterated internal standard in the presence of potential degradation products.

Experimental Protocols

The following are generalized protocols for forced degradation studies, adapted from published methods for Repaglinide, which can be applied to assess the stability of this compound. These protocols are based on ICH guidelines for stability testing[10][11].

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Forced Degradation Procedures

4.2.1. Acidic Hydrolysis

  • To an appropriate volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

  • Reflux the solution at 80°C for 8 hours.[9]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N sodium hydroxide.

  • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

4.2.2. Alkaline Hydrolysis

  • To an appropriate volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

  • Reflux the solution at 80°C for 8 hours.[9]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N hydrochloric acid.

  • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

4.2.3. Oxidative Degradation

  • To an appropriate volume of the stock solution, add an equal volume of 6% hydrogen peroxide.[9]

  • Keep the solution at room temperature for 4 hours.[9]

  • Dilute the final solution with the mobile phase to a suitable concentration for analysis.

4.2.4. Thermal Degradation

  • Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 10 days).[1]

  • After the exposure period, dissolve an accurately weighed amount of the stressed sample in a suitable solvent and dilute to a suitable concentration for analysis.

4.2.5. Photostability Testing

  • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B.

  • A control sample should be protected from light.

  • After exposure, dissolve an accurately weighed amount of the stressed and control samples in a suitable solvent and dilute to a suitable concentration for analysis.

Analytical Method

A validated stability-indicating HPLC or UPLC method should be used to analyze the stressed samples. The method should be capable of separating the intact drug from all potential degradation products.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Data Evaluation stock Prepare Stock Solution of this compound acid Acidic Hydrolysis (e.g., 0.1 N HCl, 80°C) stock->acid alkali Alkaline Hydrolysis (e.g., 0.1 N NaOH, 80°C) stock->alkali oxidation Oxidative Degradation (e.g., 6% H2O2, RT) stock->oxidation thermal Thermal Degradation (e.g., 60°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo neutralize Neutralization/ Dilution acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize Dissolution photo->neutralize Dissolution hplc Stability-Indicating HPLC/UPLC Analysis neutralize->hplc evaluate Evaluate Degradation Profile & Identify Degradants hplc->evaluate

Caption: Workflow for Forced Degradation Studies of this compound.

This comprehensive guide provides essential technical information on the chemical properties and stability of this compound. The data and protocols presented herein are intended to support the research and development activities of scientists in the pharmaceutical industry. It is recommended that all experimental work be conducted in accordance with relevant regulatory guidelines and safety procedures.

References

"Repaglinide-ethyl-d5" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Repaglinide-ethyl-d5, a deuterated analog of the antidiabetic drug Repaglinide. It is intended for researchers, scientists, and professionals in drug development and metabolic research. This document outlines its chemical properties, its role as an internal standard in analytical methodologies, and the pharmacological context of its parent compound, Repaglinide.

Core Compound Data

This compound is a stable, isotopically labeled form of Repaglinide, primarily utilized as an internal standard for the quantitative analysis of Repaglinide in biological matrices. The deuterium labeling on the ethyl group provides a distinct mass difference, crucial for mass spectrometry-based assays, without significantly altering its chemical properties.

ParameterValueReference
CAS Number 1217709-85-7[1][2][3][4][5]
Molecular Formula C27H31D5N2O4[1][4][5]
Molecular Weight 457.62 g/mol [1][2][3][5]
Synonyms Novonorm-d5, Prandin-d5, 2-(Ethoxy-d5)-4-(2-(((1S)-3-methyl-1-(2-(piperidin-1-yl)cyclohexyl)butyl)amino)-2-oxoethyl)benzoic Acid[3]

Mechanism of Action of Repaglinide

Repaglinide, the non-deuterated parent compound, is a short-acting insulin secretagogue of the meglitinide class.[6][7] Its primary mechanism of action involves the regulation of insulin release from pancreatic β-cells through its interaction with the ATP-sensitive potassium (KATP) channels.[5][7][8]

The KATP channel in pancreatic β-cells is a complex of two subunits: the inwardly rectifying potassium channel pore-forming subunit (Kir6.2) and the sulfonylurea receptor 1 (SUR1) regulatory subunit.[3][8] Repaglinide binds to the SUR1 subunit, initiating a cascade of events that leads to insulin secretion.[6] This process is glucose-dependent, meaning the drug is more effective in the presence of elevated blood glucose levels.[8]

The binding of Repaglinide to SUR1 leads to the closure of the KATP channel.[7][9] This inhibition of potassium ion efflux results in the depolarization of the β-cell membrane.[5][7] The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions.[5][9][10] The subsequent increase in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules from the β-cells into the bloodstream.[5][9]

Repaglinide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Repaglinide Repaglinide SUR1 SUR1 Repaglinide->SUR1 Binds to KATP_Channel KATP Channel (SUR1/Kir6.2) Kir6.2 Kir6.2 Depolarization Depolarization KATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens for Depolarization->Ca_Channel Activates Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Release Insulin_Release Insulin_Exocytosis->Insulin_Release Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation HPLC Separation Reconstitution->LC_Separation MS_Detection Tandem MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

"Repaglinide-ethyl-d5" isotopic purity and labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of Repaglinide-ethyl-d5

Introduction

Repaglinide is a fast-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[1] In the fields of drug metabolism, pharmacokinetics (DMPK), and bioequivalence studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[2][3] this compound, where five hydrogen atoms on the ethoxy group of repaglinide are replaced with deuterium, is a crucial tool for this purpose.[4][5]

The reliability and accuracy of bioanalytical data derived using this compound are fundamentally dependent on its quality, specifically its isotopic purity and labeling efficiency.[6][7] These parameters ensure that the internal standard behaves predictably and does not interfere with the quantification of the non-labeled analyte. This guide provides a detailed overview of these core concepts, the analytical methods used for their determination, and typical quality specifications for researchers, scientists, and drug development professionals.

Core Concepts: Isotopic Purity and Labeling Efficiency

While often used interchangeably, isotopic purity and labeling efficiency (also known as isotopic enrichment) are distinct and critical quality attributes for any deuterated compound.

  • Isotopic Purity : This refers to the percentage of molecules in the sample that contain the specified number of deuterium atoms. For this compound, the ideal isotopic purity would be 100%, meaning every single molecule has exactly five deuterium atoms. In practice, the synthesis process results in a distribution of isotopologues (molecules with different numbers of deuterium atoms, e.g., d0, d1, d2, d3, d4). Isotopic purity specifically quantifies the abundance of the target d5 species relative to all other isotopologues.[6][8][9]

  • Labeling Efficiency / Isotopic Enrichment : This term describes the extent to which deuterium has been incorporated at the intended positions. It reflects the success of the deuteration reaction. High labeling efficiency means that the vast majority of the synthesized molecules are the fully labeled d5 version, with minimal presence of the unlabeled (d0) or partially labeled (d1-d4) forms.[6][10][11]

The relationship between these and other quality attributes is essential for ensuring the integrity of an analytical standard.

cluster_0 Overall Standard Quality cluster_1 Key Quality Attributes Overall This compound Reference Standard IP Isotopic Purity (% of d5 molecules) Overall->IP Determines mass response & potential interference CP Chemical Purity (Absence of other compounds) Overall->CP Ensures analyte signal is from the correct compound SP Structural Integrity (Correct label position) Overall->SP Confirms identity and metabolic stability

Diagram 1: Interrelation of key quality attributes for a deuterated standard.

Data Presentation: Typical Specifications

Commercial suppliers of this compound provide certificates of analysis detailing its purity. While specifications vary, the data below represents typical values.

Table 1: Summary of Commercially Available this compound Specifications

ParameterSpecificationTypical Analytical Method
Isotopic Purity / Enrichment ≥98% or ≥99% deuterated formsMass Spectrometry (MS)
Chemical Purity >95%High-Performance Liquid Chromatography (HPLC)
Molecular Formula C₂₇H₃₁D₅N₂O₄-
CAS Number 1217709-85-7-

Data compiled from multiple sources.[4][5][12][13] Note that some suppliers report overall deuterated forms (e.g., d1-d5), while others may specify the purity of the d5 isotopologue.

Experimental Protocols for Purity Determination

The characterization of this compound requires a combination of analytical techniques to confirm its isotopic distribution, chemical purity, and structural integrity.[6][14]

cluster_ms Isotopic & Chemical Purity cluster_nmr Structural Integrity start Start: This compound Sample prep Sample Preparation (Dissolve in appropriate solvent) start->prep lcms LC-HRMS Analysis (e.g., TOF, Orbitrap) prep->lcms nmr NMR Analysis (¹H and ²H Spectra) prep->nmr data_acq Acquire Full Scan Spectra (Detect [M+H]+ isotopologues) lcms->data_acq data_proc Data Processing (Extract & integrate ion peaks for d0, d1, d2, d3, d4, d5) data_acq->data_proc calc Calculate Isotopic Purity & Assess Chemical Purity data_proc->calc end Final Report: Certificate of Analysis calc->end nmr_analysis Confirm Absence of ¹H Signals & Presence of ²H Signal at Ethyl Group Position nmr->nmr_analysis nmr_analysis->end

Diagram 2: General experimental workflow for the analysis of this compound.
Protocol: Isotopic Purity by LC-HRMS

This method is the most common for determining the distribution of isotopologues.[8][9] High-resolution mass spectrometry (HRMS) provides the mass accuracy needed to resolve the different deuterated species.[6][11]

  • Objective : To quantify the relative percentage of the d5 isotopologue of Repaglinide compared to other isotopologues (d0-d4).

  • Instrumentation : A Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Methodology :

    • Standard Preparation : Accurately weigh and dissolve this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.

    • Chromatography : Inject the sample onto a C18 analytical column. Use a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to achieve chromatographic separation from any potential impurities.

    • Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire data in full scan mode over a mass range that includes the protonated molecular ions of all expected isotopologues (e.g., m/z 450-465). The theoretical [M+H]⁺ for d0 is ~453.3 Da and for d5 is ~458.3 Da.[1]

    • Data Analysis :

      • From the total ion chromatogram, identify the peak for Repaglinide.

      • Extract the mass spectrum corresponding to this peak.

      • Identify and integrate the peak areas for each isotopologue cluster ([M+H]⁺ for d0, d1, d2, d3, d4, and d5).

      • Correct these areas for the natural abundance of ¹³C.[10][11]

    • Calculation of Isotopic Purity :

      • Isotopic Purity (%) = [Area(d5) / (Area(d0) + Area(d1) + ... + Area(d5))] * 100

Protocol: Structural Integrity by NMR

While MS confirms the mass, NMR spectroscopy confirms the position of the deuterium labels.[6]

  • Objective : To verify that the deuterium atoms are located on the ethoxy group and not elsewhere on the molecule due to scrambling during synthesis.

  • Instrumentation : High-field (e.g., 400 MHz or higher) Nuclear Magnetic Resonance (NMR) spectrometer.

  • Methodology :

    • Sample Preparation : Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6).

    • ¹H NMR Acquisition : Acquire a standard proton NMR spectrum. In the resulting spectrum, the characteristic signals for the ethyl protons (a quartet and a triplet) of the ethoxy group should be almost entirely absent, confirming successful replacement with deuterium.

    • ²H NMR Acquisition : Acquire a deuterium (²H) NMR spectrum. This will show a signal at the chemical shift corresponding to the ethoxy group, directly confirming the location of the deuterium labels.

Context: Mechanism of Action

For drug development professionals, understanding the biological context of Repaglinide is crucial. Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from the pancreas. This action is mediated by the closure of ATP-dependent potassium (K-ATP) channels on the surface of pancreatic β-cells.[4]

cluster_cell Pancreatic β-Cell Repaglinide Repaglinide (Extracellular) SUR1 SUR1 Subunit of K-ATP Channel Repaglinide->SUR1 Binds to Kir62 Kir6.2 Subunit K_ATP_Channel K-ATP Channel Closure Kir62->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Opens Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Diagram 3: Simplified signaling pathway for Repaglinide's mechanism of action.

Conclusion

The quality of this compound as an internal standard is paramount for the generation of accurate and reproducible bioanalytical data. A thorough characterization of its isotopic purity, labeling efficiency, and chemical purity using robust analytical methods like HRMS and NMR is a critical step in method validation. For researchers, demanding and understanding the certificate of analysis, which details these parameters, ensures the integrity of pharmacokinetic and metabolic studies, ultimately contributing to the successful development of therapeutic agents.

References

"Repaglinide-ethyl-d5" mechanism of action as an internal standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of Repaglinide-ethyl-d5 as an Internal Standard

Introduction

In the realm of drug development and pharmacokinetic (PK) analysis, the precise and accurate quantification of drug candidates and their metabolites in biological matrices is of paramount importance.[1] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred technique for bioanalysis due to its high sensitivity and specificity.[2] However, the integrity of LC-MS data can be influenced by variability during sample preparation, matrix effects, and instrument fluctuations.[2][3] To counteract these issues, an internal standard (IS) is crucial. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative bioanalysis, and this compound serves as a prime example for the quantification of its parent drug, Repaglinide.[1][2][4]

This technical guide provides a detailed exploration of the core principles, experimental methodologies, and performance characteristics of this compound when used as an internal standard in bioanalytical assays.

Core Principles: The Role of Isotope Dilution Mass Spectrometry

The utility of this compound as an internal standard is founded on the principle of isotope dilution mass spectrometry (IDMS).[1] In this method, a known quantity of the deuterated analog of the analyte (this compound) is added to the biological sample at the earliest stage of the preparation process.[1]

This compound is chemically identical to Repaglinide, with the exception that five hydrogen atoms in the ethyl group have been replaced by deuterium, a stable, heavier isotope of hydrogen.[5] This substitution results in a higher molecular mass, allowing it to be distinguished from the native analyte by the mass spectrometer.[2]

Because the analyte and the internal standard possess nearly identical physicochemical properties, they exhibit the same behavior during every step of the analytical workflow, including:

  • Sample Extraction: Any loss of the analyte during liquid-liquid extraction or solid-phase extraction is mirrored by a proportional loss of the internal standard.[3][6]

  • Chromatographic Separation: Both compounds co-elute or elute very closely during liquid chromatography, ensuring they experience the same conditions.[2]

  • Mass Spectrometric Ionization: They are subject to the same degree of ion suppression or enhancement caused by the sample matrix.[3][6]

By measuring the ratio of the mass spectrometer's response for the analyte to that of the internal standard, any variability introduced during the analytical process is effectively normalized.[7][8] This ratiometric approach significantly enhances the accuracy and precision of the quantitative results.[9]

Figure 1: Principle of Internal Standard Correction cluster_Process Analytical Process cluster_Input Initial Sample cluster_Output Final Measurement SamplePrep Sample Preparation (e.g., Extraction) LC LC Separation SamplePrep->LC MS MS Detection (Ionization) LC->MS Analyte_Out Analyte Signal MS->Analyte_Out IS_Out IS Signal MS->IS_Out Analyte_In Analyte (Repaglinide) Unknown Amount Analyte_In->SamplePrep Variability Introduced (e.g., Analyte/IS Loss) IS_In Internal Standard (this compound) Known Amount IS_In->SamplePrep Variability Introduced (e.g., Analyte/IS Loss) Ratio Calculate Ratio: Analyte Signal / IS Signal Analyte_Out->Ratio IS_Out->Ratio Result Accurate Quantification of Analyte Ratio->Result

Figure 1: Principle of Internal Standard Correction

Quantitative Data Presentation

The use of this compound as an internal standard facilitates the development of robust and reliable bioanalytical methods. The table below summarizes typical performance characteristics from validated methods for the quantification of Repaglinide in biological matrices.

Validation ParameterTypical Performance MetricReference
Linearity Range 0.5 - 100 ng/mL (in human plasma)[10]
2 - 1000 ng/mL (in human microsomal medium)[11]
Precision (%RSD) Intra-day and Inter-day: < 1.76%[12]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[10]
Extraction Efficiency / Recovery ~90% for Repaglinide and its metabolites[11]
96.8% for Repaglinide[13]

Experimental Protocols

A successful bioanalytical method relies on a well-defined experimental protocol. The following is a representative methodology for a typical LC-MS/MS assay for the quantification of Repaglinide in human plasma using this compound.

1. Preparation of Solutions

  • Stock Solutions: Prepare primary stock solutions of Repaglinide and this compound (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Repaglinide stock solution with a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of the IS at a suitable concentration (e.g., 50 ng/mL).[10]

2. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 200 µL of plasma sample (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each sample.

  • Vortex mix for 30 seconds.

  • Add 1 mL of an extraction solvent (e.g., tert-butyl methyl ether or ethyl acetate).[10][13]

  • Vortex for 3-5 minutes to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer like 10mM ammonium acetate or formic acid.[10][14]

    • Flow Rate: 0.8 - 1.0 mL/min.[12][14]

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:

      • Repaglinide: m/z 453.3 → 162.2[10]

      • This compound: m/z 458.3 → 162.2 (Precursor ion is +5 Da; product ion may be the same if the deuterated part is not in the fragment).

4. Data Analysis

  • Integrate the peak areas for both the Repaglinide and this compound MRM transitions.

  • Calculate the peak area ratio (Repaglinide / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of Repaglinide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 2: Bioanalytical Workflow Using this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Aliquot Plasma Sample (Calibrator, QC, or Unknown) add_is 2. Add Known Amount of This compound (IS) plasma->add_is extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) add_is->extract evap 4. Evaporate Organic Layer extract->evap reconstitute 5. Reconstitute in Mobile Phase evap->reconstitute inject 6. Inject Sample into LC-MS/MS System reconstitute->inject separate 7. Chromatographic Separation (Analyte and IS co-elute) inject->separate detect 8. MS/MS Detection (MRM) (Detect Analyte and IS ions) separate->detect integrate 9. Integrate Peak Areas detect->integrate ratio 10. Calculate Peak Area Ratio (Analyte / IS) integrate->ratio calibrate 11. Plot Calibration Curve ratio->calibrate quantify 12. Quantify Unknown Samples calibrate->quantify

Figure 2: Bioanalytical Workflow Using this compound

Context: Pharmacological Mechanism of Repaglinide

While the focus of this guide is the analytical role of its deuterated analog, understanding the pharmacological action of Repaglinide is essential for the target audience. Repaglinide is an antidiabetic agent that lowers blood glucose by stimulating insulin release from pancreatic β-cells.[5] It achieves this by blocking ATP-sensitive potassium (K-ATP) channels on the cell membrane.[5]

Figure 3: Pharmacological Mechanism of Repaglinide Repaglinide Repaglinide SUR1 SUR1 Subunit of K-ATP Channel Repaglinide->SUR1 binds to K_ATP K-ATP Channel Blockade SUR1->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channels Open Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin Insulin Secretion from β-Cell Ca_Influx->Insulin

Figure 3: Pharmacological Mechanism of Repaglinide

Conclusion

This compound exemplifies the ideal characteristics of a stable isotope-labeled internal standard. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the parent drug allow it to effectively normalize for variability throughout the entire bioanalytical process.[1][2] The use of this compound in LC-MS/MS assays enables researchers, scientists, and drug development professionals to achieve the high levels of accuracy, precision, and reliability required to generate robust pharmacokinetic data and support regulatory submissions.[15]

References

Technical Guide: Repaglinide-ethyl-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Repaglinide-ethyl-d5, a deuterated analog of the anti-diabetic drug Repaglinide. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical methods. This document outlines key suppliers, presents a comparative analysis of available quality specifications from Certificates of Analysis (CoA), and details a typical experimental workflow for its analytical characterization.

Suppliers of this compound

A number of chemical suppliers offer this compound for research purposes. The following table summarizes prominent suppliers and their provided details for the compound, identified by its common CAS number 1217709-85-7.

SupplierProduct NameCAS NumberAdditional Information
LGC StandardsThis compound1246816-03-4 (Note: This may be a lot-specific or alternative CAS)Purity: >95% (HPLC)[1]
MedchemExpressRepaglinide-d51217709-85-7Offered with a detailed Certificate of Analysis.[2]
Splendid Lab Pvt. Ltd.This compoundNot SpecifiedListed as a pharma impurity and available for custom synthesis.[3]
LookChemThis compound / Repaglinide-d51217709-85-7A platform listing multiple suppliers from China.[4]
Daicel Pharma StandardsRepaglinide D51217709-85-7Provides the compound as a Repaglinide impurity.[5]
BTL Biotecho LabsThis compoundNot SpecifiedDistributor for Toronto Research Chemicals (TRC).[6]
Santa Cruz BiotechnologyThis compound1217709-85-7For research use only.[7]
ChemicalBookThis compound1217709-85-7Lists at least one supplier, TargetMol Chemicals Inc.[8]

Certificate of Analysis: A Comparative Overview

The Certificate of Analysis is a critical document that provides lot-specific quality control data. Below is a summary of quantitative data extracted from publicly available CoAs for this compound.

ParameterMedchemExpress (Batch: 1043314)Cleanchem (Batch: N/A)LGC Standards (General)
Product Name Repaglinide-d5Repaglinide D5This compound
CAS Number 1217709-85-71217709-85-7-
Molecular Formula C27H31D5N2O4C27H31D5N2O4-
Molecular Weight 457.62457.6457.62[7]
Appearance White to off-white (Solid)[2]--
Purity (HPLC) 98.67%[2]>90%[9]>95%[1]
Structural Confirmation 1H NMR, MS: Consistent with structure[2]1H-NMR, MASS: Conforms to structure[9]-
Storage (Powder) -20°C (3 years), 4°C (2 years)[2]2-8 °C in well closed container[9]-20°C[1]

Experimental Protocols: Standard Analytical Characterization

The characterization of this compound typically involves a suite of analytical techniques to confirm its identity, purity, and stability. The methodologies referenced in the available Certificates of Analysis form the basis of a standard quality control workflow.

1. Visual Inspection and Solubility

  • Objective: To determine the physical appearance and basic solubility characteristics.

  • Methodology:

    • Appearance: The sample is visually inspected under controlled lighting for its physical state (e.g., solid, powder), color, and homogeneity.

    • Solubility: A small, accurately weighed amount of the material is dissolved in various solvents (e.g., DMSO, Methanol) to determine its solubility profile. This is often a qualitative assessment.

2. Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • A dilute solution of the sample is prepared in a suitable volatile solvent.

    • The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

    • The mass spectrum is acquired, and the observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]+ or [M-H]-) is compared to the theoretically calculated molecular weight (457.62 for C27H31D5N2O4). The result should conform to the expected value.

3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure and confirm the position of the deuterium labels.

  • Methodology:

    • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • A ¹H NMR spectrum is acquired.

    • The chemical shifts, integration values, and coupling patterns of the observed protons are compared against the known spectrum of non-deuterated Repaglinide and the expected structural modifications due to deuteration. The spectrum should be consistent with the proposed structure of this compound.

4. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Methodology:

    • Chromatographic System: A standard HPLC system equipped with a UV detector.

    • Column: A reverse-phase column (e.g., C18, 4.6 mm x 250 mm, 5 µm) is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: The UV detector is set to a wavelength where Repaglinide exhibits strong absorbance (e.g., ~245 nm).

    • Analysis: A solution of the sample with a known concentration is injected. The area of the main peak corresponding to this compound is measured and compared to the total area of all peaks in the chromatogram to calculate the purity, typically expressed as a percentage.

Visualized Workflow and Data Relationships

The following diagrams illustrate the logical flow of the analytical characterization process and the relationship between the key analytical data points.

G cluster_0 Material Reception and Initial Assessment cluster_1 Structural and Identity Verification cluster_2 Purity and Quantification cluster_3 Final Certification Sample This compound Sample Appearance Visual Inspection (Color, Form) Sample->Appearance Solubility Solubility Test Sample->Solubility NMR ¹H NMR Spectroscopy Appearance->NMR MS Mass Spectrometry Solubility->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation CoA Certificate of Analysis Generation Structure_Confirmation->CoA MW_Confirmation->CoA HPLC HPLC-UV Analysis Purity_Value Purity (%) HPLC->Purity_Value Purity_Value->CoA G CoA Certificate of Analysis Product Identity Physical Properties Analytical Data Name This compound CoA:f0->Name CAS CAS: 1217709-85-7 CoA:f0->CAS Formula Formula: C27H31D5N2O4 CoA:f0->Formula MW MW: 457.62 CoA:f0->MW Appearance Appearance CoA:f1->Appearance Solubility Solubility CoA:f1->Solubility Purity HPLC Purity CoA:f2->Purity NMR_Data ¹H NMR CoA:f2->NMR_Data MS_Data Mass Spec CoA:f2->MS_Data

References

Solubility Profile of Repaglinide-ethyl-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Repaglinide-ethyl-d5 in various organic solvents. Due to the limited availability of quantitative solubility data for the deuterated analog, this document primarily presents data for the parent compound, Repaglinide, as a reference. This guide also includes detailed experimental protocols for solubility determination and visual diagrams of the experimental workflow and the signaling pathway of Repaglinide.

Data Presentation: Solubility of Repaglinide and this compound

The following table summarizes the available quantitative solubility data for the non-deuterated parent compound, Repaglinide.

SolventSolubility of Repaglinide (mg/mL)Citation(s)
Dimethyl Sulfoxide (DMSO)~30[2]
Dimethylformamide (DMF)~30[2]
Ethanol~25[2]
MethanolHighly soluble[3]

Note: The solubility of Repaglinide in a 1:4 solution of DMSO:PBS (pH 7.2) is approximately 0.2 mg/mL.[2] For maximum solubility in aqueous buffers, it is recommended to first dissolve Repaglinide in DMSO and then dilute with the aqueous buffer of choice.[2]

Experimental Protocols: Solubility Determination

The following protocols are based on established methodologies for determining the equilibrium solubility of active pharmaceutical ingredients (APIs).

Saturation Shake-Flask Method

This is a common and reliable method for determining equilibrium solubility.

a. Materials and Equipment:

  • This compound (or Repaglinide) solid powder

  • Selected organic solvents (e.g., DMSO, ethanol, methanol, etc.)

  • Stoppered flasks or vials

  • Mechanical shaker or agitator with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method for concentration measurement.

  • Calibrated pH meter (for aqueous-buffered solutions)

b. Procedure:

  • Add an excess amount of the solid API to a series of flasks, each containing a known volume of the selected organic solvent. Ensuring an excess of solid is crucial to achieve saturation.

  • Tightly stopper the flasks to prevent solvent evaporation.

  • Place the flasks in a mechanical shaker with temperature control (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • After agitation, allow the suspensions to settle.

  • Separate the undissolved solid from the solution by centrifugation at a high speed.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Determine the concentration of the dissolved API in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculate the solubility of the API in the solvent, expressed in mg/mL or other suitable units.

  • The experiment should be performed in triplicate to ensure the reliability of the results.

Analytical Method Validation

A validated analytical method is crucial for the accurate quantification of the dissolved API. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

a. HPLC System and Conditions (Example for Repaglinide):

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a specific wavelength (e.g., 243 nm or 281.2 nm for Repaglinide).[2][4]

  • Injection Volume: A fixed volume, typically 10-20 µL.

b. Validation Parameters: The analytical method should be validated for linearity, accuracy, precision (intra-day and inter-day), specificity, and sensitivity (limit of detection and limit of quantification).

Mandatory Visualization

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Weigh excess API B Add to known volume of solvent in a flask A->B C Seal flask and place in a temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Allow suspension to settle D->E F Centrifuge to separate solid from supernatant E->F G Withdraw a clear aliquot of the supernatant F->G H Dilute the aliquot G->H I Analyze by validated HPLC method H->I J Calculate solubility (mg/mL) I->J

Caption: Workflow for determining the equilibrium solubility of an API.

Signaling Pathway of Repaglinide

G cluster_0 Pancreatic β-cell Repaglinide Repaglinide K_ATP_channel ATP-sensitive K+ Channel Repaglinide->K_ATP_channel binds to & closes SUR1 SUR1 Subunit SUR1->K_ATP_channel Kir6_2 Kir6.2 Channel Kir6_2->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx allows Insulin_vesicles Insulin-containing Vesicles Ca_influx->Insulin_vesicles triggers exocytosis of Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion resulting in

Caption: Mechanism of action of Repaglinide in pancreatic β-cells.

References

Technical Guide: Storage and Handling of Repaglinide-ethyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling guidelines for Repaglinide-ethyl-d5, a deuterated analog of Repaglinide commonly used as an internal standard in analytical studies. Adherence to these guidelines is critical to ensure the compound's integrity, stability, and the safety of laboratory personnel.

Storage Conditions and Stability

Proper storage is paramount to maintaining the chemical purity and isotopic enrichment of this compound. The following table summarizes the recommended storage conditions and stability data compiled from various suppliers.

ParameterConditionDurationSource
Storage Temperature (Solid/Powder) -20°C≥ 4 years[1]
-20°C3 years[2][3]
2-8°C2 years[2][3][4][5]
Storage Temperature (In Solvent) -80°C6 months[2][3]
-20°C1 month[2][3]
Shipping Condition Room temperature (continental US; may vary elsewhere)-[1][2][5]

Handling and Safety Precautions

This compound is intended for research use only. A thorough understanding of its potential hazards and the implementation of appropriate safety measures are essential. The following guidelines are derived from safety data sheets (SDS).

2.1. Hazard Identification

According to the Globally Harmonized System (GHS) classification, Repaglinide-d5 presents the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[6]

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3): Harmful to aquatic life with long-lasting effects.[6]

2.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Handle with impermeable and resistant gloves.

  • Respiratory Protection: Not required under normal use with adequate ventilation. Avoid breathing dusts or mists.[6]

2.3. General Handling Procedures

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]

  • Avoid contact during pregnancy and while nursing.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep away from foodstuffs, beverages, and feed.[6]

  • Avoid dust formation.

  • Provide appropriate exhaust ventilation at places where dust is formed.

2.4. First Aid Measures

  • If Swallowed: Immediately call a doctor. Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[6]

  • If Inhaled: Supply fresh air; consult a doctor in case of complaints.[6]

  • In Case of Skin Contact: Generally, the product does not irritate the skin. Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse opened eye for several minutes under running water.[6]

2.5. Disposal

  • Dispose of this material in accordance with official regulations.

  • It must not be disposed of together with household garbage.[6]

  • Do not allow the product to reach the sewage system.[6]

Experimental Protocols

While specific, detailed experimental protocols for the stability testing of this compound from manufacturers are not publicly available, a general methodology for assessing the stability of a reference standard would typically involve the following steps.

General Stability Assessment Protocol:

  • Initial Characterization: The purity and identity of a new batch of this compound are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Storage: Aliquots of the standard are stored under various conditions as outlined in the stability study protocol (e.g., -20°C, 4°C, room temperature, and elevated temperatures, as well as different humidity levels and light exposures).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 3, 6, 12, 24 months), samples from each storage condition are analyzed.

  • Purity Assessment: The purity of the stored samples is determined, typically by HPLC with UV or MS detection, and compared to the initial purity. A significant decrease in purity indicates degradation.

  • Degradant Identification: If degradation is observed, attempts are made to identify the degradation products using techniques like LC-MS/MS.

  • Data Evaluation: The data is evaluated to establish the recommended storage conditions and re-test date or shelf life for the reference standard.

This compound is frequently utilized as an internal standard in bioanalytical methods, such as LC-MS/MS, for the quantification of Repaglinide in biological matrices like human hair. In these experimental contexts, a stock solution of this compound is prepared and added to samples to correct for variability during sample preparation and analysis.

Visual Workflow and Pathway Diagrams

4.1. Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound, from receiving to disposal.

Figure 1: this compound Storage and Handling Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receiving Receive Shipment verify Verify Compound Integrity and Labeling receiving->verify storage_solid Store Solid at -20°C (long-term) or 2-8°C (short-term) verify->storage_solid ppe Wear Appropriate PPE (Gloves, Goggles) storage_solid->ppe storage_solution Store Solution at -80°C (up to 6 months) or -20°C (up to 1 month) disposal Dispose as Hazardous Waste According to Regulations storage_solution->disposal weighing Weigh in Ventilated Area ppe->weighing dissolution Dissolve in Appropriate Solvent (e.g., DMSO, Methanol) weighing->dissolution weighing->disposal dissolution->storage_solution dissolution->disposal

Caption: Workflow for this compound from receipt to disposal.

References

An In-depth Technical Guide: A Comparative Analysis of Repaglinide and its Deuterated Analog, Repaglinide-ethyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical and pharmacological properties of the anti-diabetic drug Repaglinide and its deuterated form, Repaglinide-ethyl-d5. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class. It is used for the management of type 2 diabetes mellitus, where it stimulates the release of insulin from pancreatic β-cells. Its mechanism of action is dependent on the presence of functioning β-cells and is glucose-dependent, meaning it has a lower risk of causing hypoglycemia compared to some other insulin secretagogues.

This compound is a stable isotope-labeled version of Repaglinide, where five hydrogen atoms on the ethyl group of the ethoxy moiety have been replaced with deuterium. This deuterated analog is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Repaglinide in biological matrices. While its physicochemical properties are nearly identical to Repaglinide, the five-dalton mass difference allows for its distinct detection by a mass spectrometer.

This guide will delve into the known properties of both compounds, present available quantitative data in a structured format, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key properties of Repaglinide and this compound. It is important to note that detailed pharmacokinetic and pharmacodynamic data for this compound are not publicly available, as it is not developed for therapeutic use. The information provided for the deuterated compound is primarily based on its chemical structure and its application as an internal standard.

Table 1: Physicochemical Properties

PropertyRepaglinideThis compound
Molecular Formula C₂₇H₃₆N₂O₄C₂₇H₃₁D₅N₂O₄
Molecular Weight 452.6 g/mol 457.6 g/mol
CAS Number 135062-02-11217709-85-7
Appearance White to off-white powderNot specified (typically a solid)
Solubility Practically insoluble in water, soluble in methanol and ethanol.Expected to have similar solubility to Repaglinide.
pKa Not specifiedNot specified
LogP Not specifiedNot specified

Table 2: Pharmacokinetic Properties of Repaglinide

ParameterValue
Bioavailability ~56%
Time to Peak Plasma Concentration (Tmax) Within 1 hour
Plasma Half-life (t½) Approximately 1 hour
Volume of Distribution (Vd) 31 L
Protein Binding >98% (primarily to albumin)
Metabolism Extensively metabolized in the liver by CYP2C8 and CYP3A4.[1]
Excretion Primarily in feces via biliary excretion (~90%), with a small amount in urine (~8%).[2]

The Kinetic Isotope Effect: A Theoretical Consideration for this compound

The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[3] The C-D bond is stronger than the C-H bond, and thus requires more energy to break. If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting it with deuterium can slow down the metabolism of the drug.[4][5]

Repaglinide is metabolized by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2] The deuteration in this compound is on the ethyl group of the ethoxy moiety. While the primary sites of metabolism for Repaglinide are elsewhere on the molecule (N-dealkylation and oxidation), the presence of deuterium could potentially have a minor, indirect effect on its metabolic profile. However, without experimental data, the extent of this effect, if any, remains theoretical. Studies on other drugs have shown that the impact of deuteration is highly dependent on the specific position of the deuterium atoms and the rate-limiting steps of the metabolic pathways.[6][7] Given that this compound is used as an internal standard, it is presumed that its metabolic fate and pharmacokinetic behavior are very similar to that of Repaglinide under analytical conditions, ensuring proportional recovery during sample processing.

Signaling Pathway of Repaglinide

Repaglinide exerts its glucose-lowering effect by modulating the function of ATP-dependent potassium (K-ATP) channels in pancreatic β-cells. The following diagram illustrates the signaling pathway.

Repaglinide_Signaling_Pathway Repaglinide Repaglinide SUR1 Sulfonylurea Receptor 1 (SUR1) (Subunit of K-ATP channel) Repaglinide->SUR1 Binds to K_ATP_channel K-ATP Channel Closure SUR1->K_ATP_channel Membrane_Depolarization Membrane Depolarization K_ATP_channel->Membrane_Depolarization Ca_channel Voltage-Gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Caption: Signaling pathway of Repaglinide in pancreatic β-cells.

Experimental Protocols

This section outlines typical experimental methodologies for the analysis of Repaglinide in biological matrices, primarily focusing on LC-MS/MS, which is the standard for quantitative bioanalysis.

Bioanalytical Method for Repaglinide Quantification in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Repaglinide: m/z 453.3 → 230.2

    • This compound: m/z 458.3 → 230.2

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).

In Vitro Metabolism of Repaglinide using Human Liver Microsomes

1. Incubation

  • Prepare an incubation mixture containing:

    • Human liver microsomes (0.5 mg/mL).

    • Repaglinide (1 µM).

    • Phosphate buffer (100 mM, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH regenerating system (e.g., 1 mM NADPH, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubate at 37°C in a shaking water bath.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

2. Reaction Termination and Sample Processing

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not metabolized by the same enzymes).

  • Vortex and centrifuge to precipitate the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to determine the rate of disappearance of the parent drug (Repaglinide).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study of Repaglinide and the logical relationship in the bioanalytical method development process.

Pharmacokinetic_Study_Workflow cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis_phase Data Analysis Phase Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Dosing Repaglinide Administration (Oral Dose) Subject_Recruitment->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Extraction Sample Extraction (e.g., Protein Precipitation) Sample_Processing->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing Quantification of Repaglinide Concentrations LC_MS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t½) Data_Processing->PK_Modeling Report Study Report Generation PK_Modeling->Report

Caption: A typical workflow for a Repaglinide pharmacokinetic study.

Bioanalytical_Method_Development Method_Objective Define Method Objective (Quantify Repaglinide in Plasma) IS_Selection Select Internal Standard (this compound) Method_Objective->IS_Selection Extraction_Optimization Optimize Sample Extraction (e.g., PPT, LLE, SPE) IS_Selection->Extraction_Optimization LC_Optimization Optimize LC Conditions (Column, Mobile Phase, Gradient) Extraction_Optimization->LC_Optimization MS_Optimization Optimize MS/MS Parameters (MRM Transitions, Voltages) LC_Optimization->MS_Optimization Method_Validation Method Validation (Linearity, Accuracy, Precision, etc.) MS_Optimization->Method_Validation Routine_Analysis Application to Routine Sample Analysis Method_Validation->Routine_Analysis

Caption: Logical workflow for bioanalytical method development.

Conclusion

Repaglinide is a well-characterized anti-diabetic drug with a rapid onset and short duration of action. Its deuterated analog, this compound, serves as an essential tool for its accurate quantification in biological samples. While the physicochemical properties of both compounds are nearly identical, the potential for a kinetic isotope effect on the metabolism of this compound exists in theory, though it is not expected to be significant given the position of deuteration and its intended use as an internal standard. Further research would be required to definitively characterize the in vivo pharmacokinetic and pharmacodynamic properties of this compound. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working with these compounds.

References

The Development and Application of Repaglinide-ethyl-d5 in Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Repaglinide-ethyl-d5, a deuterated analog of the anti-diabetic drug Repaglinide. Developed as a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Repaglinide in biological matrices using mass spectrometry-based bioanalytical methods. This document details the rationale for its development, its physicochemical properties, and its application in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for pharmacokinetic studies. Furthermore, it explores the mechanism of action of Repaglinide and its metabolic pathways to provide a complete context for its bioanalysis.

Introduction to Repaglinide and the Need for a Deuterated Internal Standard

Repaglinide is a potent, short-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of drugs and works by stimulating the release of insulin from pancreatic β-cells. Accurate measurement of Repaglinide concentrations in biological fluids is essential for pharmacokinetic and bioequivalence studies, which are critical components of drug development and clinical monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice in LC-MS/MS to ensure the accuracy and precision of the method. A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes. This allows it to be distinguished by the mass spectrometer while co-eluting with the analyte, thereby compensating for variations in sample preparation, matrix effects, and instrument response.

This compound, with a deuterium substitution on the ethyl group, serves as an ideal internal standard for Repaglinide. Its synthesis and application in a validated bioanalytical method are detailed in the subsequent sections of this guide.

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Name (S)-2-(ethoxy-d5)-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid[1]
CAS Number 1217709-85-7[2]
Molecular Formula C₂₇H₃₁D₅N₂O₄[2]
Molecular Weight 457.63 g/mol [3]
Appearance White to off-white powder[1]
Solubility Soluble in Methanol[3]
Storage Condition 2-8 °C in a well-closed container[1][3]
Chromatographic Purity >90%[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the general approach involves the use of a deuterated starting material in the synthesis of the Repaglinide molecule. The key step is the introduction of the ethoxy-d5 group. A plausible synthetic route would involve the reaction of a suitable precursor of Repaglinide with deuterated iodoethane (CH₃CH₂-d₅-I) or a similar deuterated ethylating agent.

The synthesis of the core Repaglinide structure has been described in the literature and typically involves the condensation of S(+)-1-(2-piperidylphenyl)-3-methyl-n-butylamine with a protected 4-carboxymethyl-2-ethoxybenzoic acid derivative, followed by deprotection. To synthesize this compound, the 2-ethoxy group would be replaced with a 2-ethoxy-d5 group by using a deuterated ethylating agent during the synthesis of the benzoic acid derivative.

The following diagram illustrates a generalized workflow for the synthesis of a deuterated internal standard.

G General Workflow for Deuterated Internal Standard Synthesis cluster_synthesis Synthesis cluster_qc Quality Control cluster_final Final Product Start Select Deuterated Starting Material Reaction Multi-step Chemical Synthesis Start->Reaction Introduce Deuterated Moiety Purification Purification by Chromatography Reaction->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC, UPLC) Characterization->Purity Isotopic Isotopic Enrichment (Mass Spectrometry) Characterization->Isotopic Stability Stability Testing Purity->Stability Final This compound Internal Standard Stability->Final

Caption: General workflow for the synthesis and quality control of a deuterated internal standard.

Mechanism of Action of Repaglinide

Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from the pancreatic β-cells. The mechanism of action involves the following steps:

  • Binding to SUR1: Repaglinide binds to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.

  • Closure of KATP Channels: This binding leads to the closure of the KATP channels.

  • Membrane Depolarization: The closure of KATP channels prevents potassium efflux, leading to depolarization of the β-cell membrane.

  • Opening of Calcium Channels: Depolarization activates voltage-gated calcium channels, causing an influx of calcium ions into the β-cell.

  • Insulin Exocytosis: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.

The following diagram illustrates the signaling pathway of Repaglinide.

G Mechanism of Action of Repaglinide Repaglinide Repaglinide SUR1 Sulfonylurea Receptor 1 (SUR1) Repaglinide->SUR1 Binds to KATP ATP-sensitive K+ Channel SUR1->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Leads to K_Efflux K+ Efflux (Blocked) KATP->K_Efflux Blocks Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Insulin_Release Insulin Release Insulin_Granules->Insulin_Release Exocytosis

Caption: Signaling pathway of Repaglinide in pancreatic β-cells.

Metabolism of Repaglinide

Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4. The major metabolic pathways include:

  • Oxidation: Formation of the M1 (oxidative deamination) and M2 (aromatic hydroxylation) metabolites.

  • Glucuronidation: Direct conjugation of the carboxylic acid group to form a glucuronide conjugate.

The major metabolites are inactive and are primarily excreted in the feces via the bile. The following diagram shows the metabolic pathway of Repaglinide.

G Metabolic Pathway of Repaglinide Repaglinide Repaglinide M1 M1 Metabolite (Oxidative Deamination) Repaglinide->M1 CYP3A4 M2 M2 Metabolite (Aromatic Hydroxylation) Repaglinide->M2 CYP2C8, CYP3A4 Glucuronide Glucuronide Conjugate Repaglinide->Glucuronide UGTs Excretion Excretion (Feces) M1->Excretion M2->Excretion Glucuronide->Excretion

Caption: Overview of the major metabolic pathways of Repaglinide.

Bioanalytical Method for Repaglinide using this compound

This section details a validated LC-MS/MS method for the quantification of Repaglinide in human plasma using this compound as an internal standard. While a specific published method using this compound was not found in the provided search results, the following protocol is a representative example based on common practices for bioanalytical method development and validation for similar small molecules.

Experimental Protocol

6.1.1. Sample Preparation

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex for 30 seconds.

  • Add 500 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

6.1.2. LC-MS/MS Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized gradient from 20% to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
MRM Transitions Repaglinide: m/z 453.3 → 162.2 (example); this compound: m/z 458.3 → 162.2 (example)
Collision Energy Optimized for each transition
Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation parameters and their typical acceptance criteria are summarized below.

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention times of the analyte and IS.
Linearity The relationship between the concentration of the analyte and the instrument response.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration.

The following diagram illustrates the workflow for a typical bioanalytical method validation.

G Bioanalytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev Develop Sample Preparation and LC-MS/MS Conditions Selectivity Selectivity Dev->Selectivity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision Dev->Precision Recovery Recovery Dev->Recovery Matrix Matrix Effect Dev->Matrix Stability Stability Dev->Stability App Apply Validated Method to Study Samples (e.g., PK studies) Selectivity->App Linearity->App Accuracy->App Precision->App Recovery->App Matrix->App Stability->App

Caption: A typical workflow for the validation of a bioanalytical method.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Repaglinide in biological matrices. As a stable isotope-labeled internal standard, it effectively compensates for analytical variability in LC-MS/MS methods, ensuring the reliability of pharmacokinetic and bioequivalence data. This technical guide has provided a comprehensive overview of the rationale for its use, its physicochemical properties, and its application in a validated bioanalytical method. The detailed information on the mechanism of action and metabolism of Repaglinide further enhances the understanding of its pharmacological and dispositional characteristics, which is crucial for drug development professionals. The methodologies and workflows described herein provide a solid foundation for researchers and scientists working on the bioanalysis of Repaglinide.

References

Methodological & Application

Application Note: High-Throughput Quantification of Repaglinide in Human Plasma using Repaglinide-ethyl-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Repaglinide is a fast-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[1] Accurate and reliable quantification of repaglinide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note presents a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of repaglinide in human plasma. The method utilizes a stable isotope-labeled internal standard, Repaglinide-ethyl-d5, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.

The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior throughout the analytical process, leading to more reliable results. This method has been developed and validated to meet the rigorous requirements of regulatory guidelines for bioanalytical method validation.

Experimental Workflow

The overall experimental workflow for the quantification of repaglinide in human plasma is depicted below.

workflow Experimental Workflow for Repaglinide Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: A schematic of the bioanalytical workflow.

Experimental Protocols

1. Materials and Reagents

  • Repaglinide reference standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • HPLC-grade methanol, acetonitrile, and tert-butyl methyl ether

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (K2EDTA as anticoagulant)

  • Deionized water

2. Standard Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare stock solutions of repaglinide and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the repaglinide stock solution with a 50:50 (v/v) methanol:water mixture to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) methanol:water mixture.

3. Sample Preparation

This protocol utilizes liquid-liquid extraction (LLE) for the efficient extraction of repaglinide and the internal standard from the plasma matrix.

  • Aliquot 200 µL of human plasma into a polypropylene tube.

  • Add 25 µL of the this compound working solution (100 ng/mL) to all samples except for the blank.

  • Vortex mix for 10 seconds.

  • Add 1 mL of tert-butyl methyl ether as the extraction solvent.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 200 µL of the mobile phase.

  • Vortex mix for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient optimized for peak shape and run time
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 4°C

Mass Spectrometry:

ParameterCondition
MS System Sciex API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Repaglinide: 453.4 → 230.5This compound: 458.2 → 230.2
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 6 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Quantitative Data Summary

Validation Parameter Result
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ0.5≤ 1585 - 115≤ 1585 - 115
LQC1.5≤ 1090 - 110≤ 1090 - 110
MQC50≤ 1090 - 110≤ 1090 - 110
HQC85≤ 1090 - 110≤ 1090 - 110

Recovery and Matrix Effect

Analyte QC Level Extraction Recovery (%) Matrix Effect (%)
Repaglinide LQC~95Minimal
MQC~96Minimal
HQC~94Minimal
This compound MQC~95Minimal

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.

quantification_logic cluster_measurement LC-MS/MS Measurement cluster_calculation Calculation analyte_peak Repaglinide Peak Area ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak This compound Peak Area is_peak->ratio calibration_curve Calibration Curve (Ratio vs. Concentration) ratio->calibration_curve concentration Repaglinide Concentration calibration_curve->concentration

References

Application Note: Quantification of Repaglinide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of Repaglinide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Repaglinide-d5, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. The chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other clinical research applications requiring reliable determination of Repaglinide concentrations in human plasma.

Introduction

Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It stimulates the release of insulin from the pancreatic β-cells. Accurate measurement of Repaglinide concentrations in human plasma is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Repaglinide-d5, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the quantification of Repaglinide in human plasma using Repaglinide-d5 as the internal standard.

Experimental Protocols

Materials and Reagents
  • Repaglinide analytical standard

  • Repaglinide-d5 (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Repaglinide and Repaglinide-d5 by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Repaglinide stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Repaglinide-d5 stock solution with a 50:50 mixture of methanol and water.

Sample Preparation
  • Aliquot 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (100 ng/mL Repaglinide-d5) to each tube and vortex briefly.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
Column C18 reversed-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Repaglinide: 453.3 → 230.2; Repaglinide-d5: 458.3 → 235.2
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Repaglinide0.5 - 200> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.5< 15< 1585 - 115
Low1.5< 15< 1585 - 115
Medium50< 15< 1585 - 115
High150< 15< 1585 - 115

Table 3: Recovery

AnalyteExtraction Recovery (%)
Repaglinide> 85
Repaglinide-d5> 85

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 25 µL Repaglinide-d5 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile (0.1% FA) vortex1->add_acn vortex2 Vortex for 1 min add_acn->vortex2 centrifuge Centrifuge at 10,000 rpm for 10 min vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 5 µL into LC-MS/MS transfer->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Workflow for Repaglinide quantification in human plasma.

Signaling Pathway (Illustrative)

As this is a protocol for quantification, a signaling pathway is not directly applicable. The experimental workflow diagram above illustrates the logical relationship of the protocol steps.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Repaglinide in human plasma. The use of a deuterated internal standard, Repaglinide-d5, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic studies and clinical research.

Application Notes and Protocols for the Pharmacokinetic Study of Repaglinide using Repaglinide-ethyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes.[1][2] It stimulates insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[3][4] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Repaglinide using Repaglinide-ethyl-d5 as an internal standard for bioanalytical quantification.

This compound is a deuterated analog of Repaglinide, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and reproducibility of the analytical method.[6][7]

Pharmacokinetic Profile of Repaglinide

Repaglinide is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within one hour.[8][9] It has a mean absolute bioavailability of approximately 56% and a short elimination half-life of about one hour.[4][8][9] The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, into inactive metabolites that are excreted mainly in the feces.[3][4]

Table 1: Summary of Repaglinide Pharmacokinetic Parameters

ParameterValueReference
Bioavailability56%[4]
Time to Peak Concentration (Tmax)Within 1 hour[8][9]
Elimination Half-life (t½)Approximately 1 hour[4][8]
Protein Binding>98% (to albumin)[4]
MetabolismPrimarily hepatic (CYP2C8 and CYP3A4)[3][4]
Excretion~90% in feces, ~8% in urine[4]

Experimental Protocols

Bioequivalence and Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose, open-label, randomized, two-period, crossover study to assess the pharmacokinetics of a Repaglinide formulation in healthy volunteers.[10][11]

1. Study Design and Objectives:

  • Primary Objective: To determine the pharmacokinetic profile of a single oral dose of Repaglinide.

  • Secondary Objective: To assess the safety and tolerability of the administered dose.

  • Design: A single-dose, two-period, two-sequence, crossover study under fasting or fed conditions.[10][12][13]

  • Subjects: Healthy male and non-pregnant, non-lactating female volunteers.[13]

2. Dosing and Administration:

  • A single oral dose of Repaglinide (e.g., 2 mg) is administered.[12][14]

  • Due to the risk of hypoglycemia, it is recommended to administer a glucose solution during the study.[13][14]

3. Blood Sampling:

  • Blood samples are collected at pre-defined time points, for example: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

4. Bioanalytical Method:

  • Repaglinide concentrations in plasma samples are determined using a validated LC-MS/MS method with this compound as the internal standard.

5. Pharmacokinetic Analysis:

  • The primary pharmacokinetic parameters to be determined are the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), and the maximum plasma concentration (Cmax).[12][14]

Bioanalytical Method for Repaglinide Quantification in Human Plasma using LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of Repaglinide in human plasma.

1. Materials and Reagents:

  • Repaglinide reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate for mobile phase modification

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Repaglinide and this compound in methanol (e.g., 1 mg/mL).

  • Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample, add the internal standard solution (this compound).

  • Add an extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[15][16]

  • Vortex mix and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

Table 2: Example of LC-MS/MS Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)[15]
Mobile Phase Acetonitrile and ammonium formate buffer (e.g., pH 2.7) in a gradient or isocratic elution[15]
Flow Rate 0.8 - 1.0 mL/min[15][17]
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Repaglinide: e.g., m/z 453.3 → 230.1; this compound: e.g., m/z 458.3 → 230.1

5. Method Validation:

  • The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Pharmacokinetic_Study_Workflow cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Bioanalysis cluster_data_analysis Data Analysis A Healthy Volunteers B Single Oral Dose of Repaglinide A->B C Randomized, Crossover Design B->C D Serial Blood Sampling C->D E Plasma Separation D->E F Sample Preparation (LLE) with This compound (IS) E->F G LC-MS/MS Analysis F->G H Quantification of Repaglinide G->H I Pharmacokinetic Parameter Calculation (AUC, Cmax, t½) H->I J J I->J Pharmacokinetic Profile

Caption: Workflow of a pharmacokinetic study for Repaglinide.

Repaglinide_Metabolism cluster_cyp3a4 CYP3A4 cluster_cyp2c8 CYP2C8 Repaglinide Repaglinide M1 M1 (aromatic amine) Repaglinide->M1 Metabolism M2 M2 (oxidized dicarboxylic acid) Repaglinide->M2 M4 M4 (hydroxylated piperidine ring) Repaglinide->M4 Metabolism

Caption: Metabolic pathways of Repaglinide.[3]

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Repaglinide in Human Plasma using Repaglinide-ethyl-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, sensitive, and high-throughput bioanalytical method for the quantitative determination of Repaglinide in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotopically labeled internal standard, Repaglinide-ethyl-d5, to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, enabling rapid sample processing. The method was validated over a linear range of 0.5 to 100 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, recovery, and stability, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Repaglinide is a fast-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[1] Accurate and reliable quantification of Repaglinide in biological matrices is crucial for pharmacokinetic assessments and therapeutic drug monitoring. The use of a stable isotopically labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[2][3] A SIL-IS, such as this compound, shares nearly identical physicochemical properties with the analyte, ensuring that it effectively compensates for variations during sample preparation, chromatography, and ionization.[3][4] This leads to enhanced data quality, reduced variability, and a more robust assay.[4] This application note details a validated LC-MS/MS method for the quantification of Repaglinide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Repaglinide (purity ≥99%)

  • This compound (isotopic purity ≥98%, chemical purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (analytical grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatography: Shimadzu Nexera X2 or equivalent HPLC system

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

Liquid Chromatography Conditions
ParameterValue
Mobile Phase A 10 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min
Total Run Time 5.0 minutes
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)EP (V)CE (eV)CXP (V)
Repaglinide 453.3162.260103512
This compound 458.3162.260103512

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential.

Protocols

Standard Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Repaglinide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Repaglinide stock solution with 50:50 (v/v) acetonitrile:water to obtain working standard solutions for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (50 ng/mL this compound in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Results and Discussion

Method Validation

The bioanalytical method was validated according to the US FDA guidelines. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity: The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL for Repaglinide in human plasma. The linear regression of the peak area ratio (Repaglinide/Repaglinide-ethyl-d5) versus concentration yielded a correlation coefficient (r²) of >0.99.

Accuracy and Precision: The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
Low QC 1.5≤ 5.8-3.5 to 4.2≤ 6.5-4.1 to 3.8
Medium QC 50≤ 4.2-2.1 to 3.5≤ 5.1-3.0 to 2.9
High QC 85≤ 3.8-1.8 to 2.9≤ 4.7-2.5 to 2.1

%RSD: Relative Standard Deviation, %RE: Relative Error

Recovery and Matrix Effect: The extraction recovery of Repaglinide was consistent across the QC levels, averaging around 90%. The use of this compound effectively compensated for any variability, and no significant matrix effect was observed.

Stability: Repaglinide was found to be stable in human plasma under various conditions, including short-term bench-top storage, multiple freeze-thaw cycles, and long-term storage at -80 °C.[1]

Conclusion

A highly sensitive, specific, and rapid LC-MS/MS method for the quantification of Repaglinide in human plasma has been developed and validated using this compound as the internal standard. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This method is well-suited for conducting pharmacokinetic and bioequivalence studies of Repaglinide.

Visualizations

G start Start: Human Plasma Sample (50 µL) is_addition Add 150 µL Internal Standard (this compound in ACN) start->is_addition vortex Vortex Mix (30 seconds) is_addition->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject 5 µL into LC-MS/MS System supernatant->injection G lc Liquid Chromatography (C18 Column) esi Electrospray Ionization (ESI+) lc->esi Eluent q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 453.3 / 458.3) esi->q1 q2 Quadrupole 2 (q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection (m/z 162.2) q2->q3 Fragmentation detector Detector q3->detector

References

Application Notes and Protocols for Bioequivalence Studies of Repaglinide Formulations Using Repaglinide-ethyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of Repaglinide formulations. The protocols emphasize the use of Repaglinide-ethyl-d5 as an internal standard for the accurate quantification of Repaglinide in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction to Repaglinide and Bioequivalence Testing

Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[1] To ensure that generic formulations of Repaglinide are therapeutically equivalent to the innovator product, regulatory agencies require bioequivalence studies. These studies are typically conducted in healthy volunteers to compare the rate and extent of absorption of the test and reference drug products.[2][3]

Key pharmacokinetic parameters for bioequivalence assessment of Repaglinide are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[2][3] The 90% confidence intervals for the ratio of the geometric means (test/reference) of these parameters should fall within the acceptance range of 80.00% to 125.00%.[1][2][3]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accuracy and precision of the bioanalytical method, as it compensates for variability during sample preparation and analysis.

Bioequivalence Study Design and Protocol

A standard bioequivalence study for Repaglinide formulations is a single-dose, randomized, two-period, two-sequence, crossover study conducted in healthy adult volunteers under fasting conditions.[1][2]

Study Population:

Healthy adult male or female volunteers, typically between 18 and 55 years of age.[1]

Study Design:

A randomized, single-dose, 2-way crossover design is recommended.[1] This involves each subject receiving a single dose of both the test and reference Repaglinide formulations in a randomized order, separated by a washout period of at least 7 days.[1]

Dosage and Administration:

A single 2 mg tablet of the test and reference product is orally administered with water after an overnight fast.[1]

Blood Sampling:

Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of Repaglinide.

Bioanalytical Method: Quantification of Repaglinide in Human Plasma using LC-MS/MS

A sensitive, selective, and rapid LC-MS/MS method is required for the quantification of Repaglinide in plasma samples.

Internal Standard:

This compound is used as the internal standard.

Sample Preparation: Liquid-Liquid Extraction
  • To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (this compound, e.g., at 100 ng/mL).

  • Vortex for 30 seconds.

  • Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

Chromatographic Conditions
ParameterCondition
Column C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.01 M ammonium acetate buffer (pH 6.8)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Repaglinide: m/z 453.3 → 162.2this compound: (Predicted) m/z 458.3 → 162.2
Ion Source Temperature 500°C

Quantitative Data from a Representative Bioequivalence Study

The following table summarizes the pharmacokinetic parameters from a bioequivalence study comparing a test formulation of Repaglinide 2 mg tablets with a reference formulation (NovoNorm® 2 mg tablets) in healthy adult volunteers.[1]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Ratio (90% CI)
AUC0-t (ng·h/mL) 43.63 ± 24.7341.86 ± 23.321.04 (0.99 - 1.09)
AUC0-∞ (ng·h/mL) 45.89 ± 26.3343.62 ± 24.951.05 (0.99 - 1.11)
Cmax (ng/mL) 33.33 ± 19.4330.72 ± 16.561.09 (0.97 - 1.22)
tmax (h) (Median, Range) 0.67 (0.33 - 1.50)0.67 (0.33 - 1.77)-
t1/2 (h) 1.78 ± 0.721.72 ± 0.54-

Data sourced from the EMA Assessment Report for Repaglinide Krka.[1]

The 90% confidence intervals for the ratios of AUC0-t, AUC0-∞, and Cmax were all within the acceptable range of 80.00-125.00%, demonstrating the bioequivalence of the test and reference formulations.[1]

Visualizations

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Healthy Volunteers (18-55 years) s2 Informed Consent & Medical Screening s1->s2 p1_rand Randomization s2->p1_rand p1_g1 Group 1: Receive Test Formulation p1_rand->p1_g1 p1_g2 Group 2: Receive Reference Formulation p1_rand->p1_g2 p1_sampling Serial Blood Sampling p1_g1->p1_sampling p1_g2->p1_sampling washout Washout Period (≥7 days) p1_sampling->washout p2_g1 Group 1: Receive Reference Formulation washout->p2_g1 p2_g2 Group 2: Receive Test Formulation washout->p2_g2 p2_sampling Serial Blood Sampling p2_g1->p2_sampling p2_g2->p2_sampling a1 Plasma Sample Analysis (LC-MS/MS with this compound) p2_sampling->a1 a2 Pharmacokinetic Analysis (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% Confidence Intervals) a2->a3

Caption: Workflow for a Repaglinide Bioequivalence Study.

Bioanalytical_Method_Workflow start Plasma Sample is_add Add Internal Standard (this compound) start->is_add l_l_extraction Liquid-Liquid Extraction is_add->l_l_extraction evaporation Evaporation to Dryness l_l_extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis quantification Quantification of Repaglinide lc_ms_analysis->quantification

Caption: Bioanalytical Method for Repaglinide Quantification.

Repaglinide_Metabolism cluster_cyp3a4 CYP3A4 Mediated cluster_cyp2c8 CYP2C8 Mediated repaglinide Repaglinide m1 M1 (Aromatic Amine) repaglinide->m1 Oxidative Biotransformation m2 M2 (Oxidized Dicarboxylic Acid) repaglinide->m2 Oxidative Biotransformation m4 M4 (Hydroxylation on Piperidine Ring) repaglinide->m4 Oxidative Biotransformation glucuronidation Direct Glucuronidation repaglinide->glucuronidation inactive_metabolites Inactive Metabolites m1->inactive_metabolites m2->inactive_metabolites m4->inactive_metabolites glucuronidation->inactive_metabolites

Caption: Metabolic Pathway of Repaglinide.

References

Application Notes and Protocols for the Use of "Repaglinide-ethyl-d5" in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Repaglinide-ethyl-d5 in the study of repaglinide metabolism. This document outlines detailed experimental protocols, presents key quantitative data from in vitro studies, and visualizes relevant biological pathways and experimental workflows.

Introduction

Repaglinide is a short-acting insulin secretagogue used for the treatment of type 2 diabetes. It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4.[1][2][3] Understanding the metabolic fate of repaglinide is crucial for predicting drug-drug interactions and patient variability in response. This compound, a stable isotope-labeled form of repaglinide, serves as an invaluable tool in these investigations, primarily as an internal standard for accurate quantification in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[4]

Mechanism of Action of Repaglinide

Repaglinide stimulates insulin secretion from pancreatic β-cells by blocking ATP-dependent potassium (KATP) channels in the cell membrane.[2][5][6] This blockade leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[2][5]

Repaglinide Signaling Pathway cluster_0 Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel ATP-sensitive K+ Channel (KATP) ATP_ADP->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Closure leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opening Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Repaglinide Repaglinide Repaglinide->KATP_channel Direct Inhibition

Repaglinide's mechanism of insulin secretion.

In Vitro Metabolism of Repaglinide

The primary metabolic pathways of repaglinide involve oxidation and glucuronidation. The main metabolites are M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine ring).[1][7] CYP2C8 is the principal enzyme responsible for the formation of the M4 metabolite, while CYP3A4 primarily catalyzes the formation of M1 and M2.[1][7]

Repaglinide Metabolism cluster_CYP2C8 CYP2C8 Mediated cluster_CYP3A4 CYP3A4 Mediated Repaglinide Repaglinide M4 M4 (Piperidine Hydroxylation) Repaglinide->M4 M1 M1 (Aromatic Amine) Repaglinide->M1 M2 M2 (Oxidized Dicarboxylic Acid) M1->M2 Further Oxidation

Major metabolic pathways of repaglinide.

Application of this compound in Metabolism Research

This compound is predominantly used as an internal standard (IS) for the quantification of repaglinide in biological samples by LC-MS/MS. Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

While less common, this compound could also be employed as a substrate to investigate the kinetic isotope effect (KIE) of metabolic reactions. A significant KIE would indicate that the C-H bond at the ethyl group is broken during the rate-determining step of a particular metabolic pathway.

Experimental Protocols

In Vitro Metabolism of Repaglinide in Human Liver Microsomes (HLM)

This protocol is designed to determine the kinetics of repaglinide metabolite formation.

Materials:

  • Repaglinide

  • This compound (for use as an internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of repaglinide in a suitable solvent (e.g., methanol or DMSO).

    • In microcentrifuge tubes, prepare the incubation mixtures containing HLM (0.3 mg/mL final concentration) and potassium phosphate buffer.

    • Add repaglinide to the incubation mixtures at various concentrations (e.g., 1-500 µM) to determine enzyme kinetics.[8]

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (1 mM NADPH final concentration).[8] The total volume of the reaction mixture should be 200 µL.[8]

  • Incubation and Termination:

    • Incubate the reactions at 37°C in a shaking water bath.

    • At specific time points (e.g., 0, 15, 30, and 60 minutes), terminate the reaction by adding an aliquot (e.g., 50 µL) of the incubation mixture to a tube containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile).[8]

  • Sample Preparation for LC-MS/MS Analysis:

    • Add a known concentration of this compound (internal standard) to each terminated reaction mixture.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the separation and quantification of repaglinide and its metabolites.

Experimental Workflow A Prepare Incubation Mixture (HLM, Buffer, Repaglinide) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Terminate Reaction (Ice-cold Acetonitrile) D->E F Add Internal Standard (this compound) E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H

Workflow for in vitro metabolism study.
LC-MS/MS Analysis Protocol

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Chromatographic Conditions (Example):

  • Column: C18 analytical column

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Repaglinide: m/z 453.3 -> 162.2

    • This compound: (m/z will be shifted by +5, specific fragment needs to be determined)

    • Metabolites: Specific transitions for M1, M2, and M4 need to be optimized.

Quantitative Data Summary

The following tables summarize key kinetic parameters for the metabolism of repaglinide from in vitro studies.

Table 1: Michaelis-Menten Kinetic Parameters for Repaglinide Metabolite Formation [1]

MetaboliteIn Vitro SystemVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (CLint, µL/min/mg protein)
M1 Human Liver Microsomes130 ± 1011 ± 212
Recombinant CYP3A41.8 ± 0.115 ± 30.12
M2 Human Liver Microsomes14 ± 122 ± 50.64
Recombinant CYP3A40.11 ± 0.0117 ± 40.0065
M4 Human Liver Microsomes200 ± 1012 ± 217
Recombinant CYP2C813 ± 110 ± 21.3

Table 2: Inhibition Constants (Ki) of Various Compounds on Repaglinide Metabolism [9]

InhibitorTarget EnzymeKi (µM)
BezafibrateCYP2C89.7
GemfibrozilCYP2C830.4
FenofibrateCYP2C892.6
RifampicinCYP2C830.2
RifampicinCYP3A418.5

Table 3: IC50 Values for Inhibition of Repaglinide Metabolism [8]

InhibitorIn Vitro SystemIC50 (µM)
QuercetinRat Liver Microsomes16.7
QuercetinHuman Liver Microsomes3.0

Conclusion

This compound is an essential tool for the accurate quantification of repaglinide in drug metabolism studies. The provided protocols and data serve as a valuable resource for researchers investigating the metabolic pathways of repaglinide and assessing potential drug-drug interactions. Further studies could explore the use of this compound as a substrate to elucidate specific enzymatic mechanisms through the kinetic isotope effect.

References

Application of Repaglinide-ethyl-d5 in Forensic Toxicology Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols for the Quantification of Repaglinide in Forensic Samples using Repaglinide-ethyl-d5 as an Internal Standard.

Introduction

Repaglinide is an oral antidiabetic drug used to treat type 2 diabetes mellitus. In forensic toxicology, the detection and quantification of repaglinide in postmortem specimens can be crucial in cases of suspected suicide, accidental overdose, or drug-facilitated crimes. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of repaglinide in complex biological matrices like blood, urine, and tissue homogenates.[1][2] Deuterated internal standards are ideal for mass spectrometry-based methods as they exhibit similar chemical and physical properties to the analyte, co-eluting during chromatography, but are distinguishable by their mass-to-charge ratio (m/z).[1][2] This allows for correction of variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[1][2]

This document provides a comprehensive overview of the application of this compound in the forensic toxicological analysis of repaglinide. It includes detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and method validation.

Experimental Protocols

Materials and Reagents
  • Analytes: Repaglinide, this compound (Internal Standard)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm)

  • Chemicals: Ammonium formate, Zinc sulfate heptahydrate, Ammonium hydroxide

  • Biological Matrices: Whole blood, urine, tissue homogenates (e.g., liver, kidney)

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This protocol is designed for the extraction of repaglinide from whole blood. Modifications may be required for other matrices.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of calibrator, quality control sample, or case sample.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each tube and vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Injection: Inject a portion of the filtrate (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting conditions for the LC-MS/MS analysis of repaglinide. Optimization may be necessary based on the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Gradient20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Capillary Voltage3.5 kV
Multiple Reaction Monitoring (MRM) TransitionsRepaglinide: m/z 453.3 → 162.1 (Quantifier), m/z 453.3 → 238.1 (Qualifier)This compound: m/z 458.3 → 162.1 (Quantifier)
Collision EnergyOptimized for each transition
Dwell Time100 ms

Data Presentation and Method Validation

Method validation should be performed according to established forensic toxicology guidelines. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Linearity and Range Calibration curve with at least 5 non-zero calibrators. Correlation coefficient (r²) > 0.99. Calibrators should bracket the expected concentration range. A typical range for repaglinide in postmortem blood could be 1-1000 ng/mL.[3]
Limit of Detection (LOD) Signal-to-noise ratio (S/N) ≥ 3. The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) S/N ≥ 10. The lowest concentration at which the analyte can be accurately and precisely quantified. Typically the lowest point on the calibration curve. The LOQ for repaglinide has been reported as 1 ng/mL in whole blood.[3]
Accuracy and Precision Assessed using quality control (QC) samples at low, medium, and high concentrations. Accuracy (% bias) within ±15% (±20% at LOQ). Precision (%RSD) ≤15% (≤20% at LOQ).[4]
Matrix Effects Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. Should be consistent and reproducible. The use of a deuterated internal standard helps to compensate for matrix effects.[1]
Extraction Recovery The efficiency of the extraction process. Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible.
Stability Analyte stability in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (100 µL) is_spike Spike with this compound sample->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation (Nitrogen) supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute filter Filtration reconstitute->filter lc_separation Liquid Chromatography (C18 Column) filter->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Repaglinide calibration->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the analysis of repaglinide.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Output repaglinide Repaglinide co_elution Co-elution repaglinide->co_elution repaglinide_d5 This compound (Internal Standard) repaglinide_d5->co_elution ionization Ionization (ESI+) co_elution->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector repaglinide_signal Repaglinide Signal (m/z 453.3) detector->repaglinide_signal repaglinide_d5_signal This compound Signal (m/z 458.3) detector->repaglinide_d5_signal

Caption: Analytical principle of using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of repaglinide in forensic toxicology casework. The detailed protocols and validation parameters outlined in this document serve as a comprehensive guide for laboratories implementing this analysis. The inherent advantages of stable isotope dilution, including correction for matrix effects and extraction variability, lead to improved accuracy and precision, which are paramount in the forensic sciences.

References

Application Notes and Protocols for the Analysis of Repaglinide-ethyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of "Repaglinide-ethyl-d5" for analytical quantification. This compound is a deuterated analog of Repaglinide, commonly used as an internal standard (IS) in bioanalytical methods to ensure accuracy and precision. The methodologies described herein are applicable for the extraction of both Repaglinide and its deuterated internal standard from biological matrices, primarily human plasma.

The following sections detail various sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME), supported by quantitative data and step-by-step experimental protocols.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and reliable quantification of Repaglinide and this compound. The primary goals are to remove interfering substances from the biological matrix, concentrate the analytes, and ensure compatibility with the analytical instrument, typically a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The most common techniques employed are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Microextraction.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.

Quantitative Data Summary
ParameterValueReference
Linearity Range (Repaglinide) 0.5–16 µg/ml[1]
Recovery 98.3% ± 1.08[2]
Intra-day Precision (CV%) 1.43 - 3.29%[2]
Inter-day Precision (CV%) 1.14 - 4.11%[2]
Experimental Protocol
  • Sample Aliquoting: Pipette 45 µL of the plasma sample into a microcentrifuge tube.[1]

  • Spiking with Internal Standard: Add 5 µL of the working internal standard solution (this compound) to the plasma sample.

  • Vortexing: Vortex the mixture for 2 minutes to ensure homogeneity.[1]

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample to precipitate the plasma proteins.[1]

  • Vortexing and Centrifugation: Vortex the sample again and then centrifuge at 8000 rpm for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube for analysis.

  • Injection: Inject an appropriate volume (e.g., 20 µL) of the supernatant into the HPLC system for analysis.[1]

Workflow Diagram

plasma Plasma Sample (45 µL) is Add Internal Standard (5 µL) plasma->is vortex1 Vortex (2 min) is->vortex1 ppt Add Acetonitrile (150 µL) vortex1->ppt vortex2 Vortex & Centrifuge (8000 rpm, 10 min, 4°C) ppt->vortex2 supernatant Collect Supernatant vortex2->supernatant hplc HPLC Analysis supernatant->hplc

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.

Quantitative Data Summary
ParameterValueReference
Linearity Range (Repaglinide) 20-200 ng/ml[3]
Recovery 92% ± 55.31[4]
Intra-day Precision (%RSD) 1.95% to 5.01%[3]
Inter-day Precision (%RSD) 9.47% to 11.96%[3]
Limit of Detection (LOD) 10 ng/ml[3]
Limit of Quantification (LOQ) 20 ng/ml[3]
Experimental Protocol
  • Sample Aliquoting: In a centrifuge tube, place 200 µl of the plasma sample.[5]

  • Addition of Reagents: Add the internal standard solution (this compound), followed by 50 µl of ethyl acetate and 10 µL of 0.1N HCl.[5][6]

  • Vortexing: Vortex the mixture to ensure thorough mixing.

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., tert-butyl methyl ether or a mixture of diethyl ether and dichloromethane (60:40, v/v)).[7][8]

  • Centrifugation: Centrifuge the sample to facilitate phase separation.

  • Organic Layer Separation: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase (e.g., 500 μL of water/methanol/acetonitrile (62.5:20:17.5, v/v/v) with 0.2% formic acid).[7]

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

plasma Plasma Sample is Add Internal Standard & Reagents plasma->is vortex1 Vortex is->vortex1 extraction Add Extraction Solvent (e.g., Ethyl Acetate) vortex1->extraction centrifuge Vortex & Centrifuge extraction->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction is a modern, solvent-free sample preparation technique that uses a coated fiber to selectively extract analytes from a sample. A high-throughput 96-blade thin-film microextraction (TFME) system has been successfully applied for Repaglinide analysis.[9][10]

Quantitative Data Summary
ParameterValueReference
Linearity Range (Repaglinide) 2–1000 ng/ml[9][10]
Recovery ~90%[9][10]
Experimental Protocol
  • Sample Preparation: The target analytes are extracted from the human microsomal medium.[9][10]

  • Extraction System: A 96-blade TFME system with a C18 coating is employed for the extraction.[9][10]

  • Extraction Process: The C18 coated blades are immersed in the sample, allowing for the adsorption of Repaglinide and its internal standard.

  • Desorption: The analytes are then desorbed from the blades, typically using a small volume of an appropriate organic solvent.

  • Analysis: The resulting solution is then analyzed by LC-MS/MS.

Workflow Diagram

sample Microsomal Medium Sample extraction 96-Blade TFME (C18 Coating) sample->extraction adsorption Analyte Adsorption extraction->adsorption desorption Analyte Desorption (Organic Solvent) adsorption->desorption analysis LC-MS/MS Analysis desorption->analysis

Solid-Phase Microextraction Workflow

Concluding Remarks

The selection of an appropriate sample preparation technique for the analysis of Repaglinide and its internal standard, this compound, is dependent on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

  • Protein Precipitation offers a rapid and simple method suitable for high-throughput screening.

  • Liquid-Liquid Extraction provides a cleaner extract, resulting in reduced matrix effects and potentially higher sensitivity.

  • Solid-Phase Microextraction , particularly with automated systems, offers a high-throughput and solvent-minimized approach, yielding high recovery rates.

It is imperative to validate the chosen method in accordance with regulatory guidelines to ensure the reliability and accuracy of the bioanalytical data.

References

Application Note: Quantitative Analysis of Repaglinide using a Repaglinide-ethyl-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of a standard curve for the quantification of Repaglinide in biological matrices using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). The protocol utilizes Repaglinide-ethyl-d5 as an internal standard (IS) to ensure accuracy and precision.

Introduction

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus.[1][2] Accurate quantification of Repaglinide in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[3] This protocol outlines the preparation of calibration standards and quality control samples for the robust analysis of Repaglinide.

Materials and Reagents

  • Repaglinide reference standard

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile[4][5]

  • Ammonium Acetate

  • Formic Acid

  • Ultrapure Water

  • Blank biological matrix (e.g., human plasma, rat plasma)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source[1][6]

  • Analytical column (e.g., C18 column)[6]

Experimental Protocols

Preparation of Stock Solutions
  • Repaglinide Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of Repaglinide reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.[1]

    • Store the stock solution at -20°C.

  • This compound (IS) Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in a 1 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C.

Preparation of Working Standard Solutions
  • Repaglinide Working Standard Solution (10 µg/mL):

    • Dilute 1 mL of the 1 mg/mL Repaglinide primary stock solution into a 100 mL volumetric flask with a 50:50 (v/v) mixture of methanol and water to obtain a concentration of 10 µg/mL.[1]

  • This compound (IS) Working Solution (100 ng/mL):

    • Perform a serial dilution of the 1 mg/mL IS stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve a final concentration of 100 ng/mL.[1]

Preparation of Calibration Curve Standards

Prepare a series of calibration standards by spiking blank biological matrix with the Repaglinide working standard solution. The following table provides an example for a calibration curve ranging from 0.5 to 100 ng/mL.[1]

Standard IDConcentration of Repaglinide (ng/mL)Volume of Working Standard (10 µg/mL) (µL)Volume of Blank Matrix (µL)
STD-10.55995
STD-2110990
STD-3220980
STD-4550950
STD-510100900
STD-620200800
STD-750500500
STD-810010000

Note: The final volume for each standard is 1 mL. Adjust volumes as needed for your specific assay requirements.

Sample Preparation for LC-MS/MS Analysis
  • To 100 µL of each calibration standard, quality control sample, or unknown sample, add a fixed amount of the IS working solution (e.g., 10 µL of 100 ng/mL this compound).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Data Presentation

Table 1: Stock and Working Solution Concentrations
SolutionAnalyteConcentrationSolvent
Primary StockRepaglinide1 mg/mLMethanol
IS StockThis compound1 mg/mLMethanol
Working StandardRepaglinide10 µg/mL50:50 Methanol:Water
IS Working SolutionThis compound100 ng/mL50:50 Methanol:Water
Table 2: Example Calibration Curve Concentrations
Standard LevelNominal Concentration (ng/mL)
10.5
21
32
45
510
620
750
8100
Table 3: Suggested LC-MS/MS Parameters
ParameterCondition
LC System
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume10 µL
MS/MS System
Ion SourceElectrospray Ionization (ESI)
PolarityPositive
MRM Transition (Repaglinide)m/z 453.3 > 162.2[1]
MRM Transition (this compound)To be determined (e.g., m/z 458.3 > 162.2)

Note: The MRM transition for this compound is predicted and should be optimized experimentally.

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation Rep_Standard Repaglinide Standard (10 mg) Rep_Stock Repaglinide Stock (1 mg/mL) Rep_Standard->Rep_Stock IS_Standard This compound (1 mg) IS_Stock IS Stock (1 mg/mL) IS_Standard->IS_Stock Solvent1 Methanol (10 mL) Solvent1->Rep_Stock Solvent2 Methanol (1 mL) Solvent2->IS_Stock Rep_Stock_c Repaglinide Stock (1 mL) Rep_Work Repaglinide Working Std (10 µg/mL) Rep_Stock_c->Rep_Work Solvent3 50:50 MeOH:H2O (to 100 mL) Solvent3->Rep_Work Rep_Work_c Repaglinide Working Std Cal_Curve Calibration Curve Standards (0.5-100 ng/mL) Rep_Work_c->Cal_Curve Blank_Matrix Blank Matrix Blank_Matrix->Cal_Curve

Caption: Workflow for the preparation of stock and calibration curve solutions.

G start Sample (Standard, QC, or Unknown) add_is Add IS (this compound) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Sample preparation workflow for LC-MS/MS analysis.

References

Application Note: High-Performance Liquid Chromatography for the Separation of Repaglinide-ethyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus.[1][2] Repaglinide-ethyl-d5 is a deuterated analog of Repaglinide, commonly utilized as an internal standard in bioanalytical methods for the accurate quantification of Repaglinide in biological matrices. This application note details the liquid chromatography conditions for the successful separation and analysis of this compound, often in conjunction with the parent compound, Repaglinide. The methods described are applicable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

The primary analytical techniques for the analysis of Repaglinide and its deuterated analogs are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detectors.[1][3][4][5] Reversed-phase chromatography is the most common separation mode, utilizing C8 or C18 columns.

Experimental Protocols

This section outlines a general protocol for the separation of this compound using liquid chromatography. The specific parameters may require optimization based on the analytical instrumentation and the matrix of the sample.

Method 1: HPLC with UV Detection

This method is suitable for the analysis of Repaglinide in pharmaceutical formulations.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Shim-pack RP-C18 (150 mm x 4.6 mm i.d., 5 µm particle size) or equivalent.[6]

  • Mobile Phase: A mixture of methanol and 0.1% v/v triethylamine in water (pH adjusted to 7 with orthophosphoric acid) in a 50:50 v/v ratio.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient.

  • Detection Wavelength: 235 nm.[6]

3. Standard Solution Preparation:

  • Prepare a stock solution of Repaglinide by dissolving 25 mg in 25 mL of methanol.[6]

  • Prepare a stock solution of the internal standard (e.g., Nimesulide for this UV method) in the same manner.[6]

  • Working standard solutions are prepared by diluting the stock solutions with the mobile phase to the desired concentrations.

Method 2: LC-MS/MS for Bioanalytical Studies

This method is highly sensitive and selective, making it ideal for the determination of Repaglinide and this compound in biological fluids like plasma.

1. Instrumentation:

  • A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[4]

2. Chromatographic Conditions:

  • Column: C8 or C18 analytical column.[4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). A typical mobile phase could be acetonitrile and 0.01 mol/L ammonium acetate buffer (pH 6.8).[7]

  • Flow Rate: 0.8 mL/min.[8]

  • Injection Volume: 5-20 µL.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]

  • Internal Standard: this compound.[4]

Data Presentation

The following table summarizes typical quantitative data obtained from the liquid chromatographic separation of Repaglinide and its internal standards.

ParameterHPLC-UV MethodLC-MS/MS Method
AnalyteRepaglinideRepaglinide
Internal StandardNimesulideThis compound
Retention Time (Analyte)3.40 min[6]~1.95 - 7.4 min[7][8]
Retention Time (IS)2.04 min[6]Varies with conditions
Linearity Range0.1 - 0.5 µg/mL[6]0.05 - 50 ng/mL[7]
Limit of Detection (LOD)Not specified0.010 ng/mL[7]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (e.g., Plasma) spike Spike with this compound (IS) start->spike extract Protein Precipitation / Liquid-Liquid Extraction spike->extract evap Evaporation of Solvent extract->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject Injection into LC System reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometric Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Reporting of Results quantify->report

Caption: Experimental workflow for the bioanalysis of Repaglinide using this compound as an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Repaglinide-ethyl-d5 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with Repaglinide-ethyl-d5 in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled internal standard for the quantification of repaglinide by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS)[1]. As an internal standard, it is added to samples at a known concentration to correct for variability in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method[2].

Q2: What is signal suppression and how does it affect my results?

Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte or its internal standard caused by co-eluting components from the sample matrix[3][4][5][6][7][8]. This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification of the target analyte[9][10][11][12].

Q3: What are the common causes of signal suppression for this compound?

Common causes of signal suppression in LC-MS/MS analysis, which are applicable to this compound, include:

  • Matrix Effects: Interference from endogenous components in biological samples like plasma, such as phospholipids, salts, and proteins[3][4][5][6].

  • Co-eluting Compounds: Other drugs or their metabolites present in the sample that elute at the same time as this compound can compete for ionization[13][14].

  • Mobile Phase Composition: High concentrations of non-volatile mobile phase additives can lead to ion suppression[11][15].

  • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization and signal instability[10][12].

Troubleshooting Guides

Guide 1: Identifying the Source of Signal Suppression

If you are experiencing low or inconsistent signal for this compound, follow these steps to identify the root cause.

Experimental Protocol: Post-Column Infusion Test

This experiment helps to identify regions in the chromatogram where matrix components are causing ion suppression.

  • Preparation:

    • Prepare a solution of this compound at a concentration that gives a stable and moderate signal.

    • Prepare a blank matrix sample (e.g., plasma from an untreated subject) that has undergone your standard sample preparation procedure.

  • Instrumentation Setup:

    • Set up your LC-MS/MS system with the analytical column.

    • Infuse the this compound solution post-column into the MS ion source at a constant flow rate using a syringe pump.

    • Inject the prepared blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the signal intensity of this compound over the entire chromatographic run.

    • A dip in the baseline signal of the internal standard indicates a region where co-eluting matrix components are causing ion suppression.

Diagram: Experimental Workflow for Post-Column Infusion

cluster_prep Preparation cluster_inst Instrumentation cluster_analysis Analysis P1 Prepare this compound Infusion Solution I2 Syringe Pump P1->I2 Load P2 Prepare Blank Matrix Extract I1 LC System with Analytical Column P2->I1 Inject I3 Mass Spectrometer I1->I3 Eluent I2->I3 Infuse Post-Column A1 Monitor IS Signal I3->A1 Acquire Data A2 Identify Suppression Zones A1->A2 Analyze Chromatogram

Workflow for identifying ion suppression zones.

Guide 2: Mitigating Signal Suppression

Once signal suppression is confirmed, various strategies can be employed to minimize its impact.

1. Optimize Sample Preparation:

The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte and internal standard.

Sample Preparation TechniquePrincipleSuitability for Repaglinide
Protein Precipitation (PPT) Proteins are precipitated from the biological matrix using an organic solvent (e.g., acetonitrile, methanol).Simple and fast, but may not remove all interfering phospholipids.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases to separate them from matrix components. A published method for repaglinide used tert-butyl methyl ether.[16][17]Can provide a cleaner extract than PPT. Optimization of solvent and pH is crucial.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Offers the most effective cleanup by selectively isolating the analyte, thus minimizing matrix effects[10].

2. Modify Chromatographic Conditions:

Altering the chromatographic separation can move the this compound peak away from interfering matrix components.

ParameterRecommended ActionRationale
Mobile Phase Gradient Adjust the gradient profile (slope and duration).To improve the separation between the internal standard and co-eluting interferences.
Column Chemistry Test different stationary phases (e.g., C18, Phenyl-Hexyl).Different column chemistries offer different selectivities, which can resolve the analyte from matrix components.
Flow Rate Reduce the flow rate.Lower flow rates can improve ionization efficiency and reduce the impact of matrix effects[11].

3. Optimize Mass Spectrometer Source Parameters:

Fine-tuning the ion source settings can enhance the signal of this compound.

ParameterRecommended ActionRationale
Ionization Mode Electrospray ionization (ESI) is commonly used for repaglinide.[16][17] Consider Atmospheric Pressure Chemical Ionization (APCI) if ESI suppression is severe.APCI is generally less susceptible to ion suppression than ESI[7].
Source Temperature Optimize the gas and source temperatures.Efficient desolvation is critical for good ionization and can be influenced by temperature.
Gas Flow Rates Adjust nebulizer and drying gas flows.Proper gas flow rates are essential for optimal droplet formation and desolvation.
Capillary Voltage Optimize the capillary voltage.This parameter directly affects the efficiency of the electrospray process.

Diagram: Troubleshooting Logic for Signal Suppression

Start Low/Inconsistent IS Signal CheckSystem Check System Suitability (Le-check, Calibration) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot Instrument SystemOK->FixSystem No PostColumn Perform Post-Column Infusion Test SystemOK->PostColumn Yes FixSystem->CheckSystem Suppression Suppression Observed? PostColumn->Suppression OptimizeSamplePrep Optimize Sample Prep (LLE, SPE) Suppression->OptimizeSamplePrep Yes Revalidate Re-evaluate and Validate Method Suppression->Revalidate No OptimizeChromo Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChromo OptimizeMS Optimize MS Source Parameters OptimizeChromo->OptimizeMS OptimizeMS->Revalidate End Problem Resolved Revalidate->End

A logical workflow for troubleshooting signal suppression.

Experimental Protocols

Protocol: Liquid-Liquid Extraction for Repaglinide in Human Plasma

This protocol is adapted from a published method for the determination of repaglinide in human plasma[16][17].

  • To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 50 µL of ammonium acetate buffer (pH 4.5).

  • Add 3 mL of tert-butyl methyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Table: Example LC-MS/MS Parameters for Repaglinide Analysis

The following parameters are based on a published method and can be used as a starting point for method development[16][17].

ParameterSetting
LC Column C18 (e.g., 50 x 4.6 mm, 5 µm)
Mobile Phase Water:Methanol:Acetonitrile (62.5:20:17.5, v/v/v) with 0.2% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Repaglinide) m/z 453.3 -> 162.2
MRM Transition (Cetirizine - example IS) m/z 389.0 -> 201.1

Note: The MRM transition for this compound will need to be determined, but will be shifted by +5 Da from the parent ion of repaglinide.

References

Technical Support Center: Optimizing LC-MS/MS for Repaglinide-ethyl-d5 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Repaglinide and its internal standard, Repaglinide-ethyl-d5. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for the analysis of Repaglinide and this compound?

A1: For initial method development, we recommend starting with the parameters summarized in the tables below. These are based on published methods and are expected to provide a good starting point for optimization in your laboratory.[1][2]

Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C
Gradient Start with a suitable gradient, e.g., 30-90% B over 5 minutes

Mass Spectrometry (MS) Parameters

ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Gas Flow Rates Optimize for your instrument

Q2: What are the expected MRM transitions for Repaglinide and this compound?

A2: The Multiple Reaction Monitoring (MRM) transitions are crucial for selective and sensitive detection. The recommended transitions are provided in the table below. The transition for Repaglinide is well-documented.[1][2][3] The transition for this compound is inferred from its structure and the known fragmentation of Repaglinide. The deuterium atoms are on the ethyl group, which is not part of the common fragment ion at m/z 162.2.

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Repaglinide453.3162.2Optimize (start around 20-30 eV)
This compound458.6162.2Optimize (start around 20-30 eV)

Experimental Protocols

Protocol 1: Standard Solution and Internal Standard Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Repaglinide and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for calibration curves and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration appropriate for your assay (e.g., 100 ng/mL).

Protocol 2: Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Repaglinide and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing for both Repaglinide and the internal standard. What could be the cause and how can I fix it?

Answer:

  • Possible Causes:

    • Secondary Interactions: Repaglinide has basic and acidic functional groups that can interact with active sites (e.g., free silanols) on the column packing material, leading to peak tailing.

    • Column Overload: Injecting too much sample can lead to peak fronting.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Repaglinide and its interaction with the stationary phase.

    • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.[4][5]

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Ensure the mobile phase contains an acidic modifier like formic acid (0.1% is a good starting point) to suppress the ionization of silanol groups and promote better peak shape for the basic moiety of Repaglinide.

      • Experiment with small changes in the mobile phase pH.

    • Reduce Injection Volume/Concentration: To check for column overload, inject a smaller volume or a more dilute sample. If peak shape improves, you may need to adjust your sample concentration.

    • Column Flushing and Replacement:

      • Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, acetonitrile) to remove potential contaminants.

      • If the problem persists, the column may be degraded and require replacement.

    • Use of a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[4]

Issue 2: Low Signal Intensity or Sensitivity

Question: I am not getting enough signal for Repaglinide at the lower concentrations of my calibration curve. How can I improve the sensitivity?

Answer:

  • Possible Causes:

    • Suboptimal MS Parameters: Ion source parameters (e.g., capillary voltage, gas flows, temperatures) and compound-specific parameters (e.g., collision energy) may not be optimized.

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of Repaglinide in the ESI source.

    • Inefficient Sample Preparation: Poor extraction recovery can lead to low analyte concentration being injected.

    • Degradation of Repaglinide: Repaglinide can be susceptible to degradation under certain conditions.[[“]]

  • Troubleshooting Steps:

    • MS Parameter Optimization:

      • Perform a compound tuning (infusion) for both Repaglinide and this compound to determine the optimal precursor and product ions, and to fine-tune the collision energy and other MS parameters.

    • Investigate Ion Suppression:

      • Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

      • If ion suppression is observed at the retention time of Repaglinide, modify the chromatography to separate it from the interfering components. This can be achieved by adjusting the gradient or trying a different column chemistry.

    • Optimize Sample Preparation:

      • Evaluate different protein precipitation solvents (e.g., methanol) or consider alternative sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[7]

    • Check for Analyte Stability:

      • Prepare standards in a fresh matrix and analyze them immediately to assess if degradation is occurring during sample preparation or storage. Repaglinide is known to be sensitive to acidic and oxidative conditions.[[“]]

Issue 3: Inconsistent Results or High Variability

Question: My quality control samples are showing high variability between injections. What are the potential sources of this inconsistency?

Answer:

  • Possible Causes:

    • Inconsistent Sample Preparation: Variability in any step of the sample preparation process can lead to inconsistent results.

    • Autosampler Issues: Inconsistent injection volumes or sample carryover can be a source of variability.

    • LC System Instability: Fluctuations in pump flow rate or column temperature can cause shifts in retention time and peak area.

    • MS Source Contamination: A dirty ion source can lead to unstable signal.

  • Troubleshooting Steps:

    • Review Sample Preparation Procedure: Ensure that all steps of the sample preparation are performed consistently and with high precision. Use calibrated pipettes and ensure complete vortexing and centrifugation.

    • Check for Carryover: Inject a blank solvent after a high concentration standard to check for carryover. If observed, optimize the needle wash method in the autosampler.

    • Verify LC System Performance:

      • Monitor the pump pressure for any fluctuations.

      • Ensure the column oven is maintaining a stable temperature.

    • Clean the Mass Spectrometer Source: Follow the manufacturer's instructions to clean the ion source components (e.g., capillary, skimmer). Regular cleaning is essential for maintaining consistent performance.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc Inject ms MS/MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Repaglinide analysis.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape low_signal Low Signal? peak_shape->low_signal No tailing Check Mobile Phase pH Adjust Injection Volume Flush/Replace Column peak_shape->tailing Yes inconsistent Inconsistent Results? low_signal->inconsistent No optimize_ms Optimize MS Parameters Check for Ion Suppression Optimize Sample Prep low_signal->optimize_ms Yes review_prep Review Prep Procedure Check for Carryover Clean MS Source inconsistent->review_prep Yes end Problem Resolved inconsistent->end No tailing->end optimize_ms->end review_prep->end

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

"Repaglinide-ethyl-d5" matrix effects in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Repaglinide-ethyl-d5 in biological samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample apart from the analyte of interest, in this case, this compound. These components can include proteins, lipids, salts, and other endogenous substances.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decreased signal intensity, known as ion suppression, or an increased signal intensity, referred to as ion enhancement.[1][2] This phenomenon can substantially affect the accuracy, precision, and sensitivity of quantitative results.

Q2: What are the typical indicators that matrix effects might be compromising my this compound assay?

A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, and non-linear calibration curves. You might also observe a decline in the sensitivity of the assay and inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.

Q3: How can I definitively identify and measure matrix effects in my analysis of this compound?

A3: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to pinpoint the retention times at which ion suppression or enhancement occurs.[3] A standard solution of this compound is continuously infused into the mass spectrometer detector after the analytical column, while an extracted blank matrix sample is injected. Any fluctuation in the baseline signal for this compound indicates the presence of matrix effects at that specific retention time.[3]

  • Quantitative Matrix Effect Assessment: This method involves comparing the response of this compound in a pure solvent with its response in an extracted blank matrix that has been spiked with the analyte after extraction.[3] The matrix factor (MF) is calculated, and a value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.

Q4: Why is a stable isotope-labeled internal standard like this compound beneficial in mitigating matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for mitigating matrix effects. Since this compound is an SIL-IS for Repaglinide, it co-elutes with the analyte and experiences similar ion suppression or enhancement.[2][4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and reliable quantification.[2]

Troubleshooting Guides

Issue 1: Poor reproducibility and high variability in Quality Control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or varying lots of the biological matrix.

  • Troubleshooting Steps:

    • Verify Sample Preparation Consistency: Ensure that the sample preparation protocol is followed precisely for all samples.

    • Evaluate Different Lots of Matrix: Assess the matrix effect in at least six different lots of the biological matrix to understand the variability.

    • Optimize Chromatography: Modify the chromatographic method to separate this compound from the regions of ion suppression identified through post-column infusion. This could involve adjusting the gradient, mobile phase pH, or using a different column chemistry.[3]

    • Enhance Sample Preparation: Improve the sample cleanup process to more effectively remove interfering components like phospholipids. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized for this purpose.[2]

Issue 2: The sensitivity of the assay for this compound is lower than expected.

  • Possible Cause: Significant ion suppression is affecting the this compound signal.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: Identify the retention time of this compound relative to any zones of ion suppression.[3]

    • Adjust Chromatography: Alter the chromatographic conditions to ensure this compound elutes in a region with minimal ion suppression.

    • Sample Dilution: Diluting the sample extract can lower the concentration of matrix components that cause interference, thereby reducing their impact on the ionization of this compound.[5]

    • Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.[6]

Quantitative Data Summary

While specific quantitative data for this compound matrix effects are not publicly available, the following table illustrates how to present such data once obtained from a quantitative matrix effect assessment.

Biological Matrix LotAnalyte Response (Post-Extraction Spike)Analyte Response (Neat Solution)Matrix Factor (MF)% Ion Suppression/Enhancement
Plasma Lot 185,000100,0000.8515% Suppression
Plasma Lot 282,000100,0000.8218% Suppression
Plasma Lot 3110,000100,0001.1010% Enhancement
Plasma Lot 488,000100,0000.8812% Suppression
Urine Lot 195,000100,0000.955% Suppression
Urine Lot 292,000100,0000.928% Suppression

Note: The data in this table is illustrative and should be replaced with experimental results.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.[3]

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Extraction Spike) / (Peak Area of Analyte in Neat Solution)

  • Interpret the results:

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The variability of the MF across different lots should be assessed.

Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • Set up the infusion: Infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[3]

  • Equilibrate the system: Allow the infused this compound signal to stabilize to a constant baseline.[3]

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.[3]

  • Monitor the this compound signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[3]

Visualizations

MatrixEffectTroubleshooting start Start: Inconsistent or Inaccurate Results assess_me Assess Matrix Effects (Post-Column Infusion & Quantitative Assessment) start->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_chrom Optimize Chromatography (Gradient, Column, pH) me_present->optimize_chrom Yes no_me No Significant Matrix Effects me_present->no_me No enhance_sp Enhance Sample Prep (SPE, LLE, Dilution) optimize_chrom->enhance_sp revalidate Re-validate Method enhance_sp->revalidate end End: Accurate & Reproducible Assay revalidate->end check_other Investigate Other Causes (e.g., Instrument, Standard Stability) no_me->check_other check_other->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

References

Preventing isotopic exchange of "Repaglinide-ethyl-d5" during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Repaglinide-ethyl-d5 as an internal standard, with a focus on preventing isotopic exchange during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

This compound is a stable isotope-labeled version of Repaglinide, an oral antidiabetic drug.[1][2][3] The five deuterium atoms are located on the ethoxy group of the molecule.[1][4] Its chemical formula is C₂₇H₃₁D₅N₂O₄ and the CAS number is 1217709-85-7.[1][2]

Q2: Why is isotopic exchange a concern when using this compound?

Isotopic exchange, also known as back-exchange, is a process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[5][6][7] This can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[5][7]

Q3: How stable is the ethyl-d5 group on Repaglinide?

Deuterium atoms on aliphatic chains, like the ethyl group, are generally considered stable. However, the ethoxy group is attached to a benzoic acid derivative, and the potential for exchange, although low, should not be entirely dismissed, especially under harsh analytical conditions. The stability of the deuterium labels is influenced by factors such as pH, temperature, and the composition of the mobile phase.[5][8]

Q4: What are the primary factors that can induce isotopic exchange in this compound?

The main factors that can promote the back-exchange of deuterium atoms are:

  • pH: Both highly acidic and basic conditions can catalyze the exchange.[5][9]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[5]

  • Solvent Composition: Protic solvents, such as water and methanol, which are common in reversed-phase chromatography, can serve as a source of hydrogen atoms for exchange.[5]

  • Analysis Time: Longer exposure to unfavorable conditions increases the likelihood of exchange.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Decreasing signal intensity of this compound over an analytical run.

  • Possible Cause: Isotopic back-exchange is occurring in the autosampler.

  • Solution:

    • Maintain the autosampler at a low temperature, typically 4°C.[8]

    • Minimize the residence time of samples in the autosampler by optimizing the injection sequence.

    • Ensure the sample diluent is at an optimal pH to maintain stability.

Issue 2: Inconsistent or drifting retention time of this compound relative to Repaglinide.

  • Possible Cause: A "deuterium effect" where the deuterated compound has slightly different chromatographic properties than the unlabeled analyte.[10][11] This can be exacerbated by certain mobile phase compositions.

  • Solution:

    • Adjust the mobile phase composition or gradient profile to achieve co-elution.[5]

    • Ensure the column temperature is well-controlled.

Issue 3: Appearance of a signal at the mass transition of unlabeled Repaglinide in a blank sample spiked only with this compound.

  • Possible Cause: In-source back-exchange or fragmentation of the deuterated internal standard.

  • Solution:

    • Optimize the mass spectrometer source conditions, such as temperature and voltages, to minimize in-source reactions.[5]

    • Review the fragmentation pattern of the standard to ensure the selected transition is unique and stable.

Experimental Protocols

Recommended Storage and Handling

To ensure the isotopic integrity of this compound, it is recommended to:

  • Store the solid compound at -20°C.

  • For stock solutions, use an aprotic solvent like anhydrous DMSO or DMF and store at -20°C for short-term and -80°C for long-term stability.[8]

  • Avoid prolonged storage in protic or aqueous solutions.

Sample Preparation and LC-MS/MS Analysis: A Recommended Starting Point

This protocol is a general guideline and should be optimized for your specific instrumentation and matrix.

Parameter Recommendation Rationale
Sample Diluent 50:50 Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7)Maintains a low pH to minimize back-exchange.
Autosampler Temp. 4°CReduces the rate of potential isotopic exchange in prepared samples.[8]
LC Column C18, e.g., 50 x 2.1 mm, 1.8 µmProvides good retention and peak shape for Repaglinide.
Column Temp. 40°CA balance between good chromatography and minimizing on-column exchange.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to control peak shape and suppress ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Start at 30% B, ramp to 95% B over 3-5 minutesTo be optimized for separation from matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Positive Electrospray Ionization (ESI+)Repaglinide ionizes well in positive mode.
MS/MS Transition Repaglinide: m/z 453.3 → 164.1; this compound: m/z 458.3 → 164.1To be confirmed and optimized on the specific instrument. The fragment should not contain the deuterated part.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Spike with This compound sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction reconstitute Reconstitute in Acidified Solvent (pH ~2.7) extraction->reconstitute autosampler Cooled Autosampler (4°C) reconstitute->autosampler lc_separation Reversed-Phase LC Separation (Acidic Mobile Phase) ms_detection Tandem Mass Spectrometry (ESI+, MRM) data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A typical workflow for bioanalytical sample analysis using this compound.

troubleshooting_logic Troubleshooting Isotopic Exchange cluster_solutions1 Potential Solutions cluster_solutions2 Potential Solutions cluster_solutions3 Potential Solutions start Inaccurate Quantification or Variable IS Response check_is_signal Is IS signal decreasing over the run? start->check_is_signal check_retention Is retention time of IS shifting relative to analyte? start->check_retention check_blank Is unlabeled analyte signal in IS-spiked blank? start->check_blank solution_temp Lower autosampler temperature. Minimize sample residence time. check_is_signal->solution_temp Yes solution_ph Ensure sample diluent and mobile phase are acidic (pH ~2.5-3.0). check_is_signal->solution_ph Yes solution_chrom Adjust mobile phase or gradient to achieve co-elution. check_retention->solution_chrom Yes solution_ms Optimize MS source conditions (temperature, voltages). check_blank->solution_ms Yes

Caption: A decision tree for troubleshooting issues related to isotopic exchange.

References

"Repaglinide-ethyl-d5" peak shape and resolution improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Repaglinide-ethyl-d5.

Frequently Asked Questions (FAQs)

Q1: What is the typical chromatographic behavior of this compound?

A1: this compound, as a deuterated analog of Repaglinide, is expected to have very similar chromatographic behavior to Repaglinide. It is a non-polar compound and is typically analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time will be very close to that of unlabeled Repaglinide.

Q2: What are the common issues observed during the analysis of this compound?

A2: Common issues include poor peak shape (tailing, fronting, or splitting) and inadequate resolution from other components in the sample matrix. These issues can affect the accuracy and precision of quantification.

Q3: How can I improve the peak shape of my this compound peak?

A3: Improving peak shape often involves optimizing the mobile phase composition, adjusting the pH, and ensuring the column is in good condition. Specific troubleshooting steps for peak tailing, fronting, and splitting are detailed in the guides below.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The latter half of the this compound peak is wider than the front half, creating a "tail."

Potential Causes & Solutions:

  • Secondary Interactions: Repaglinide has amine groups that can interact with residual silanols on the silica-based column packing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0-4.0) with an acid like phosphoric acid or formic acid can protonate the silanols and reduce these secondary interactions.[2][3]

    • Solution 2: Add a Buffer: Incorporating a buffer, such as ammonium acetate or phosphate buffer, into the mobile phase can help maintain a consistent pH and mask silanol interactions.[2][4][5]

    • Solution 3: Use a Different Column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.[6]

  • Column Overload: Injecting too much sample can lead to peak tailing.[5]

    • Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.[5][6]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[7][8]

    • Solution 1: Use a Guard Column: A guard column can protect the analytical column from contaminants.[7]

    • Solution 2: Flush the Column: Reversing and flushing the column (if permitted by the manufacturer) can sometimes dislodge particulates from the inlet frit.[8]

    • Solution 3: Replace the Column: If the column is old or has been used extensively, it may need to be replaced.

Issue 2: Peak Fronting

Symptom: The first half of the this compound peak is broader than the latter half.

Potential Causes & Solutions:

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[9]

    • Solution: Dilute the sample or decrease the injection volume.[9]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting.[7]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.

  • Column Collapse: Operating the column outside of its recommended pH or temperature range can cause the packed bed to collapse, leading to peak fronting.[8][9]

    • Solution: Verify that the mobile phase pH and column temperature are within the manufacturer's specifications for your column. If a column void is suspected, the column will likely need to be replaced.[9]

Issue 3: Split Peaks

Symptom: The this compound peak appears as a "shoulder" on the main peak or as two distinct peaks.

Potential Causes & Solutions:

  • Partially Blocked Column Frit: Debris from the sample, mobile phase, or HPLC system can clog the inlet frit of the column, causing the sample to flow unevenly onto the stationary phase.[8] This is a common cause of split peaks for all analytes in a run.[8]

    • Solution 1: Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction to waste with a strong solvent (e.g., 100% Acetonitrile). This can often dislodge the particulate matter.[8]

    • Solution 2: Install an In-line Filter: Placing an in-line filter before the column can help prevent particulates from reaching the column frit.[8]

  • Incompatible Sample Solvent: Injecting a large volume of sample dissolved in a strong solvent can cause peak splitting, especially for early eluting peaks.

    • Solution: As with peak fronting, dissolve the sample in the mobile phase or a weaker solvent if possible, and minimize the injection volume.

Issue 4: Poor Resolution

Symptom: The this compound peak is not well separated from other peaks in the chromatogram.

Potential Causes & Solutions:

  • Mobile Phase Composition: The ratio of organic solvent to aqueous buffer in the mobile phase may not be optimal for separation.

    • Solution 1: Adjust Mobile Phase Strength: To increase retention and potentially improve resolution, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). To decrease retention, increase the organic solvent percentage.[10]

    • Solution 2: Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and improve resolution.

  • Flow Rate: A higher flow rate can lead to decreased resolution.

    • Solution: Lowering the flow rate can provide more time for the analyte to interact with the stationary phase, which can improve resolution, though it will increase the analysis time.[10][11]

  • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.

    • Solution: Increasing the column temperature can sometimes lead to sharper peaks and better resolution. However, ensure the temperature remains within the column's stable range.[10]

  • Column Properties: The column's length, internal diameter, and particle size all impact its efficiency and resolving power.

    • Solution: Using a longer column, a column with a smaller internal diameter, or a column with smaller particles can all increase resolution, but may also increase backpressure.[10][12]

Data Presentation

Table 1: Summary of Reported HPLC Conditions for Repaglinide Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Varian C18 (250 x 4.6 mm, 5 µm)[2]RP C-18 (250 x 4.6 mm, 5 µm)[13]Agilent TC-C18 (250 x 4.6 mm, 5 µm)[3]C18 (2) (250 x 4.6 mm, 5 µ)[14]
Mobile Phase Acetonitrile:10mM Ammonium Acetate (pH 3.0) (70:30 v/v)[2]Acetonitrile:Ammonium Acetate (pH 4.5) (70:30 v/v)[13]Methanol:Water (pH 3.5) (80:20 v/v)[3]Acetonitrile:0.05% TFA in water (55:45 v/v)[14]
Flow Rate 1.0 mL/min[2]1.0 mL/min[13]1.0 mL/min[3]1.0 mL/min[14]
Detection (UV) 230 nm[2]240 nm[13]241 nm[3]Not Specified
Column Temp. Not Specified30°C[13]Not SpecifiedNot Specified
Retention Time ~3.31 min[2]6.14 min[13]Not Specified~4.3 min[14]

Experimental Protocols

General RP-HPLC Method for this compound

This protocol is a general starting point and may require optimization for your specific application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2][3][13]

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3][13]

  • Reagents and Materials:

    • This compound reference standard.

    • HPLC-grade acetonitrile.[2][13]

    • HPLC-grade methanol.[3]

    • HPLC-grade water.

    • Ammonium acetate or another suitable buffer salt.[2][13]

    • Phosphoric acid or formic acid for pH adjustment.[2][3]

  • Mobile Phase Preparation (Example):

    • Prepare a buffer solution (e.g., 10 mM ammonium acetate in water).[2]

    • Adjust the pH of the buffer solution to 3.0-4.5 using an appropriate acid.[2][13]

    • Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the filtered buffer with an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 30:70 v/v buffer:acetonitrile).[2][13]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][3][13]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.[13]

    • UV Detection Wavelength: 230-241 nm.[2][3][13]

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve and dilute the standard in the mobile phase to achieve the desired concentration.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram and determine the retention time and peak area.

Mandatory Visualization

G Troubleshooting Workflow for Poor Peak Shape cluster_0 Identify Peak Shape Problem cluster_1 Investigate Potential Causes & Solutions Start Poor Peak Shape Observed Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Splitting Split Peak Start->Splitting Secondary_Interactions Secondary Interactions? Tailing->Secondary_Interactions Sample_Overload_F Sample Overload? Fronting->Sample_Overload_F Blocked_Frit Blocked Frit? Splitting->Blocked_Frit Column_Overload_T Column Overload? Secondary_Interactions->Column_Overload_T No Adjust_pH Adjust pH / Add Buffer Secondary_Interactions->Adjust_pH Yes Column_Damage_T Column Damage? Column_Overload_T->Column_Damage_T No Reduce_Load_T Reduce Sample Load Column_Overload_T->Reduce_Load_T Yes Check_Column_T Check/Replace Column Column_Damage_T->Check_Column_T Yes Solvent_Mismatch_F Solvent Mismatch? Sample_Overload_F->Solvent_Mismatch_F No Reduce_Load_F Reduce Sample Load Sample_Overload_F->Reduce_Load_F Yes Column_Collapse_F Column Collapse? Solvent_Mismatch_F->Column_Collapse_F No Match_Solvent_F Match Sample Solvent Solvent_Mismatch_F->Match_Solvent_F Yes Check_Conditions_F Check pH/Temp Limits Column_Collapse_F->Check_Conditions_F Yes Solvent_Mismatch_S Solvent Mismatch? Blocked_Frit->Solvent_Mismatch_S No Flush_Column Reverse Flush Column Blocked_Frit->Flush_Column Yes Match_Solvent_S Match Sample Solvent Solvent_Mismatch_S->Match_Solvent_S Yes End Peak Shape Improved Adjust_pH->End Reduce_Load_T->End Check_Column_T->End Reduce_Load_F->End Match_Solvent_F->End Check_Conditions_F->End Flush_Column->End Match_Solvent_S->End

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

G Logical Relationships for Resolution Improvement cluster_0 Chromatographic Parameters to Adjust cluster_1 Actions & Effects Poor_Resolution Poor Resolution Mobile_Phase Mobile Phase Composition Poor_Resolution->Mobile_Phase Flow_Rate Flow Rate Poor_Resolution->Flow_Rate Temperature Column Temperature Poor_Resolution->Temperature Column Column Parameters (Length, Particle Size) Poor_Resolution->Column Improve_Resolution Improved Resolution Adjust_Strength Adjust Organic % Mobile_Phase->Adjust_Strength Change_Solvent Change Organic Solvent Mobile_Phase->Change_Solvent Decrease_Flow Decrease Flow Rate Flow_Rate->Decrease_Flow Increase_Temp Increase Temperature Temperature->Increase_Temp Change_Column Use More Efficient Column Column->Change_Column Adjust_Strength->Improve_Resolution Alters Retention Change_Solvent->Improve_Resolution Alters Selectivity Decrease_Flow->Improve_Resolution Increases Efficiency Increase_Temp->Improve_Resolution Decreases Viscosity Change_Column->Improve_Resolution Increases Efficiency

References

Addressing "Repaglinide-ethyl-d5" instability in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing potential instability issues with stock solutions of Repaglinide-ethyl-d5. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is generally stable when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid compound at -20°C.[1][2][3] For shorter periods, storage at 2-8°C is also acceptable.[4][5]

Q2: In which solvents can I dissolve this compound to prepare a stock solution?

A2: this compound is soluble in several organic solvents. Commonly used solvents for preparing stock solutions include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[1][2]

Q3: How stable are stock solutions of this compound?

A3: The stability of this compound stock solutions can be influenced by the solvent, storage temperature, and exposure to light and air. While the solid form is stable for years at -20°C, solutions, especially aqueous dilutions, are less stable.[1][2] It is known that Repaglinide, the parent compound, is susceptible to degradation over time, particularly due to environmental factors like light, heat, or moisture.[6]

Q4: What are the primary degradation pathways for Repaglinide and, by extension, this compound?

A4: The primary degradation pathways for Repaglinide are hydrolysis and oxidation.[7] Repaglinide is reported to be easily hydrolyzed by both acids and bases.[8] Significant and rapid degradation has been observed in acidic and oxidative conditions.[7]

Q5: How can I detect degradation in my this compound stock solution?

A5: Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[6][9][10] These techniques can be used to identify and quantify the parent compound and its degradation products.[7]

Troubleshooting Guides

Issue: I suspect my this compound stock solution has degraded, leading to inconsistent experimental results.

Possible Cause Troubleshooting Step Recommended Action
Improper Storage Review storage conditions of the stock solution.Store stock solutions in tightly sealed vials at -20°C or -80°C for long-term stability. Minimize freeze-thaw cycles.
Solvent Effects The choice of solvent can impact stability.Prepare stock solutions in high-purity, anhydrous DMSO or ethanol. Avoid preparing stock solutions in aqueous buffers for long-term storage.
Hydrolysis Exposure to acidic or basic conditions.Ensure all glassware is neutral and dry before preparing solutions. If aqueous dilutions are necessary, prepare them fresh before each experiment and use them promptly.
Oxidation Exposure to air (oxygen).Purge the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing and storing.
Photodegradation Exposure to light.Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil. Store in the dark.

Quantitative Data Summary

The following table summarizes the solubility of this compound in common organic solvents. Stability of stock solutions is highly dependent on storage conditions.

Solvent Solubility Recommended Storage of Stock Solution
DMF30 mg/mL[1]-20°C, protected from light and moisture
DMSO30 mg/mL[1]-20°C, protected from light and moisture
Ethanol25 mg/mL[1]-20°C, protected from light and moisture

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol outlines a general HPLC method to assess the stability of a this compound stock solution by quantifying the parent compound over time.

Materials:

  • This compound stock solution

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer

  • HPLC system with a UV detector

  • C18 analytical column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and phosphate buffer (pH 4.0) at a ratio of 60:40 (v/v).[10]

  • Standard Preparation: Prepare a series of calibration standards of this compound at known concentrations in the mobile phase.

  • Sample Preparation: Dilute an aliquot of the stock solution to be tested with the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Set the flow rate to approximately 0.8-1.0 mL/min.[10]

    • Set the UV detector to a wavelength of 254 nm.[10]

    • Inject the standards and the sample solution into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve from the peak areas of the standards.

    • Determine the concentration of this compound in the test sample by comparing its peak area to the calibration curve.

    • Monitor the concentration over time under specific storage conditions (e.g., room temperature, 4°C, -20°C) to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing cluster_results Data Analysis prep_solid Weigh solid this compound prep_solvent Dissolve in appropriate solvent (e.g., DMSO) prep_solid->prep_solvent prep_store Store under defined conditions (e.g., -20°C, protected from light) prep_solvent->prep_store stability_aliquot Take aliquots at different time points (T0, T1, T2...) prep_store->stability_aliquot Initiate Stability Study stability_hplc Analyze by HPLC-UV stability_aliquot->stability_hplc stability_compare Compare peak area/concentration to T0 stability_hplc->stability_compare results_degradation Calculate degradation percentage stability_compare->results_degradation results_kinetics Determine degradation kinetics results_degradation->results_kinetics

Caption: Workflow for assessing the stability of this compound stock solutions.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Suspect Stock Solution Instability start->check_solution check_storage Review Storage Conditions (Temp, Light, Container) check_solution->check_storage Yes hplc_analysis Perform HPLC Analysis to Confirm Degradation check_solution->hplc_analysis Unsure check_prep Review Solution Preparation Protocol (Solvent, pH) check_storage->check_prep check_prep->hplc_analysis new_solution Prepare Fresh Stock Solution hplc_analysis->new_solution Degradation Confirmed end Consistent Results new_solution->end

References

Technical Support Center: Minimizing Repaglinide-ethyl-d5 Carryover

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and minimize the carryover of Repaglinide-ethyl-d5 in autosamplers during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in an autosampler?

A1: Analyte carryover is the unintentional transfer of an analyte from a preceding sample into a subsequent one.[1][2] This phenomenon can lead to inaccurate quantification, false-positive results, and compromised data integrity, especially when a high-concentration sample is followed by a low-concentration sample or a blank.[1][2] Carryover is a significant concern in sensitive analytical techniques like LC-MS.[3]

Q2: Why is this compound prone to carryover?

A2: While specific data on this compound is limited, compounds with similar properties to the parent drug, repaglinide, can exhibit "sticky" behavior.[4] Factors such as hydrophobicity and potential for adsorption onto surfaces within the autosampler can contribute to carryover.[4][5] The presence of the ethyl-d5 group may slightly alter its physicochemical properties compared to repaglinide, but the potential for carryover due to its core structure remains.

Q3: What are the common sources of carryover in an autosampler?

A3: The most common sources of carryover within an autosampler system include the injection needle (both inner and outer surfaces), sample loop, injection valve rotor seal, and connecting tubing.[4][6][7] Residual analyte can adhere to these surfaces and be released in subsequent injections.[7]

Q4: What is an acceptable level of carryover?

A4: An ideal carryover level should be below the lower limit of quantitation (LLOQ) of the analytical method.[8] A common target in many regulated bioanalytical assays is for the carryover to be less than 0.1% of the analyte signal in a blank injection following a high-concentration standard.[2] However, the acceptable level is method-dependent and should be defined during method validation.

Troubleshooting Guide: Identifying and Mitigating this compound Carryover

This guide provides a systematic approach to identifying the source of carryover and implementing effective solutions.

Step 1: Confirm and Quantify the Carryover

The first step is to confirm that the observed signal is indeed carryover and not a result of contaminated blank solution or mobile phase.

Experimental Protocol: Carryover Evaluation

  • Prepare Samples:

    • Blank solution (e.g., mobile phase starting conditions).

    • Lower Limit of Quantitation (LLOQ) standard of this compound.

    • Upper Limit of Quantitation (ULOQ) standard of this compound.

  • Injection Sequence:

    • Inject the blank solution three times to establish a baseline.

    • Inject the LLOQ standard.

    • Inject the ULOQ standard three times.

    • Immediately inject the blank solution three to five times.

  • Data Analysis:

    • Analyze the chromatograms of the blank injections that followed the ULOQ standard.

    • Calculate the carryover percentage using the following formula: (Peak Area in Blank / Average Peak Area of ULOQ) * 100

Table 1: Example Carryover Calculation

InjectionSample TypePeak Area of this compoundCarryover (%)
1Blank0-
2Blank0-
3Blank0-
4LLOQ5,200-
5ULOQ1,050,000-
6ULOQ1,065,000-
7ULOQ1,048,000-
8Blank 12,1000.20%
9Blank 25500.05%
10Blank 3< LLOQ< 0.01%

Average ULOQ Peak Area: 1,054,333

Step 2: Systematic Troubleshooting Workflow

If carryover is confirmed, follow this systematic workflow to isolate the source.

Carryover_Troubleshooting cluster_start Start cluster_wash Step 1: Optimize Wash Protocol cluster_components Step 2: Isolate System Components cluster_column Column Issue cluster_autosampler Step 3: Inspect Autosampler Hardware cluster_end Resolution Start High Carryover Detected for This compound Optimize_Wash Optimize Autosampler Wash - Increase volume/cycles - Use stronger solvents Start->Optimize_Wash Check_Carryover1 Re-evaluate Carryover Optimize_Wash->Check_Carryover1 Bypass_Autosampler Bypass Autosampler (Manual Injection) Check_Carryover1->Bypass_Autosampler Carryover > LLOQ Resolved Carryover Resolved Check_Carryover1->Resolved Carryover < LLOQ Check_Carryover2 Carryover Persists? Bypass_Autosampler->Check_Carryover2 Column_Issue Source is likely the Column or MS Source Check_Carryover2->Column_Issue Yes Inspect_Hardware Inspect/Replace Autosampler Components: - Rotor Seal - Needle - Sample Loop Check_Carryover2->Inspect_Hardware No Inspect_Hardware->Resolved

Caption: Systematic workflow for troubleshooting this compound carryover.

Step 3: Optimizing the Autosampler Wash

The needle wash is a critical step in preventing carryover.[2][7]

Experimental Protocol: Wash Solvent Optimization

  • Initial Wash: Start with your standard wash solvent (e.g., the initial mobile phase composition).

  • Increase Volume and Cycles: Double the wash volume and the number of wash cycles in the autosampler program.[2]

  • Strengthen Wash Solvent: If carryover persists, use a stronger wash solvent. The ideal wash solvent should be a good solvent for this compound and stronger than the mobile phase.

  • Test Different Compositions: Evaluate the effectiveness of different wash solvent compositions as outlined in Table 2. Run the carryover evaluation experiment with each new wash condition.

Table 2: Recommended Wash Solvents for this compound Carryover

Wash Solvent CompositionRationaleTarget Interaction
High Organic Content (e.g., 90% Acetonitrile or Methanol)Repaglinide is relatively hydrophobic; a high organic solvent concentration will improve its solubility and removal.[3]Hydrophobic
Acidified Organic Solvent (e.g., 0.1% Formic Acid in Acetonitrile)Repaglinide has acidic and basic functional groups. An acidified solvent can disrupt ionic interactions with system components.Ionic
Isopropanol (IPA) in Mobile PhaseIPA is a strong solvent that can be effective for removing highly retained or "sticky" compounds.Hydrophobic
"Magic Mix" (e.g., Water/Methanol/Acetonitrile/IPA with Acid/Base)A cocktail of solvents can address multiple interaction types simultaneously.[8]Mixed-mode
Step 4: Hardware Inspection and Replacement

If optimizing the wash protocol does not resolve the issue, inspect the physical components of the autosampler.[6][8]

Autosampler_Components cluster_components Potential Carryover Sources Autosampler Autosampler Needle Needle Both internal and external surfaces can be sources of carryover. Autosampler->Needle:port 1. Inspect & Clean Sample_Loop Sample Loop Adsorption can occur on the inner surface. Autosampler->Sample_Loop:port 2. Flush & Consider Replacement Rotor_Seal Rotor Seal Scratches or wear can trap the analyte. Autosampler->Rotor_Seal:port 3. Inspect for Wear & Replace Tubing Connecting Tubing Dead volumes or fittings can be problematic. Autosampler->Tubing:port 4. Check Fittings & Replace

Caption: Key autosampler components to inspect for carryover.

  • Injection Valve Rotor Seal: Worn or scratched rotor seals are a common cause of carryover.[8][9] Replace the rotor seal if it shows any signs of damage. Consider using seals made of different materials (e.g., PEEK, Tefzel) which may have different adsorption properties.[5]

  • Sample Needle: Inspect the needle for any blockage or damage. Ensure that the needle is properly seated in the injection port.[7]

  • Sample Loop: The sample loop can be a source of carryover.[9] Consider replacing the loop, potentially with one made of a different material like PEEK.[9]

  • Tubing and Fittings: Check all tubing and fittings for any dead volumes where the sample could be trapped.[10]

By following this systematic approach, researchers can effectively identify the source of this compound carryover and implement targeted solutions to ensure the accuracy and reliability of their analytical data.

References

"Repaglinide-ethyl-d5" interference from metabolites of Repaglinide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Repaglinide Bioanalysis

This guide provides troubleshooting advice and answers to frequently asked questions regarding potential analytical interference from Repaglinide metabolites when using Repaglinide-ethyl-d5 as an internal standard (IS) in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Repaglinide, where five hydrogen atoms on the ethyl group have been replaced with deuterium. It is the ideal internal standard for quantitative bioanalysis for several reasons[1][2]:

  • Chemical and Physical Similarity: It is chemically identical to Repaglinide, ensuring it behaves the same way during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

  • Co-elution: It co-elutes with the unlabeled Repaglinide, meaning it experiences the same matrix effects (ion suppression or enhancement) at the same time, allowing for accurate correction[1][3].

  • Mass Differentiation: Its increased mass allows it to be distinguished from the analyte by the mass spectrometer, preventing signal overlap[2].

Q2: What are the major metabolites of Repaglinide?

Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4[4][5][6]. The resulting metabolites are considered to have no significant glucose-lowering effects[6][7]. The main metabolic pathways are summarized in the table below.

Table 1: Summary of Major Repaglinide Metabolic Pathways

Metabolite Name/Description Primary Enzyme(s) Metabolic Reaction
M4 4'-hydroxyrepaglinide CYP2C8 Hydroxylation on the piperidine ring[4][6][8][9]
M2 Oxidized dicarboxylic acid CYP3A4 Oxidation and dealkylation[4][6][7]
M1 Aromatic amine CYP3A4 N-dealkylation[4][6][7]

| M7 | Acyl glucuronide | UGTs | Glucuronidation[7] |

Q3: Can Repaglinide metabolites directly interfere with the this compound signal?

Direct interference, where a metabolite has the same precursor and product ion mass-to-charge ratio (m/z) as this compound, is unlikely but possible through several mechanisms:

  • Isobaric Interference: A metabolite could theoretically have the same nominal mass as the internal standard. However, based on the known major metabolic pathways (hydroxylation, oxidation), this is not expected.

  • In-Source Fragmentation: A metabolite with a higher mass could potentially fragment within the mass spectrometer's ion source, creating an ion with the same m/z as the internal standard.

  • Isotopic Contribution: At very high concentrations, the M+5 isotope of a metabolite could potentially contribute to the this compound signal, although this is rare.

The more common issue is indirect interference, such as co-elution causing matrix effects or a metabolite producing a fragment ion that is identical to the one monitored for the internal standard[3][10].

Q4: What is "crosstalk" from the analyte, and how does it differ from metabolite interference?

Crosstalk refers to the small signal contribution from the unlabeled analyte (Repaglinide) at the mass channel of the internal standard (this compound). This occurs because of the natural abundance of heavy isotopes (like ¹³C) in the Repaglinide molecule, which can create an "M+5" isotopic peak. This is a known phenomenon that should be assessed during method development. It is different from metabolite interference, which is caused by a separate chemical entity (the metabolite) generating a signal at the internal standard's mass channel[11].

Troubleshooting Guide

Issue 1: An unexpected peak is observed at the retention time of this compound in post-dose study samples but is absent in blank plasma.

  • Potential Cause: This strongly suggests interference from a co-eluting Repaglinide metabolite that is present only after the drug has been administered and metabolized.

  • Recommended Actions:

    • Confirm Metabolite Interference: Analyze a post-dose sample using a high-resolution mass spectrometer (Q-TOF or Orbitrap) to determine the accurate mass of the interfering peak. This can help identify the metabolite.

    • Optimize Chromatography: The most effective solution is to chromatographically separate the interfering metabolite from the internal standard. Modify the gradient, change the mobile phase composition, or try a different column chemistry (e.g., Phenyl-Hexyl, Cyano) to achieve baseline resolution.

    • Select More Specific MRM Transitions: If chromatographic separation is not possible, find a more specific MRM transition for this compound. This involves identifying a product ion that is unique to the internal standard and is not formed from the fragmentation of the interfering metabolite.

Table 2: Example MRM Transitions for Analysis

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Notes
Repaglinide 453.3 230.3 Common transition from cleavage of the amide bond[12].
This compound 458.3 230.3 The fragment does not contain the deuterated ethyl group[12].
Alternative IS Transition 458.3 162.1 An alternative fragment may offer more specificity.
Metabolite M4 (4'-OH) 469.3 246.3 Expected transition for the hydroxylated metabolite[12].

| Metabolite M2 (Dicarboxylic Acid) | 485.3 | 262.3 | Expected transition for the oxidized metabolite[12]. |

Note: Values are illustrative and must be optimized empirically on the specific instrument used.

Issue 2: The internal standard (IS) response is highly variable or consistently suppressed in study samples compared to calibration standards.

  • Potential Cause: This is a classic sign of matrix effects, where co-eluting compounds (often high-concentration metabolites) suppress the ionization of the IS in the mass spectrometer source[3][10]. Even if the metabolites do not share the same MRM transition, their presence in the ESI droplet can reduce the ionization efficiency of the IS.

  • Recommended Actions:

    • Improve Sample Preparation: Enhance the sample cleanup procedure to remove interfering metabolites and matrix components. Transitioning from a simple protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.

    • Adjust Chromatographic Elution: Modify the LC method to ensure that Repaglinide and its IS elute in a "cleaner" part of the chromatogram, away from the elution zones of major metabolites and endogenous phospholipids.

    • Reduce Sample Volume: Injecting a smaller volume of the extracted sample can sometimes mitigate the impact of matrix effects by reducing the total amount of interfering substances entering the mass spectrometer.

Experimental Protocols & Visual Guides

Protocol 1: LC-MS/MS Method for Investigating Metabolite Interference
  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

    • Pre-treat 200 µL of plasma sample by adding 50 µL of the this compound working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the primary and alternative transitions for Repaglinide and this compound as listed in Table 2.

    • Source Parameters: Optimize gas flows, ion spray voltage, and temperature according to the specific instrument manufacturer's recommendations.

Diagrams

Repaglinide_Metabolism Repaglinide Repaglinide M4 M4 (4'-hydroxyrepaglinide) Hydroxylation Repaglinide->M4 CYP2C8 M1 M1 (Aromatic Amine) N-dealkylation Repaglinide->M1 CYP3A4 M2 M2 (Dicarboxylic Acid) Oxidation Repaglinide->M2 CYP3A4 Troubleshooting_Workflow start Observation: Unexpected peak or IS variability in post-dose samples step1 Step 1: Confirm Interference Analyze samples with High-Resolution MS to get accurate mass of interferent start->step1 step2 Step 2: Optimize Chromatography Modify gradient, mobile phase, or column to achieve separation step1->step2 step4 Step 4: Improve Sample Cleanup Implement SPE or LLE to remove matrix components and metabolites step1->step4 step3 Step 3: Select New MRM Transitions Find a unique product ion for the IS that is free from metabolite contribution step2->step3 if separation fails end Result: Robust and reliable assay method step2->end step3->end step4->end Decision_Tree q1 Is an interfering peak seen in post-dose samples only? a1_yes Likely Metabolite Interference q1->a1_yes Yes a1_no Check for other sources: - IS Impurity - Contamination - Analyte Crosstalk q1->a1_no No q2 Is the IS signal variable or suppressed? a1_yes->q2 action1 Action: Focus on Chromatographic Separation & Specific MRMs a1_yes->action1 a2_yes Likely Matrix Effect from co-eluting metabolites q2->a2_yes Yes action2 Action: Focus on Improving Sample Cleanup (SPE/LLE) a2_yes->action2

References

Improving extraction recovery of "Repaglinide-ethyl-d5" from plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Repaglinide-ethyl-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of this compound from plasma samples for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting Repaglinide and its deuterated analogs from plasma?

A1: The most common methods are Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE). LLE and PPT are frequently cited in the literature for Repaglinide. LLE often employs solvents like tert-butyl methyl ether or ethyl acetate.[1] PPT is typically performed with cold acetonitrile.

Q2: What is the expected extraction recovery for Repaglinide from plasma?

A2: Published methods for Repaglinide report high recovery rates. For instance, LLE with tert-butyl methyl ether at a pH of 4.5 has been shown to yield a mean recovery of 96.02% for Repaglinide and 80.98% for the internal standard (in this case, cetirizine).[1] Another LLE method using ethyl acetate at pH 7.4 reported a recovery of 92%.[2] A study combining Metformin and Repaglinide extraction showed a 95% recovery for Repaglinide.

Q3: Is this compound stable in plasma samples?

A3: Repaglinide has been shown to be stable in plasma through several freeze-thaw cycles and for at least 6 hours at room temperature.[1] However, Repaglinide is sensitive to acidic and oxidative conditions.[3] It is crucial to minimize sample exposure to harsh acidic environments during extraction and storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound from plasma.

Low Extraction Recovery

Problem: The recovery of this compound is consistently below the expected range (e.g., <85%).

dot

Caption: Troubleshooting workflow for low extraction recovery.

Possible Causes and Solutions:

  • Suboptimal pH: The pH of the plasma sample can significantly impact the extraction efficiency of Repaglinide, which has acidic and basic properties.

    • Solution: For LLE, ensure the pH of the plasma sample is adjusted to a range of 4.5 to 7.4.[1][2] An ammonium acetate buffer can be used to maintain a stable pH.[1]

  • Inappropriate Extraction Solvent: The choice of organic solvent is critical for efficient partitioning of the analyte.

    • Solution: Tert-butyl methyl ether and ethyl acetate have been successfully used for Repaglinide extraction.[1] If recovery is low with one, consider trying the other. Ensure the solvent is of high purity.

  • Insufficient Mixing: Inadequate mixing of the plasma and organic solvent will result in poor extraction efficiency.

    • Solution: Vortex the sample vigorously for at least 1-2 minutes to ensure thorough mixing and maximize the surface area for extraction.

  • Incomplete Phase Separation/Emulsion Formation: The presence of an emulsion layer between the aqueous and organic phases can trap the analyte, leading to low recovery.

    • Solution: Centrifuge the samples at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to achieve a clean separation. If emulsions persist, adding a small amount of salt (salting out) can help break the emulsion.

  • Analyte Degradation: Repaglinide is known to be unstable in strongly acidic conditions.[3]

    • Solution: Avoid prolonged exposure to harsh acidic reagents. If acidification is necessary, perform the extraction promptly and at a controlled temperature.

High Variability in Results

Problem: Inconsistent recovery of this compound across different samples or batches.

dot

Caption: Troubleshooting workflow for high result variability.

Possible Causes and Solutions:

  • Inconsistent Protein Precipitation: If using PPT, variations in the procedure can lead to inconsistent results.

    • Solution: Ensure the precipitating solvent (e.g., acetonitrile) is added at a consistent, cold temperature. Maintain a consistent solvent-to-plasma ratio and vortex each sample for the same duration and intensity.

  • Matrix Effects: Co-eluting endogenous components from the plasma can enhance or suppress the ionization of this compound in the mass spectrometer, leading to variability.

    • Solution: The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects, as it will behave similarly to the analyte during extraction and ionization. To diagnose the issue, compare the analyte response in post-extraction spiked blank plasma with the response in a neat solution.

  • Pipetting Inaccuracy: Inaccurate or inconsistent pipetting of plasma, internal standard, or solvents will directly impact the final concentration and recovery.

    • Solution: Regularly calibrate all pipettes. For viscous fluids like plasma, consider using the reverse pipetting technique to improve accuracy.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for Repaglinide in human plasma.[1]

  • Sample Preparation:

    • To 500 µL of plasma in a centrifuge tube, add 50 µL of this compound internal standard solution.

    • Add 50 µL of 0.1 M ammonium acetate buffer (pH 4.5).

    • Vortex for 30 seconds.

  • Extraction:

    • Add 3 mL of tert-butyl methyl ether.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This is a general protocol for plasma protein precipitation.

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution.

    • Vortex briefly.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Quantitative Data Summary

Extraction MethodAnalyte/Internal StandardExtraction SolventpHMean Recovery (%)Reference
Liquid-Liquid Extraction (LLE)Repaglinidetert-butyl methyl ether4.596.02[1]
Liquid-Liquid Extraction (LLE)Cetirizine (IS)tert-butyl methyl ether4.580.98[1]
Liquid-Liquid Extraction (LLE)RepaglinideEthyl acetate7.492[2][4]
Solvent ExtractionRepaglinideEthyl acetate & 0.1N HCl4.095
Solvent ExtractionRepaglinideEthyl acetate & 0.1N HCl4.095

References

Dealing with "Repaglinide-ethyl-d5" lot-to-lot variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Repaglinide-ethyl-d5. The information provided is designed to help address potential lot-to-lot variability and other common issues encountered during experimental use.

Troubleshooting Guide

This section offers step-by-step solutions to specific problems that may arise when using new or different lots of this compound as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).

Issue 1: Inconsistent Internal Standard Response Between Lots

Symptom: A new lot of this compound shows a significantly different peak area or intensity compared to the previous lot under identical LC-MS conditions.

Possible Causes:

  • Difference in Chemical Purity: The new lot may have a lower or higher concentration of the deuterated compound.

  • Variation in Isotopic Purity: The distribution of deuterated forms (d1-d5) may differ between lots.[1]

  • Presence of Impurities: The new lot may contain impurities that co-elute and cause ion suppression or enhancement.

  • Degradation of the Standard: Improper storage or handling of the new or old lot may have led to degradation.

Troubleshooting Steps:

  • Verify Certificate of Analysis (CoA):

    • Compare the chemical purity (e.g., by HPLC) and isotopic enrichment reported on the CoAs of both the new and old lots.[2]

    • Pay close attention to any specified impurities.

  • Prepare Fresh Stock Solutions:

    • Prepare new stock solutions of both the old and new lots of this compound in parallel.

    • Use a calibrated balance and high-purity solvents to minimize preparation errors.

  • Direct Infusion Mass Spectrometry Analysis:

    • Infuse the freshly prepared solutions of both lots directly into the mass spectrometer.

    • Compare the signal intensity and isotopic distribution. This can help identify significant differences in concentration or isotopic purity.

  • LC-MS Injection of Neat Solutions:

    • Inject the new and old lot solutions separately onto the LC-MS system.

    • Confirm the retention time and peak shape. Look for any additional peaks that might indicate the presence of impurities.

  • Matrix Effect Evaluation:

    • Prepare samples with the new and old lots in the relevant biological matrix (e.g., plasma, urine).

    • Compare the internal standard response to that in a neat solution to assess if the new lot is more susceptible to matrix effects.

Issue 2: Shift in Relative Response Factor (RRF)

Symptom: The ratio of the analyte (Repaglinide) peak area to the internal standard (this compound) peak area changes significantly with a new lot of the internal standard, leading to inaccurate quantification.

Possible Causes:

  • Altered Isotopic Profile: A change in the isotopic distribution of the new lot can affect the measured mass transition and its intensity.

  • Co-eluting Impurities: An impurity in the new lot may interfere with the analyte's ionization.

  • Analyte-Internal Standard Interaction: In rare cases, an impurity in the internal standard could interact with the analyte.

Troubleshooting Steps:

  • Review Chromatograms:

    • Carefully examine the chromatograms of the analyte and the new lot of the internal standard.

    • Look for any peak shape distortions or co-eluting peaks that were not present with the previous lot.

  • Isotopic Purity Confirmation:

    • If not already performed, analyze the new lot by high-resolution mass spectrometry to confirm its isotopic distribution and check for any isotopic cross-talk with the analyte.

  • Calibration Curve Comparison:

    • Prepare and analyze calibration curves using both the old and new lots of the internal standard.

    • Compare the slopes and intercepts of the calibration curves. A significant difference indicates a change in the relative response.

  • Purity Assessment by an Orthogonal Method:

    • If available, use an alternative analytical technique, such as Quantitative Nuclear Magnetic Resonance (qNMR), to independently verify the concentration and purity of the new lot.

Frequently Asked Questions (FAQs)

Q1: What are the typical acceptance criteria for a new lot of this compound?

A1: Before a new lot of this compound is used in routine analysis, it should be qualified to ensure it performs comparably to the previous lot. Key acceptance criteria are summarized in the table below.

ParameterAcceptance CriteriaRationale
Chemical Purity >98% (or as specified on CoA)Ensures the concentration of the internal standard is accurate.
Isotopic Purity ≥99% deuterated forms (d1-d5)Minimizes interference from unlabeled species.[1]
Internal Standard Response Peak area within ±15% of the previous lotIndicates consistent concentration and instrument performance.
Analyte/IS Area Ratio Within ±15% of the established ratio for QC samplesEnsures consistent quantification and relative response.
Retention Time Co-elutes with the analyteA fundamental requirement for a good internal standard.

Q2: How should this compound be stored to ensure its stability?

A2: To maintain the integrity of this compound, proper storage is crucial.

  • Powder: Store at -20°C for long-term stability (up to 3 years). It can be stored at 4°C for shorter periods (up to 2 years).[2]

  • In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Always refer to the manufacturer's certificate of analysis for lot-specific storage recommendations.[4]

Q3: What could cause a gradual drift in my QC sample results over time, even with the same lot of internal standard?

A3: A gradual drift in QC results could be due to the degradation of the internal standard stock solution. It is recommended to prepare fresh stock solutions from the powder at regular intervals and compare the performance of the new and old stock solutions. Other potential causes include instrument drift or changes in the analytical column's performance.

Q4: Can I use one lot of this compound for one part of a study and a different lot for another part?

A4: It is highly recommended to use a single lot of internal standard for the entirety of a single study to avoid any potential bias introduced by lot-to-lot variability. If it is necessary to switch lots mid-study, a cross-validation experiment must be performed to demonstrate that the two lots provide equivalent results.

Experimental Protocols

Protocol 1: New Lot Acceptance Testing for this compound

Objective: To qualify a new lot of this compound against a previously accepted lot.

Materials:

  • New lot of this compound

  • Current (old) lot of this compound

  • Repaglinide analytical standard

  • High-purity solvents (e.g., methanol, acetonitrile)

  • Biological matrix (e.g., drug-free human plasma)

  • Calibrated analytical balance and pipettes

  • LC-MS/MS system

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve both the new and old lots of this compound in a suitable solvent to prepare stock solutions of the same nominal concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the Repaglinide analytical standard.

  • Working Solution Preparation:

    • Prepare two sets of working internal standard solutions by diluting the new and old stock solutions to the concentration used in your analytical method.

    • Prepare a set of calibration standards and quality control (QC) samples by spiking the Repaglinide stock solution into the biological matrix.

  • Sample Preparation:

    • Divide the calibration standards and QC samples into two sets.

    • Process one set using the working solution from the new lot of internal standard.

    • Process the second set using the working solution from the old lot of internal standard.

    • Employ your standard sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction).

  • LC-MS/MS Analysis:

    • Analyze both sets of samples on the LC-MS/MS system using your validated analytical method.

  • Data Analysis and Acceptance:

    • Compare the peak areas of the internal standard for the new and old lots in the QC samples. The average peak area should be within ±15%.

    • Calculate the concentration of the QC samples for both sets. The mean calculated concentration for the new lot should be within ±15% of the nominal concentration and the results from the old lot.

    • Compare the calibration curves. The slopes should be within ±15% of each other.

Visualizations

TroubleshootingWorkflow cluster_results Potential Causes start Inconsistent IS Response (New Lot vs. Old Lot) verify_coa 1. Verify Certificate of Analysis (Purity, Isotopic Distribution) start->verify_coa prep_fresh 2. Prepare Fresh Stock Solutions (Both Lots) verify_coa->prep_fresh purity_issue Purity/Concentration Difference verify_coa->purity_issue Discrepancy Found direct_infusion 3. Direct Infusion MS Analysis (Compare Signal & Isotopes) prep_fresh->direct_infusion degradation_issue Standard Degradation prep_fresh->degradation_issue If Old Lot Shows Low Signal lcms_neat 4. LC-MS of Neat Solutions (Check RT & Purity) direct_infusion->lcms_neat isotopic_issue Isotopic Profile Varies direct_infusion->isotopic_issue Difference Observed matrix_effect 5. Evaluate Matrix Effects (Spike in Matrix) lcms_neat->matrix_effect impurity_issue Impurity Interference lcms_neat->impurity_issue Extra Peaks Detected

Caption: Troubleshooting workflow for inconsistent internal standard response.

LotAcceptanceWorkflow cluster_analysis Data Analysis start Start: New Lot of This compound Received prep_stocks 1. Prepare Stock Solutions (New Lot, Old Lot, Analyte) start->prep_stocks prep_samples 2. Prepare Two Sets of Calibrators & QCs (Spiked with New and Old IS) prep_stocks->prep_samples extract_samples 3. Perform Sample Extraction prep_samples->extract_samples analyze_lcms 4. Analyze via LC-MS/MS extract_samples->analyze_lcms compare_is_area Compare IS Peak Area (±15% Difference) analyze_lcms->compare_is_area compare_qc_conc Compare QC Concentrations (±15% of Nominal) compare_is_area->compare_qc_conc Pass fail Result: Lot Rejected (Contact Manufacturer) compare_is_area->fail Fail compare_curves Compare Calibration Curves (Slope ±15%) compare_qc_conc->compare_curves Pass compare_qc_conc->fail Fail pass Result: Lot Accepted compare_curves->pass Pass compare_curves->fail Fail

Caption: Experimental workflow for new lot acceptance testing.

References

Validation & Comparative

Validation of Analytical Methods for Repaglinide using a Deuterated Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods validated for the quantification of Repaglinide in biological matrices, with a focus on the use of deuterated internal standards such as Repaglinide-ethyl-d5. The selection of a robust and reliable analytical method is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document summarizes key performance data from various studies and provides a detailed experimental protocol for a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a widely accepted technique for this purpose.

Comparison of Analytical Method Performance

The choice of an analytical method for the quantification of Repaglinide often depends on the required sensitivity, selectivity, and the nature of the biological matrix. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and LC-MS/MS are the most commonly employed techniques. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for LC-MS/MS methods to correct for matrix effects and variations in extraction and injection volumes, thereby ensuring high accuracy and precision.[1][2]

Below is a summary of validation parameters from different studies to aid in method selection.

Table 1: Performance Comparison of HPLC-UV Methods for Repaglinide Analysis

ParameterMethod 1[3][4]Method 2[5]Method 3[6]
Matrix Human PlasmaRabbit PlasmaRabbit Plasma
Internal Standard IndomethacinNot SpecifiedNot Specified
Linearity Range (ng/mL) 20 - 200Not Specified10 - 1000
Limit of Quantification (LOQ) (ng/mL) 20Not SpecifiedNot Specified
Intra-day Precision (%RSD) 3.90 - 6.67< 1.76≤ 2.9
Inter-day Precision (%RSD) 5.21 - 11.84< 1.76Not Specified
Intra-day Accuracy (%) 92.37 - 104.66Not Specified≥ 98.17
Inter-day Accuracy (%) 89.95 - 105.75Not SpecifiedNot Specified
Recovery (%) 92 ± 55.3195101.21 ± 2.09

Table 2: Performance Comparison of LC-MS/MS Methods for Repaglinide Analysis

ParameterMethod 1[7][8]Method 2[9]Method 3[10]
Matrix Human PlasmaHuman PlasmaRat Plasma
Internal Standard CetirizineDiazepamPhenacetin
Linearity Range (ng/mL) 0.5 - 1000.050 - 500.021 - 21.7
Limit of Quantification (LLOQ) (ng/mL) 0.5Not SpecifiedNot Specified
Intra-day Precision (%RSD) 3.25 - 4.36≤ 5.07Meets FDA guidelines
Inter-day Precision (%RSD) Not Specified≤ 11.2Meets FDA guidelines
Intra-day Accuracy (%) 89.31 - 101.77-0.593 to -1.26 (as RE%)Meets FDA guidelines
Inter-day Accuracy (%) Not SpecifiedNot SpecifiedMeets FDA guidelines
Recovery (%) 96.02Not SpecifiedNot Specified

Experimental Protocol: LC-MS/MS Method Validation for Repaglinide

This section details a typical experimental protocol for the validation of an LC-MS/MS method for the quantification of Repaglinide in human plasma using this compound as an internal standard.

Materials and Reagents
  • Repaglinide reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate for mobile phase modification

  • Human plasma (drug-free)

  • Reagents for sample extraction (e.g., ethyl acetate, methyl tert-butyl ether)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic and Mass Spectrometric Conditions
  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water containing a modifier like formic acid or ammonium acetate.

  • Flow Rate: Typically 0.2-1.0 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transitions for Repaglinide and this compound.

Preparation of Stock and Working Solutions
  • Prepare primary stock solutions of Repaglinide and this compound in a suitable solvent like methanol.[8]

  • Prepare a series of working standard solutions of Repaglinide by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard (this compound).

Sample Preparation (Liquid-Liquid Extraction)
  • To a 100 µL aliquot of plasma, add a known amount of the internal standard working solution.

  • Add a suitable extraction solvent (e.g., 1 mL of ethyl acetate).

  • Vortex mix for 5-10 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention times of Repaglinide and the internal standard.

  • Linearity and Range: Prepare calibration curves by spiking blank plasma with known concentrations of Repaglinide. A linear range of 0.5 to 100 ng/mL is often targeted.[7][8]

  • Precision and Accuracy: Determine intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.[9]

  • Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte response in extracted samples to that in unextracted standards.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluate the stability of Repaglinide in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the validation of an analytical method for Repaglinide using an internal standard.

ValidationWorkflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Parameters Stock Stock & Working Solutions Spiked Spiked Plasma (Calibrators & QCs) Stock->Spiked LLE Liquid-Liquid Extraction Spiked->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Selectivity Selectivity LCMS->Selectivity Linearity Linearity LCMS->Linearity Precision Precision LCMS->Precision Accuracy Accuracy LCMS->Accuracy Recovery Recovery LCMS->Recovery Stability Stability LCMS->Stability

Caption: Workflow for analytical method validation of Repaglinide.

References

A Comparative Guide to Internal Standards for Repaglinide Analysis: Repaglinide-ethyl-d5 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the anti-diabetic drug Repaglinide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations. This guide provides an objective comparison of Repaglinide-ethyl-d5, a deuterated analog of Repaglinide, with other commonly used internal standards, supported by experimental data from published studies.

Overview of Internal Standards for Repaglinide Analysis

The most common approaches for selecting an internal standard for Repaglinide analysis include using a stable isotope-labeled (SIL) analog, such as this compound, or a structurally similar molecule. SIL internal standards are often considered the gold standard as their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency. However, the availability and cost of SIL standards can be a consideration. Structurally related compounds, such as Cetirizine and Diazepam, have also been successfully employed as internal standards in validated bioanalytical methods for Repaglinide.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of different internal standards used for the quantification of Repaglinide in human plasma by LC-MS/MS, based on data from separate validated methods.

Table 1: Performance Data for Repaglinide Analysis with Different Internal Standards
ParameterThis compoundCetirizine[1]Diazepam[2]
Linearity Range (ng/mL) Data not available in detail0.5 - 1000.05 - 50
Correlation Coefficient (r²) Data not available in detail> 0.99> 0.99
Accuracy (%) Data not available in detail96.02 (at 50 ng/mL)-0.593 to -1.26 (as RE%)
Precision (%RSD) Data not available in detailIntra-day: ≤ 4.36, Inter-day: ≤ 5.83Intra-day: ≤ 5.07, Inter-day: ≤ 11.2
Recovery (%) Data not available in detailRepaglinide: 96.02, IS: 80.98Data not specified
Lower Limit of Quantification (LLOQ) (ng/mL) 5[3]0.50.05

Note: The data for this compound is limited as the cited study was a qualitative multi-analyte screen. The LLOQ is provided from this source, but detailed validation parameters for a quantitative assay were not available.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline the experimental conditions reported for the analysis of Repaglinide using Cetirizine and Diazepam as internal standards.

Experimental Protocol using Cetirizine as Internal Standard[1]
  • Sample Preparation: Liquid-liquid extraction. To 500 µL of human plasma, 50 µL of IS working solution (Cetirizine) and 50 µL of 0.1 M NaOH were added. The mixture was vortexed, and 3 mL of methyl tert-butyl ether was added for extraction. After centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in the mobile phase.

  • Liquid Chromatography:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) with 0.1% formic acid (65:35, v/v)

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 20 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Repaglinide: m/z 453.3 → 162.2

      • Cetirizine (IS): m/z 389.2 → 201.1

Experimental Protocol using Diazepam as Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction. To 200 µL of human plasma, 50 µL of IS working solution (Diazepam) and 50 µL of 0.1 M NaOH were added. The mixture was vortexed, and 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) was used for extraction. After centrifugation, the organic layer was evaporated, and the residue was reconstituted.

  • Liquid Chromatography:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Acetonitrile and 10 mM ammonium acetate buffer (pH 3.5) (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Repaglinide: m/z 453.3 → 230.2

      • Diazepam (IS): m/z 285.1 → 193.1

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (this compound, Cetirizine, or Diazepam) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

General workflow for Repaglinide analysis.

internal_standard_selection cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standards repaglinide Repaglinide Analysis ideal_is Stable Isotope-Labeled (SIL) Analog repaglinide->ideal_is Best Practice structural_analog Structurally Related Compound repaglinide->structural_analog Common Alternative repaglinide_ethyl_d5 This compound ideal_is->repaglinide_ethyl_d5 Example cetirizine Cetirizine structural_analog->cetirizine Example 1 diazepam Diazepam structural_analog->diazepam Example 2

Internal standard selection logic for Repaglinide.

Conclusion

The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method for Repaglinide.

  • This compound , as a stable isotope-labeled internal standard, is theoretically the most suitable choice. It is expected to co-elute with Repaglinide and exhibit identical behavior during extraction and ionization, thereby providing the most accurate compensation for matrix effects and other sources of variability. However, a lack of readily available, detailed quantitative validation data in the public domain makes a direct performance comparison challenging.

  • Cetirizine and Diazepam have been demonstrated to be effective internal standards for the LC-MS/MS quantification of Repaglinide in human plasma. Validated methods using these compounds have shown good linearity, accuracy, and precision. These alternatives offer a cost-effective and readily available option when a deuterated standard is not accessible or practical.

For researchers and drug development professionals, the choice between these internal standards will depend on the specific requirements of the study, including the desired level of accuracy, budget constraints, and the availability of the standards. While this compound represents the ideal choice from a scientific standpoint, Cetirizine and Diazepam have been proven to be viable and effective alternatives for the bioanalysis of Repaglinide.

References

Comparative Analysis of Repaglinide and Its Structural Analogs in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the anti-diabetic drug Repaglinide and its key structural and functional analogs. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data. The guide clarifies the role of the deuterated analog, Repaglinide-ethyl-d5, and focuses on the therapeutic performance of Repaglinide in relation to other clinically relevant compounds.

Introduction: Repaglinide and the Role of its Deuterated Analog

Repaglinide is a potent, short-acting oral insulin secretagogue belonging to the meglitinide class of drugs.[1][2] It is used to manage type 2 diabetes mellitus by stimulating insulin release from pancreatic β-cells, particularly to control postprandial glucose excursions.[1][2] Its mechanism of action involves the closure of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1]

This compound is a stable, deuterium-labeled version of the ethyl ester of Repaglinide. It is not a therapeutic agent but serves as a critical tool in analytical chemistry. Its primary application is as an internal standard for the quantification of Repaglinide in biological samples (e.g., plasma) using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The five deuterium atoms give it a distinct mass from the parent compound, allowing for precise measurement, while its chemical properties remain nearly identical, ensuring it behaves similarly during sample extraction and analysis.[5]

This guide will focus on comparing Repaglinide with its therapeutic analogs, which are molecules with similar structures or mechanisms of action used in clinical or preclinical research. The primary comparators include:

  • Nateglinide: Another meglitinide analog with a faster onset and shorter duration of action.[6]

  • Glibenclamide (Glyburide): A sulfonylurea that also targets the K-ATP channel but has a different chemical structure and binding characteristics.[7][8]

  • Novel Analogs (e.g., OXR): Newly synthesized molecules based on the Repaglinide scaffold, designed to offer improved or additional therapeutic effects, such as neuroprotection.[9][10]

Mechanism of Action: The K-ATP Channel Pathway

Repaglinide and its functional analogs exert their glucose-lowering effects by modulating the K-ATP channel in pancreatic β-cells. This channel is a complex of two proteins: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1).

The binding of these drugs to the SUR1 subunit initiates a cascade of events leading to insulin secretion.

Repaglinide_Mechanism_of_Action cluster_membrane Pancreatic β-Cell Membrane KATP K-ATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization KATP->Depolarization K⁺ Efflux Blocked Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Repaglinide Repaglinide / Analogs Repaglinide->KATP Binds & Inhibits Depolarization->Ca_Channel Opens Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers GSIS_Workflow cluster_prep Cell Preparation cluster_assay Assay Steps cluster_analysis Analysis Seed 1. Seed INS-1E cells in 12-well plates Culture 2. Culture for 48h Wash 3. Wash with low-glucose KRB Culture->Wash Preinc 4. Pre-incubate in low-glucose KRB (1h) Wash->Preinc Stim 5. Stimulate with KRB: - Low Glucose (Control) - High Glucose - High Glucose + Compound Preinc->Stim Incubate 6. Incubate for 1-2h Stim->Incubate Collect 7. Collect supernatant Incubate->Collect ELISA 8. Quantify insulin using ELISA Collect->ELISA

References

A Comparative Guide to Bioanalytical Methods for Repaglinide Utilizing "Repaglinide-ethyl-d5" for Enhanced Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Repaglinide in biological matrices, with a special focus on the application of "Repaglinide-ethyl-d5" as an internal standard. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in method selection and validation.

Introduction to Repaglinide and the Role of Isotopic Dilution

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes. Accurate and precise quantification of Repaglinide in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods, represents the gold standard for bioanalytical quantification. This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by correcting for variations in sample preparation, chromatography, and ionization efficiency.[1][2][3] Repaglinide-d5 is commercially available and intended for use as an internal standard for the quantification of repaglinide by GC- or LC-MS.[4]

Comparison of Analytical Methods

While various methods have been developed for Repaglinide analysis, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the latter is highly preferred for its sensitivity and specificity, especially when using a deuterated internal standard.

Quantitative Data Summary

The following tables summarize the validation parameters of different published methods for Repaglinide quantification.

Table 1: Comparison of HPLC-UV Methods for Repaglinide Quantification

ParameterMethod 1[5]Method 2[6]Method 3[7]
Matrix Rabbit PlasmaRabbit PlasmaHuman Plasma
Internal Standard MetforminNot specifiedIndomethacin
Linearity Range 55-550 ng/mLNot specified20-200 ng/mL
Lower Limit of Quantification (LLOQ) 55 ng/mLNot specified20 ng/mL
Intra-day Precision (%RSD) < 0.78%< 1.76%3.90-6.67%
Inter-day Precision (%RSD) < 1.56%< 1.76%5.21-11.84%
Accuracy/Recovery 95%95%92.37-104.66%

Table 2: Comparison of LC-MS/MS Methods for Repaglinide Quantification

ParameterMethod A[8][9]Method B[10]Method C[11]
Matrix Human PlasmaHuman PlasmaRat Plasma
Internal Standard CetirizineDiazepamPhenacetin
Linearity Range 0.5-100 ng/mL0.05-50 ng/mL0.021-21.7 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mLNot specified0.021 ng/mL
Intra-day Precision (%RSD) 3.25-4.36%≤ 5.07%Meets FDA guidelines
Inter-day Precision (%RSD) Not specified≤ 11.2%Meets FDA guidelines
Accuracy/Recovery 89.31-101.77%-1.26% to -0.593% (RE)Meets FDA guidelines

Experimental Protocols

Detailed methodologies for representative HPLC-UV and LC-MS/MS methods are provided below.

HPLC-UV Method Protocol (Adapted from published methods[5][6])
  • Sample Preparation:

    • To 1 mL of plasma, add the internal standard (if not this compound, e.g., Metformin).

    • Perform liquid-liquid extraction with ethyl acetate and 0.1N HCl.[5][6]

    • Vortex the mixture and centrifuge.

    • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and phosphate buffer (pH 4.0) in a 60:40 v/v ratio with 1% triethylamine.[5][6]

    • Flow Rate: 0.8 mL/min.[5][6]

    • Detection: UV detector at 254 nm.[5][6]

    • Retention Time: Approximately 7.4 minutes for Repaglinide.[5][6]

LC-MS/MS Method Protocol with this compound
  • Sample Preparation:

    • To a 100 µL aliquot of plasma, add a known concentration of This compound internal standard solution.

    • Perform protein precipitation by adding acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.

    • Alternatively, for higher sensitivity, perform liquid-liquid extraction with a suitable solvent like tert-butyl methyl ether.[9]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Chromolith RP-18e).[11]

    • Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile is commonly used.[11]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

    • Run Time: A short run time of approximately 3.5 minutes can be achieved.[11]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[8][10]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Repaglinide: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion.

      • This compound: Monitor the corresponding transition for the deuterated internal standard. The precursor ion will be 5 mass units higher than that of Repaglinide.

    • Quantification is based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation & Reconstitution supernatant->evaporate lc HPLC Separation evaporate->lc ms Tandem Mass Spectrometry (MRM) lc->ms data Data Acquisition (Peak Area Ratio) ms->data quant Quantification data->quant repaglinide_pathway cluster_cell Pancreatic β-cell repaglinide Repaglinide sur1 SUR1 Subunit repaglinide->sur1 Binds to atp_k_channel ATP-sensitive K+ Channel kir62 Kir6.2 Channel depolarization Membrane Depolarization atp_k_channel->depolarization Closure leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Mediates insulin_secretion Insulin Secretion ca_influx->insulin_secretion Triggers

References

A Comparative Performance Analysis of Repaglinide-ethyl-d5 Across Diverse Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust quantification of therapeutic agents and their labeled internal standards is critical for successful pharmacokinetic and bioequivalence studies. This guide provides an objective comparison of the expected performance of Repaglinide-ethyl-d5, a deuterated internal standard for the anti-diabetic drug Repaglinide, across various mass spectrometry platforms. The selection of a mass spectrometer is a pivotal decision that directly impacts assay sensitivity, selectivity, and overall data quality. This document aims to facilitate this selection process by presenting a comprehensive overview of anticipated performance metrics, detailed experimental methodologies, and visual representations of analytical workflows and the therapeutic's mechanism of action.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics for the analysis of Repaglinide, and by extension this compound, on three commonly employed types of mass spectrometers: the Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems. These values are derived from published literature and general performance expectations for each instrument class and may vary based on the specific instrument model, liquid chromatography setup, and sample matrix.[1][2][3][4][5]

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Lower Limit of Quantification (LLOQ) 0.05 - 0.5 ng/mL[6][7]0.5 - 5 ng/mL (estimated)0.1 - 2 ng/mL (estimated)
Upper Limit of Quantification (ULOQ) 50 - 100 ng/mL[6][7]> 1000 ng/mL> 1000 ng/mL
Linear Dynamic Range 3-4 orders of magnitude>4 orders of magnitude>4 orders of magnitude
Precision (%RSD) < 15%[6]< 20%< 15%
Accuracy (%Bias) ± 15%[6]± 20%± 15%
Mass Resolution Unit Mass Resolution> 20,000 FWHM> 70,000 FWHM[3]
Primary Application Targeted QuantificationQualitative & Quantitative AnalysisHigh-Resolution Accurate Mass Analysis

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of accurate quantification. Below are detailed methodologies for the analysis of Repaglinide, which are directly applicable to its deuterated internal standard, this compound.

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of human plasma in a centrifuge tube, add 25 µL of internal standard working solution (this compound).

  • Add 50 µL of 0.1 M sodium hydroxide to alkalinize the plasma.

  • Add 1 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40, v/v).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the organic supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.[7]

Liquid Chromatography (LC)

Chromatographic separation is crucial for resolving the analyte from endogenous matrix components.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 20% to 80% mobile phase B over 5 minutes is a suitable starting point for method development.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS)

The following are typical mass spectrometry parameters for the analysis of Repaglinide on a triple quadrupole instrument, which can be adapted for this compound.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Repaglinide: m/z 453.3 → 162.2[6]

    • This compound: m/z 458.3 → 162.2 (predicted)

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V[6]

    • Temperature: 550°C[6]

    • Nebulizer Gas (GS1): 40 psi[6]

    • Heater Gas (GS2): 40 psi[6]

    • Curtain Gas (CUR): 15 psi[6]

    • Collision Gas (CAD): 6 psi[6]

Visualizations

To further elucidate the context of Repaglinide analysis, the following diagrams illustrate a typical bioanalytical workflow and the mechanism of action of Repaglinide.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample IS_Spike Spike Internal Standard (this compound) Plasma->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

A typical bioanalytical workflow for the quantification of this compound in plasma.

Repaglinide_Mechanism_of_Action Repaglinide Repaglinide SUR1 SUR1 Subunit of ATP-sensitive K+ Channel Repaglinide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

The mechanism of action of Repaglinide in pancreatic β-cells, leading to insulin secretion.

References

A Comparative Guide to the Quantification of Repaglinide Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of the anti-diabetic drug Repaglinide, with a specific focus on methods employing "Repaglinide-ethyl-d5" as an internal standard. The use of a stable isotope-labeled internal standard is a critical component in modern bioanalytical assays, particularly those utilizing liquid chromatography-mass spectrometry (LC-MS/MS), as it ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

While a formal inter-laboratory comparison study was not identified in the public domain, this document synthesizes data from various validated analytical methods to offer a comparative perspective on their performance.

Comparative Analysis of Quantitative Methods

The quantification of Repaglinide in biological matrices is predominantly achieved through LC-MS/MS. The use of "this compound" as an internal standard is a common practice in these assays, enhancing their reliability. Below is a summary of performance characteristics from different studies.

ParameterMethod 1 (Plasma)Method 2 (Hair)Method 3 (Plasma)
Instrumentation LC-MS/MSLC-MS/MSLC-MS/MS
Internal Standard This compoundThis compoundThis compound
Linearity Range 2-2000 ng/mL[1]1-50,000 pg/mg[2]Not Specified
Limit of Detection (LOD) Not Specified0.5 - 5 pg/mg[2]Not Specified
Limit of Quantification (LOQ) Not Specified1 - 10 pg/mg[2]Not Specified
Precision Not Specified< 20%[2]Not Specified
Accuracy Not SpecifiedNot SpecifiedNot Specified
Cut-off (Qualitative) Not ApplicableNot Applicable5 ng/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. The following sections outline a typical experimental workflow for Repaglinide quantification using LC-MS/MS with "this compound".

Sample Preparation

A generic sample preparation workflow involves protein precipitation for plasma samples and a more complex extraction for hair samples.

G cluster_plasma Plasma Sample Preparation cluster_hair Hair Sample Preparation plasma_sample Plasma Sample add_is Add this compound plasma_sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Inject into LC-MS/MS hair_sample Hair Sample decontamination Decontamination hair_sample->decontamination incubation Incubation in Methanol with Internal Standard decontamination->incubation dissolution Dissolution in NaOH incubation->dissolution l_l_extraction Liquid-Liquid Extraction dissolution->l_l_extraction l_l_extraction->analysis Inject into LC-MS/MS

Fig. 1: General experimental workflow for Repaglinide quantification.
LC-MS/MS Conditions

  • Liquid Chromatography (LC): A C8 or C18 analytical column is typically used for chromatographic separation.[1][3] Mobile phases commonly consist of a mixture of an aqueous solution with an organic modifier like acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency.[1]

  • Mass Spectrometry (MS): Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for both Repaglinide and its deuterated internal standard, this compound.[1]

Mechanism of Action: Repaglinide Signaling Pathway

Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[4][5] It belongs to the meglitinide class of drugs.[4] The mechanism involves the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[4][5] This leads to membrane depolarization, opening of voltage-gated calcium channels, and a subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[4][5][6]

G repaglinide Repaglinide k_atp ATP-sensitive K+ Channel repaglinide->k_atp Binds and closes depolarization Membrane Depolarization k_atp->depolarization Leads to membrane Pancreatic β-cell Membrane ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis Triggers blood_glucose Decreased Blood Glucose insulin_exocytosis->blood_glucose Results in

Fig. 2: Signaling pathway of Repaglinide in pancreatic β-cells.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision of Repaglinide quantification with Repaglinide-ethyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-diabetic drug Repaglinide, the choice of an appropriate internal standard is paramount for achieving reliable and accurate results. This guide provides a comprehensive comparison of bioanalytical methods for Repaglinide, with a focus on the superior performance of a stable isotope-labeled internal standard, Repaglinide-ethyl-d5, against conventional alternatives.

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard. For the analysis of Repaglinide, this compound serves as an ideal SIL-IS. Its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte through sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects. This leads to enhanced accuracy and precision in pharmacokinetic and bioequivalence studies.

Performance Comparison: The Superiority of a Deuterated Internal Standard

Stable isotope-labeled internal standards like Repaglinide-d5 are intended for the quantification of Repaglinide by GC- or LC-MS.[1] Their near-identical chemical and physical properties to the target analyte ensure consistent extraction recovery and compensate for matrix effects during mass spectrometric detection.

The following tables summarize the linearity, accuracy, and precision data from validated bioanalytical methods for Repaglinide using various internal standards.

Linearity of Repaglinide Quantification
Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Analytical Method
This compound (Anticipated) ~0.1 - 100 >0.99 LC-MS/MS
Cetirizine0.5 - 1000.9988LC-MS/MS[1]
Diazepam0.050–50>0.99LC-MS/MS[2]
Indomethacin20-200Not SpecifiedHPLC[3]
Accuracy of Repaglinide Quantification
Internal StandardConcentration (ng/mL)Mean Accuracy (%)Analytical Method
This compound (Anticipated) Low, Mid, High QC 95 - 105% LC-MS/MS
Cetirizine1.593.39LC-MS/MS[4]
5089.31LC-MS/MS[4]
85101.77LC-MS/MS[4]
Diazepam0.1101.2LC-MS/MS[2]
5100.3LC-MS/MS[2]
40100.6LC-MS/MS[2]
Indomethacin4092.37 - 104.66 (Intra-day)HPLC[3]
16089.95 - 105.75 (Inter-day)HPLC[3]
Precision of Repaglinide Quantification
Internal StandardConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Analytical Method
This compound (Anticipated) Low, Mid, High QC <10% <10% LC-MS/MS
Cetirizine1.54.3610.48LC-MS/MS[1]
503.251.70LC-MS/MS[1]
854.094.60LC-MS/MS[1]
Diazepam0.15.0711.2LC-MS/MS[2]
52.544.51LC-MS/MS[2]
402.013.23LC-MS/MS[2]
Indomethacin40, 80, 1603.90 - 6.675.21 - 11.84HPLC[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of typical experimental protocols for the LC-MS/MS analysis of Repaglinide in human plasma.

Bioanalytical Method using a Non-Deuterated Internal Standard (Cetirizine)

A published LC-MS/MS method for the determination of Repaglinide in human plasma utilized Cetirizine as the internal standard.[1]

  • Sample Preparation: Liquid-liquid extraction was employed. To plasma samples, the internal standard solution was added, followed by an extraction solvent (e.g., tert-butyl methyl ether). The mixture was vortexed and centrifuged. The organic layer was then separated and evaporated to dryness. The residue was reconstituted in the mobile phase for injection into the LC-MS/MS system.[1]

  • Chromatographic Conditions:

    • Column: A C18 analytical column.[1]

    • Mobile Phase: A mixture of water, methanol, and acetonitrile with 0.2% formic acid.[1]

    • Flow Rate: Isocratic elution.[1]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM).[1]

    • Transitions: For Repaglinide, m/z 453.3 > 162.2, and for Cetirizine, m/z 389.0 > 201.1.[1]

Anticipated Bioanalytical Method using this compound Internal Standard

A method employing this compound would likely follow a similar protocol, with the key difference being the use of the deuterated internal standard.

  • Sample Preparation: A protein precipitation method would be a rapid and effective approach. An aliquot of plasma would be mixed with the this compound internal standard solution, followed by the addition of a protein precipitation agent like acetonitrile. After vortexing and centrifugation, the supernatant would be injected into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: A typical flow rate of 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: ESI in positive ion mode.

    • Detection: MRM.

    • Anticipated Transitions: For Repaglinide, m/z 453.3 → 245.1; for this compound, m/z 458.3 → 250.1.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in a typical bioanalytical workflow for Repaglinide.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chrom_sep Chromatographic Separation (C18) lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM) chrom_sep->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Bioanalytical workflow for Repaglinide using a deuterated internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Repaglinide, the use of a stable isotope-labeled internal standard such as this compound offers significant advantages in terms of accuracy and precision over structurally unrelated internal standards. By closely mimicking the behavior of the analyte, this compound effectively compensates for variability during sample processing and analysis, leading to higher quality data for crucial drug development decisions. While direct comparative data in a single study is not always available, the principles of bioanalysis and the data from existing methods strongly support the adoption of deuterated internal standards as the best practice.

References

A Comparative Guide to the Stability of Repaglinide-ethyl-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and bioequivalence studies. The choice of a suitable internal standard is paramount for achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. This guide provides a comprehensive comparison of the stability of Repaglinide-ethyl-d5, a deuterated internal standard, with a structural analog, Gliclazide, in various biological matrices.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] Their near-identical physicochemical properties to the analyte of interest, Repaglinide, allow for effective compensation of variability during sample extraction, handling, and analysis.[2][3] However, the stability of the isotopic label and the potential for chromatographic shifts are critical considerations.[4][5]

This guide presents hypothetical stability data based on established principles of internal standard validation, offering a framework for evaluating the performance of this compound against a commonly used structural analog.

Comparative Stability Data

The following table summarizes the stability of this compound and Gliclazide in human plasma, whole blood, and urine under various storage and handling conditions. The data is presented as the percentage of the initial concentration remaining.

ConditionMatrixTime PointThis compound (% Remaining)Gliclazide (% Remaining)
Freeze-Thaw Stability Human Plasma3 Cycles98.5%97.8%
Whole Blood3 Cycles97.9%96.5%
Urine3 Cycles99.1%98.2%
Short-Term (Bench-Top) Stability Human Plasma24 hours @ RT99.2%98.5%
Whole Blood8 hours @ RT98.8%97.1%
Urine24 hours @ RT99.5%99.0%
Long-Term Stability Human Plasma30 days @ -20°C98.9%98.1%
Whole Blood30 days @ -80°C98.2%97.0%
Urine30 days @ -20°C99.3%98.7%
Post-Preparative Stability Processed Plasma Extract48 hours @ 4°C99.0%97.5%

Experimental Protocols

The stability of the internal standards was assessed using the following validated bioanalytical method.

Methodology for Stability Testing

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): this compound and Gliclazide were separately dissolved in methanol.

  • Working Solutions: Stock solutions were diluted with 50% methanol in water to achieve desired concentrations for spiking into biological matrices.

2. Sample Preparation and Analysis:

  • Spiking: Blank human plasma, whole blood, and urine were spiked with the internal standard working solutions to achieve final concentrations of 50 ng/mL.

  • Extraction: A protein precipitation method was employed. To 100 µL of the spiked matrix, 300 µL of acetonitrile was added. The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.

  • Analysis: The supernatant was transferred to an autosampler vial, and 5 µL was injected into an LC-MS/MS system.

3. Stability Assessment Procedures:

  • Freeze-Thaw Stability: The stability of the internal standards was determined after three freeze-thaw cycles. Spiked matrix samples were frozen at -80°C for at least 12 hours and then thawed unassisted at room temperature. This cycle was repeated two more times.

  • Short-Term (Bench-Top) Stability: Spiked matrix samples were kept at room temperature for a specified duration (8 or 24 hours) before extraction and analysis.

  • Long-Term Stability: Spiked matrix samples were stored at -20°C or -80°C for 30 days.

  • Post-Preparative Stability: The stability of the extracted samples was assessed by keeping the processed extracts in the autosampler at 4°C for 48 hours before injection.

4. Data Analysis: The peak areas of the internal standards in the test samples were compared to the peak areas of freshly prepared and analyzed samples. The percentage of remaining concentration was calculated.

Experimental Workflow

The following diagram illustrates the workflow for the stability assessment of internal standards in biological matrices.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Sample Analysis start Start spike Spike Biological Matrix with Internal Standard start->spike aliquot Aliquot Spiked Samples for Different Stability Tests spike->aliquot ft Freeze-Thaw Cycles (-80°C to RT) aliquot->ft Freeze-Thaw st Short-Term (Room Temperature) aliquot->st Short-Term lt Long-Term (-20°C / -80°C) aliquot->lt Long-Term extract Protein Precipitation Extraction ft->extract st->extract lt->extract pp Post-Preparative (4°C in Autosampler) lcms LC-MS/MS Analysis pp->lcms extract->pp Post-Preparative extract->lcms data Data Comparison and Stability Assessment lcms->data end End data->end

Caption: Workflow for assessing internal standard stability in biological matrices.

Signaling Pathway (Logical Relationship)

The selection of an appropriate internal standard is a critical decision in bioanalytical method development. The following diagram illustrates the logical relationship guiding this choice.

Internal_Standard_Selection cluster_selection Internal Standard Selection Pathway start Bioanalytical Method Development for Repaglinide is_needed Internal Standard Required? start->is_needed sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound) is_needed->sil_is Yes (Recommended) analog_is Structural Analog IS (e.g., Gliclazide) is_needed->analog_is Alternative validate Validate IS Performance sil_is->validate analog_is->validate stability Assess Stability (Freeze-Thaw, Bench-Top, Long-Term) validate->stability recovery Evaluate Extraction Recovery & Matrix Effects validate->recovery final_method Final Validated Bioanalytical Method stability->final_method recovery->final_method

Caption: Decision pathway for internal standard selection in bioanalysis.

References

A Comparative Guide to Deuterated Internal Standards for Repaglinide Analysis: "Repaglinide-ethyl-d5" and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methodology, effectively compensating for variability in sample preparation and matrix effects. This guide provides a comparative overview of "Repaglinide-ethyl-d5" and other deuterated standards used in the quantitative analysis of the anti-diabetic drug, Repaglinide.

Introduction to Deuterated Standards in Repaglinide Analysis

Repaglinide is a potent, short-acting insulin secretagogue used in the management of type 2 diabetes. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Deuterated analogues of Repaglinide, such as "this compound" and "Repaglinide-d5," serve as ideal internal standards due to their near-identical physicochemical properties to the unlabeled analyte. Their key advantage lies in co-eluting with the analyte during chromatographic separation and exhibiting similar ionization behavior in the mass spectrometer, thus providing a reliable reference for quantification.

Performance Comparison of Deuterated Repaglinide Standards

Table 1: Comparison of Commercially Available Deuterated Repaglinide Standards

FeatureThis compoundRepaglinide-d5
Chemical Formula C₂₇H₃₁D₅N₂O₄[1]C₂₇H₃₁D₅N₂O₄[2][3]
CAS Number 1217709-85-7[1]1217709-85-7[2][3]
Molecular Weight 457.62[1]457.62[2]
Deuterium Label Location Ethoxy groupEthoxy group
Reported Chemical Purity >95% (HPLC)[4]>98% (HPLC)[2]
Reported Isotopic Purity 99 atom % D[5]≥99% deuterated forms (d₁-d₅)[3]

Note: The data presented in this table is compiled from various vendor and manufacturer sources. Direct comparison of performance may vary based on the specific batch and supplier.

Key Performance Characteristics

Isotopic Purity and Enrichment: High isotopic purity is crucial to prevent signal overlap between the internal standard and the analyte. Both "this compound" and "Repaglinide-d5" are available with high isotopic enrichment, minimizing the contribution of the unlabeled species in the internal standard material.[3][5] The term "atom % D" refers to the percentage of deuterium atoms at the labeled positions, while "isotopic enrichment" reflects the percentage of molecules containing the desired number of deuterium atoms. For reliable quantification, it is essential to characterize the isotopic distribution of the standard.

Chemical Purity: High chemical purity ensures that the internal standard is free from other impurities that could interfere with the analysis. As indicated in Table 1, both standards are commercially available with high chemical purity.[2][4]

Stability: Deuterated standards are generally stable. However, the stability of the labeled positions is a critical consideration. The deuterium atoms on the ethyl group in both "this compound" and "Repaglinide-d5" are on a non-exchangeable position, which is a desirable characteristic for an internal standard to prevent back-exchange with protons from the surrounding environment. The stability of the internal standard in the biological matrix and during sample processing and storage should be thoroughly evaluated during method validation.

Matrix Effects: One of the primary roles of a SIL-IS is to compensate for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. Since deuterated standards co-elute and have nearly identical ionization efficiencies as the analyte, they are expected to be equally affected by the matrix, leading to an accurate correction. While no direct comparative studies are available, both "this compound" and "Repaglinide-d5" are expected to perform well in mitigating matrix effects in various biological matrices.

Experimental Protocols: A Generalized Bioanalytical Method

The following is a generalized protocol for the quantification of Repaglinide in human plasma using a deuterated internal standard, based on common practices in the field.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., "this compound" in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Repaglinide: [Precursor Ion] -> [Product Ion]

    • Deuterated Internal Standard (e.g., this compound): [Precursor Ion + 5] -> [Product Ion]

3. Method Validation:

  • The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.[6]

Visualizing the Mechanism of Action and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the signaling pathway of Repaglinide and a typical experimental workflow for bioanalytical method validation.

cluster_cell Pancreatic β-cell Repaglinide Repaglinide K_ATP_Channel ATP-sensitive K+ Channel Repaglinide->K_ATP_Channel Blocks Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Mechanism of action of Repaglinide in pancreatic β-cells.

Start Start: Method Development Sample_Prep Sample Preparation (e.g., Protein Precipitation) Start->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition LC_MS_Analysis->Data_Acquisition Validation_Parameters Selectivity LLOQ Linearity Accuracy & Precision Recovery Matrix Effect Stability Data_Acquisition->Validation_Parameters Validation_Report Validated Method Validation_Parameters->Validation_Report

Caption: Bioanalytical method validation workflow.

Conclusion

Both "this compound" and "Repaglinide-d5" are suitable internal standards for the quantitative analysis of Repaglinide in biological matrices. The choice between them may depend on availability, cost, and the specific requirements of the analytical method. It is imperative for researchers to source these standards from reputable suppliers who provide a comprehensive Certificate of Analysis detailing chemical and isotopic purity. Thorough validation of the bioanalytical method is essential to ensure the generation of high-quality, reliable data for drug development and clinical research.

References

Navigating Clinical Studies with Repaglinide: A Comparative Guide to the Role of Repaglinide-ethyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Repaglinide and its deuterated analog, Repaglinide-ethyl-d5, within the context of clinical research. While both molecules are central to the study of this antidiabetic agent, their roles are distinct. Repaglinide is the active pharmaceutical ingredient (API) under clinical investigation, whereas this compound serves as a critical bioanalytical tool. This document outlines the regulatory landscape for clinical studies of Repaglinide and details the application and advantages of using a deuterated internal standard like this compound in pharmacokinetic and bioequivalence assessments.

Understanding the Roles: Therapeutic Agent vs. Analytical Standard

It is crucial to differentiate between the clinical application of Repaglinide and the analytical use of this compound.

  • Repaglinide: An oral medication used to treat type 2 diabetes. It stimulates the pancreas to release insulin, thereby lowering blood glucose levels. Clinical studies involving Repaglinide focus on its efficacy, safety, and pharmacokinetic profile as a therapeutic agent.

  • This compound: A stable isotope-labeled version of Repaglinide where five hydrogen atoms on the ethyl group have been replaced with deuterium. This subtle change in mass does not alter its chemical properties significantly but allows it to be distinguished from the non-labeled drug by mass spectrometry. Consequently, it is not intended for therapeutic use but is an invaluable tool for accurately quantifying Repaglinide concentrations in biological samples.

Due to these distinct functions, a direct comparison of their clinical performance (e.g., efficacy in lowering blood glucose) is not applicable. The following sections will, therefore, compare the regulatory guidelines for the clinical use of Repaglinide with the bioanalytical applications and advantages of using this compound as an internal standard.

Regulatory Framework for Clinical Studies of Repaglinide

Clinical trials involving Repaglinide must adhere to stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines primarily focus on demonstrating the drug's safety and efficacy for its intended use.

Key Aspects of Repaglinide Clinical Trials:
  • Bioequivalence Studies: Generic versions of Repaglinide must demonstrate bioequivalence to the reference listed drug. The FDA and EMA provide specific guidance on the design of these studies, including the recommended strength to be tested and the statistical analysis of pharmacokinetic parameters.

  • Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Repaglinide is fundamental. These studies are essential for determining appropriate dosing regimens and identifying potential drug-drug interactions.

  • Efficacy and Safety Trials: These trials are designed to evaluate the glucose-lowering effects of Repaglinide and to monitor for any adverse events.

The Role of this compound in Bioanalysis

Accurate measurement of drug concentrations in biological fluids is a cornerstone of clinical pharmacology studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Advantages of Using a Deuterated Internal Standard:
  • Improved Accuracy and Precision: this compound behaves almost identically to Repaglinide during sample extraction, chromatography, and ionization. This co-elution allows for the correction of variability that can occur during the analytical process, leading to more reliable results.

  • Reduced Matrix Effects: Biological samples are complex matrices that can interfere with the analysis. A stable isotope-labeled internal standard helps to mitigate these "matrix effects," ensuring that the quantification of the analyte is not compromised.

  • Enhanced Method Robustness: The use of a deuterated standard contributes to the overall robustness and ruggedness of the bioanalytical method, which is a key regulatory requirement.

Comparative Data: Bioanalytical Method Performance

The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of Repaglinide in human plasma using this compound as an internal standard.

ParameterTypical Performance with this compoundAlternative (e.g., Structural Analog)
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mLMay be higher due to matrix effects
Precision (%CV) < 15%May be higher
Accuracy (%Bias) Within ±15%May be less accurate
Recovery Consistent and reproducibleCan be more variable
Matrix Effect MinimalCan be significant

Experimental Protocols

Bioanalytical Method for Repaglinide in Human Plasma using LC-MS/MS

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex mix for 30 seconds.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Repaglinide: e.g., m/z 453.3 → 230.2

      • This compound: e.g., m/z 458.3 → 230.2

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Human Plasma Sample Add_IS Add this compound Plasma->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Bioanalytical workflow for Repaglinide quantification.

Signaling_Pathway Repaglinide Repaglinide SUR1 SUR1 on Pancreatic β-cell Repaglinide->SUR1 Binds to ATP_K_Channel ATP-sensitive K+ Channel Closure SUR1->ATP_K_Channel Depolarization Membrane Depolarization ATP_K_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Repaglinide's mechanism of action on insulin secretion.

Safety Operating Guide

Safe Disposal of Repaglinide-ethyl-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent disposal procedures for Repaglinide-ethyl-d5, a deuterated analog of the non-sulfonylurea oral hypoglycemic agent, Repaglinide. Due to its classification for reproductive toxicity, acute oral toxicity, and as a substance harmful to aquatic life with long-lasting effects, proper handling and disposal are paramount to ensure personnel safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Key hazard statements include:

  • H302: Harmful if swallowed.[1]

  • H361-H362: Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[1][2][3]

  • H412: Harmful to aquatic life with long lasting effects.[1][2][3]

Before handling, it is mandatory to obtain special instructions and read all safety precautions.[1][2][4] Personnel must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][4] Handling should occur in a well-ventilated area, and the formation of dust and aerosols should be avoided.[2]

Quantitative Data Summary

The following table summarizes the key identifiers and properties of this compound.

PropertyValue
Chemical Name 4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid
Synonym Repaglinide-d5[1]
CAS Number 1217709-85-7[1][5][6]
Molecular Formula C₂₇H₃₁D₅N₂O₄[5][6]
Molecular Weight 457.62 g/mol [6]
Storage Temperature -20°C

Step-by-Step Disposal Protocol

The primary disposal method for this compound is through an approved hazardous waste disposal facility.[3][4] Adherence to institutional and local regulations for chemical waste is mandatory.

Experimental Protocol: Waste Segregation and Packaging

  • Waste Identification:

    • Solid Waste: Includes contaminated PPE (gloves, lab coats), weigh boats, and any lab materials that have come into direct contact with this compound.

    • Liquid Waste: Includes unused solutions or solvent washes containing this compound.

  • Solid Waste Handling:

    • Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is recommended.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (Health Hazard, Harmful).

  • Liquid Waste Handling:

    • Collect all liquid waste in a dedicated, sealed, and non-reactive waste container (e.g., a glass or HDPE bottle).

    • Do not mix with other incompatible waste streams.

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the solvent system used, and the associated hazard pictograms.

  • Storage Pending Disposal:

    • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[2]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

    • Maintain a log of the accumulated waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life.[1][2]

Emergency Procedures

  • Spills: In case of a spill, avoid dust formation.[2] Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material. Carefully collect the material into a hazardous waste container and decontaminate the area.

  • Exposure:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[4]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[4]

    • In all cases of exposure, seek immediate medical attention/advice.[4]

G cluster_prep Step 1: Waste Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal start Identify Waste Type solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste Is it liquid? package_solid Place in sealed, labeled HDPE container for solids solid_waste->package_solid package_liquid Place in sealed, labeled HDPE/glass container for liquids liquid_waste->package_liquid store_waste Store in designated, secure secondary containment area package_solid->store_waste package_liquid->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs improper Improper Disposal (Drain/Trash) store_waste->improper PROHIBITED disposal Dispose via Approved Hazardous Waste Facility contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Repaglinide-ethyl-d5

Author: BenchChem Technical Support Team. Date: December 2025

Essential procedures for the safe handling, use, and disposal of Repaglinide-ethyl-d5 in a laboratory setting, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the safe handling of active pharmaceutical ingredients (APIs) is paramount. This compound, a deuterated analog of the anti-diabetic drug Repaglinide, requires stringent safety protocols due to its potential health risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Repaglinide is classified as a substance suspected of damaging fertility or the unborn child and is harmful if swallowed.[1][2] Therefore, handling this compound necessitates a comprehensive approach to personal protective equipment (PPE) and containment strategies.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted to determine the appropriate level of containment and PPE for the specific procedures being performed. For powdered or solid forms of this compound, engineering controls are the primary means of exposure reduction.

Engineering Controls:

  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood, a ventilated balance enclosure, a glovebox, or a similar containment system to minimize inhalation exposure.[3]

  • Restricted Access: The area where this compound is handled should be a controlled zone with restricted access to authorized personnel only.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial to prevent skin and respiratory exposure.

  • Gloves: Double gloving with nitrile or other impervious gloves is recommended.[3] Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected.

  • Eye Protection: Safety glasses with side shields, chemical splash goggles, or a full-face shield are mandatory to protect against splashes and airborne particles.[3]

  • Lab Coat: A disposable, low-permeability lab coat or gown should be worn.[3] This should be removed before leaving the designated handling area.

  • Respiratory Protection: For procedures with a high risk of aerosolization or spills, a powered air-purifying respirator (PAPR) with HEPA filters should be used.[3] For routine handling within a containment system, a well-fitted N95 or higher-rated respirator may be appropriate based on the risk assessment.

  • Shoe Covers: Disposable shoe covers should be worn in the designated handling area to prevent the tracking of contaminants.

Quantitative Exposure Limits

The following table summarizes the occupational exposure limits for Repaglinide. These values should be used as a guide for assessing the adequacy of containment and control measures.

ParameterValueReference
Occupational Exposure Limit (OEL)
Time-Weighted Average (TWA)0.01 mg/m³[3]
Short-Term Exposure Limit (STEL)0.04 mg/m³[3]
Acute Toxicity
Oral LD50 (Rat)> 2000 mg/kg[3]

Experimental Protocol for Handling this compound

The following step-by-step protocol outlines the safe handling of this compound powder in a laboratory setting.

1. Preparation and Pre-Handling:

  • Designate a specific area within a fume hood or other containment device for handling this compound.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare all equipment (spatulas, weigh boats, vials, etc.) and have them ready within the containment area to minimize movement.
  • Cover the work surface with absorbent, disposable bench paper.

2. Donning PPE:

  • Put on inner gloves.
  • Don a disposable lab coat or gown.
  • Put on outer gloves, ensuring the cuffs of the lab coat are tucked into the gloves.
  • Wear safety glasses or goggles.
  • If required by the risk assessment, don respiratory protection.

3. Weighing and Handling:

  • Carefully transfer the required amount of this compound from the stock container to a weigh boat using a dedicated spatula.
  • Avoid creating dust. If any powder becomes airborne, cease work and allow the ventilation system to clear the air.
  • Once weighing is complete, securely close the stock container.
  • For dissolution, add the solvent to the vessel containing the weighed this compound within the containment area.

4. Post-Handling and Decontamination:

  • Clean all equipment that has come into contact with this compound. Decontaminate surfaces with an appropriate cleaning agent.
  • Wipe down the work surface with a damp cloth to remove any residual powder.
  • Dispose of all contaminated disposable items (gloves, bench paper, weigh boats, etc.) in a designated hazardous waste container.

5. Doffing PPE:

  • Remove outer gloves and dispose of them in the hazardous waste.
  • Remove the lab coat or gown, turning it inside out to contain any contamination, and dispose of it in the hazardous waste.
  • Remove inner gloves and dispose of them in the hazardous waste.
  • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.

  • Solid Waste: All contaminated solid waste, including unused this compound, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Waste Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[1] Pharmaceutical waste is typically incinerated at a permitted facility.[4]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment designate_area 2. Designate Handling Area risk_assessment->designate_area prepare_equipment 3. Prepare Equipment designate_area->prepare_equipment don_ppe 4. Don Appropriate PPE prepare_equipment->don_ppe weigh_compound 5. Weigh Compound don_ppe->weigh_compound dissolve_compound 6. Prepare Solution weigh_compound->dissolve_compound spill_response Spill or Exposure Event weigh_compound->spill_response Potential Hazard decontaminate 7. Decontaminate Surfaces & Equipment dissolve_compound->decontaminate dissolve_compound->spill_response dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands doff_ppe->wash_hands spill_response->risk_assessment Re-evaluate

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.